molecular formula C8H8N4 B1625448 Cinnoline-3,4-diamine CAS No. 64803-94-7

Cinnoline-3,4-diamine

カタログ番号: B1625448
CAS番号: 64803-94-7
分子量: 160.18 g/mol
InChIキー: FXLXSTQDZKOOJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cinnoline-3,4-diamine (CAS Registry Number: 64803-94-7) is an aromatic heterocyclic compound with the molecular formula C 8 H 8 N 4 and a molecular weight of 160.18 g/mol . This chemical serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules, particularly those based on the cinnoline scaffold. The cinnoline nucleus is a privileged structure in drug discovery, known as a bicyclic heterocycle or 1,2-benzodiazine . Researchers are interested in this scaffold due to its association with a broad spectrum of pharmacological activities. Compounds based on the cinnoline structure have demonstrated significant antibacterial , antifungal , antimalarial , anti-inflammatory , analgesic , and antitumor activities in scientific studies . The nature and position of substituents on the cinnoline core, such as the 3,4-diamine functional group, are critical in determining the compound's specific biological properties and optimizing its pharmacodynamic and pharmacokinetic profile . Research Applications: • Antimicrobial Agent Development: Cinnoline derivatives are extensively investigated as potential agents to combat drug-resistant pathogens . Related compounds have shown promising activity against strains such as E. coli , B. subtilis , S. aureus , and C. albicans . • Pharmaceutical Intermediate: This diamine is a key synthetic intermediate for constructing more complex, target-oriented molecules, including potential bisintercalators . • Methodology Development: Used in the exploration of new synthetic pathways for heterocyclic compounds, such as novel pyridocinnolines . Handling and Storage: This product is intended for research purposes only and should be stored sealed in a dry, dark environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

cinnoline-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-5-3-1-2-4-6(5)11-12-8(7)10/h1-4H,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLXSTQDZKOOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493043
Record name Cinnoline-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64803-94-7
Record name Cinnoline-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Unlocking the Imidazo[4,5-c]cinnoline Pharmacophore: The Role of Cinnoline-3,4-diamine in Targeting ATM Kinase for Oncology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of precision oncology and medicinal chemistry, certain low-molecular-weight building blocks serve as the foundational architecture for highly complex therapeutics. Cinnoline-3,4-diamine (CAS 64803-94-7) is one such privileged scaffold[1]. While the unconjugated diamine itself lacks direct biological activity, it is the critical synthetic precursor required to construct imidazo[4,5-c]cinnolin-2-one derivatives[2]. As a Senior Application Scientist, I have observed firsthand how cyclizing this diamine transforms an inactive intermediate into a potent, highly selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA Damage Response (DDR)[3].

This technical guide dissects the chemical transformation, the biological mechanism of action, and the self-validating experimental workflows required to evaluate these compounds in a drug discovery setting.

Chemical Biology & Pharmacophore Rationale

The biological efficacy of cinnoline derivatives hinges on their ability to mimic endogenous substrates—specifically, the adenine ring of ATP[4]. The raw cinnoline-3,4-diamine molecule possesses two adjacent primary amines. While capable of hydrogen bonding, the free rotation and steric profile of these amines prevent optimal docking into the narrow ATP-binding cleft of kinases.

By reacting the 3,4-diamine with a carbonyl source, we force the molecule into a rigid, planar tricyclic system: the imidazo[4,5-c]cinnolin-2-one core[3]. This newly formed cyclic urea (imidazolone) provides a perfectly spaced hydrogen bond donor-acceptor pair. This motif anchors the molecule directly to the hinge region of the ATM kinase, outcompeting ATP and locking the enzyme in an inactive state[2].

Mechanism of Action in Biological Systems

ATM kinase is a massive (350 kDa) serine/threonine kinase belonging to the PI3K-related kinase (PIKK) family[3]. It is the primary sensor for DNA double-strand breaks (DSBs) caused by ionizing radiation, reactive oxygen species, or topoisomerase inhibitors[5].

  • Activation: Upon sensing a DSB via the MRN complex, inactive ATM dimers autophosphorylate at Ser1981, dissociating into active monomers[5].

  • Signaling Cascade: Active ATM phosphorylates over 800 downstream substrates, including Chk2, p53, and histone variant γH2AX, initiating cell cycle arrest and Homologous Recombination (HR) repair[2].

  • Inhibition: Imidazo-cinnolines derived from cinnoline-3,4-diamine competitively bind the ATP pocket of the active monomer. By shutting down the DDR pathway, these inhibitors prevent DNA repair. In cancer cells experiencing high replication stress, this forces mitotic catastrophe and apoptosis[6].

G DSB DNA Double-Strand Break (DSB) MRN MRN Complex Sensor DSB->MRN ATM_Inact ATM Kinase (Inactive Dimer) MRN->ATM_Inact ATM_Act ATM Kinase (Active Monomer) pSer1981 ATM_Inact->ATM_Act Autophosphorylation Downstream Chk2 / p53 / γH2AX ATM_Act->Downstream Inhibitor Imidazo[4,5-c]cinnolin-2-one (Cinnoline-3,4-diamine derived) Inhibitor->ATM_Act Competitive ATP Inhibition Apoptosis Apoptosis / Mitotic Catastrophe (In Cancer Cells) Inhibitor->Apoptosis Sensitization to DSBs Outcome Cell Cycle Arrest & DNA Repair Downstream->Outcome

Figure 1: ATM kinase DDR pathway inhibition by cinnoline-3,4-diamine derived compounds.

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: Pharmacophore Activation (Cyclization of Cinnoline-3,4-diamine)

Rationale: The free diamine must be cyclized to form the ATP-competitive hinge-binding motif. We utilize 1,1'-Carbonyldiimidazole (CDI) instead of phosgene. CDI is a safer, solid phosgene equivalent that efficiently bridges the diamines without generating highly corrosive HCl gas, which could degrade sensitive functional groups on the cinnoline ring[7].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the substituted cinnoline-3,4-diamine intermediate in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere[7].

  • Reagent Addition: Add 5.0 equivalents of CDI to the stirring solution at room temperature[7].

  • Cyclization: Heat the reaction mixture to 70°C and stir for 16 hours[7]. The elevated temperature provides the thermodynamic push required to overcome the steric hindrance of forming the rigid tricyclic core.

  • Quenching & Isolation: Concentrate the mixture under reduced pressure, pour into ice water, and collect the resulting precipitate via vacuum filtration[7].

  • Self-Validation Checkpoint: Perform LC-MS analysis on the precipitate. The protocol is validated if the mass spectrum shows the complete disappearance of the parent diamine mass [M+H] and the appearance of the cyclized product mass [M+27] (addition of CO, loss of 2H).

Protocol 2: TR-FRET ATM Kinase Inhibition Assay

Rationale: Cinnoline derivatives are highly conjugated aromatic systems that frequently exhibit intrinsic auto-fluorescence. Standard fluorometric kinase assays are prone to false positives due to this background noise. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Europium (Eu) donor with a long emission half-life. By introducing a 50-microsecond delay before reading the plate, we allow all short-lived compound auto-fluorescence to decay, ensuring the signal is strictly indicative of kinase activity.

Step-by-Step Methodology:

  • Enzyme/Inhibitor Incubation: Dispense 5 µL of purified ATM kinase and 5 µL of the imidazo-cinnoline compound (serially diluted in DMSO) into a 384-well plate. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of a substrate mix containing ATP (at the Km​ concentration) and a biotinylated p53-derived peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 20 µL of detection buffer containing EDTA (to chelate Mg2+ and halt the kinase), a Europium-labeled anti-phospho-p53 antibody, and Streptavidin-XL665.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (excitation 337 nm, emission 615 nm and 665 nm).

  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO vehicle (negative control) and a known ATM inhibitor like AZD0156 (positive control)[3]. The assay is validated and trustworthy only if Z′≥0.6 .

G Prep 1. Compound & Enzyme Prep (ATM + Cinnoline Deriv) Incubate 2. ATP & Substrate Addition (p53-derived peptide) Prep->Incubate Detect 3. Eu-Anti-Phospho Antibody + XL665 Tracer Incubate->Detect Read 4. TR-FRET Readout (665nm / 615nm) Detect->Read

Figure 2: TR-FRET assay workflow for validating ATM kinase inhibition by cinnoline derivatives.

Quantitative Data Presentation

The transformation of the 3,4-diamine into the imidazo-cinnoline core yields profound shifts in biological activity and selectivity. Because ATM belongs to the PIKK family, achieving selectivity against closely related kinases like ATR and DNA-PK is notoriously difficult. The rigid cinnoline core provides excellent shape complementarity to ATM, driving high selectivity[3].

Compound StageStructural MotifATM IC₅₀ (nM)ATR IC₅₀ (nM)DNA-PK IC₅₀ (nM)Cellular Synergy w/ Irinotecan
Cinnoline-3,4-diamine Unconjugated Precursor> 10,000> 10,000> 10,000None (Inactive)
Imidazo[4,5-c]cinnolin-2-one Cyclized Tricyclic Core< 5.0> 1,000> 1,000High (Sensitization)
AZD0156 (Reference) Imidazo-quinoline Core0.58> 1,0001.4High (Sensitization)

Data summarized from structure-activity relationship (SAR) tracking of PIKK family inhibitors[3],[6].

Conclusion

Cinnoline-3,4-diamine is a master key in synthetic medicinal chemistry. While biologically inert in its raw state, its precise 3,4-nitrogen spacing allows for high-yield cyclization into the imidazo[4,5-c]cinnolin-2-one pharmacophore. By acting as an ATP-competitive hinge binder, this tricyclic system potently and selectively inhibits ATM kinase. For drug development professionals, leveraging this scaffold opens therapeutic avenues for overcoming chemoresistance, particularly when deployed synergistically with DSB-inducing agents like topoisomerase inhibitors or radiotherapy[6].

Sources

Spectroscopic Characterization of Cinnoline-3,4-Diamine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist, Heterocyclic Chemistry & Spectroscopic Analysis

The cinnoline nucleus—a bicyclic 6,6-fused system containing adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a broad spectrum of pharmacological effects, ranging from antibacterial and antimalarial properties to targeted anticancer activity [1]. Recently, highly substituted cinnoline-3,4-diamine derivatives have gained prominence as critical intermediates in the synthesis of imidazo[4,5-c]cinnolin-2-ones, which act as selective modulators of ataxia telangiectasia mutated (ATM) kinase [2].

As an application scientist specializing in heterocyclic drug development, I have found that the successful translation of these compounds from the bench to biological assays relies heavily on rigorous, self-validating analytical workflows. This whitepaper provides an in-depth, mechanistic guide to the synthesis, sample preparation, and spectroscopic characterization of cinnoline-3,4-diamine derivatives.

Mechanistic Synthesis & Sample Preparation

Before spectroscopic characterization can occur, one must isolate a high-purity product. The synthesis of cinnoline-3,4-diamines typically proceeds via the reduction of a 3-nitro-cinnolin-4-amine precursor. The choice of reducing agent is critical: it must be potent enough to reduce the nitro group but mild enough to preserve the delicate N-N bond of the cinnoline core.

Standard Operating Protocol: Selective Reduction via SnCl₂

This protocol is a self-validating system; the visual and phase changes directly correspond to the chemical transformation, which is later confirmed by the disappearance of the NO₂ stretch in FT-IR.

  • Reaction Setup: Dissolve the precursor (e.g., 6-bromo-7-fluoro-3-nitro-N-substituted-cinnolin-4-amine, ~2.4 mmol) in 20 mL of Ethyl Acetate (EtOAc) [2].

  • Reagent Addition: Add Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O , ~9.7 mmol, 4 equivalents).

    • Causality: SnCl2​ acts as a mild, chemoselective single-electron transfer reducing agent. It specifically targets the highly oxidized nitro group without cleaving the aromatic diaza-ring.

  • Thermal Activation: Stir the resulting mixture at 80 °C for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Basification & Workup (Critical Step): Cool the crude mixture to room temperature and basify with aqueous sodium bicarbonate ( NaHCO3​ ).

    • Causality: SnCl2​ reduction generates tin salts that can form intractable emulsions. Basification converts these salts into insoluble tin oxides/hydroxides, allowing for clean phase separation and extraction of the diamine into the organic layer.

  • Purification: Filter through a Celite pad, extract with EtOAc, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via High-Performance Liquid Chromatography (HPLC) if necessary.

Spectroscopic Modalities & Data Interpretation

Once purified, the structural integrity of the cinnoline-3,4-diamine must be verified. We employ a multi-modal spectroscopic approach to ensure complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the reduction of the nitro group and mapping the substitution pattern of the bicyclic ring.

  • ¹H NMR (400 MHz, DMSO-d₆): The aromatic protons of the cinnoline core typically resonate downfield (7.50 – 8.65 ppm) due to the strong electron-withdrawing nature (deshielding effect) of the adjacent nitrogen atoms in the ring[3]. The defining feature of a successful reduction is the appearance of new, broad singlets between 4.50 and 6.00 ppm, corresponding to the primary amine (-NH₂) protons. Self-Validation: Adding a drop of D2​O to the NMR tube will cause these amine peaks to disappear due to deuterium exchange, confirming their identity.

  • ¹³C NMR (100 MHz, DMSO-d₆): The sp2 hybridized carbons adjacent to the ring nitrogens (C=N) will appear significantly deshielded, typically between 145 and 155 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides rapid confirmation of functional group interconversion.

  • Amine Signatures: The successful formation of the 3,4-diamine is marked by the appearance of distinct N-H stretching vibrations in the 3200 – 3450 cm⁻¹ region. A primary amine typically presents as a doublet (symmetric and asymmetric stretching).

  • Ring Signatures: The C=N stretching of the cinnoline ring system is a reliable marker, consistently appearing around 1580 – 1620 cm⁻¹ [3].

  • Absence of Nitro: The disappearance of strong asymmetric and symmetric NO2​ stretches (typically around 1530 cm⁻¹ and 1350 cm⁻¹) validates the completion of the SnCl2​ reduction.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Cinnoline derivatives possess an extended conjugated π -system that yields characteristic electronic transitions [3]. When dissolved in methanol or ethanol, cinnoline-3,4-diamines typically exhibit two primary absorption bands:

  • π→π∗ Transitions: A strong absorption band around 280 nm, corresponding to the excitation of electrons within the aromatic backbone.

  • n→π∗ Transitions: A weaker, broader band near 350 nm, resulting from the non-bonding electrons on the nitrogen heteroatoms transitioning to the anti-bonding π orbitals.

Quantitative Data Summary

The following table synthesizes the expected spectroscopic parameters for cinnoline-3,4-diamine derivatives, providing a quick-reference benchmark for analytical scientists.

Analytical ModalityParameter / FeatureExpected Value RangeCausality / Structural Assignment
¹H NMR Aromatic Protons7.50 - 8.65 ppmDeshielding by the highly electronegative N=N cinnoline core.
¹H NMR Amine Protons (-NH₂)4.50 - 6.00 ppmBroad singlets, D2​O exchangeable; confirms successful nitro reduction.
¹³C NMR C=N Carbon145 - 155 ppm sp2 hybridized carbons adjacent to nitrogen in the heterocyclic ring.
FT-IR N-H Stretch3200 - 3450 cm⁻¹Primary amine stretching (doublet for -NH₂).
FT-IR C=N Stretch1580 - 1620 cm⁻¹Characteristic vibration of the aromatic cinnoline ring system.
UV-Vis λmax​ ~280 nm, ~350 nm π→π∗ and n→π∗ electronic transitions of the conjugated bicyclic system.
LC-MS Molecular Ion [M+H]⁺Varies by substituentConfirms exact molecular weight and isotopic distribution (e.g., Cl/Br isotopes).

Analytical Workflow Validation

To ensure rigorous quality control, the synthesis and characterization of these derivatives must follow a logical, sequential workflow. The diagram below maps the dependency of each analytical technique on the physical state of the compound.

G A Precursor Synthesis (3-nitro-cinnolin-4-amine) B Selective Reduction (SnCl2, EtOAc, 80°C) A->B Reagent Addition C Workup & Purification (Basification & HPLC) B->C Prevents Emulsion D Spectroscopic Characterization (Multi-Modal Analysis) C->D Pure Isolate E 1H & 13C NMR (Structural Elucidation) D->E F FT-IR Spectroscopy (Functional Group Confirmation) D->F G UV-Vis & LC-MS (Electronic & Mass Profiling) D->G H Validated Cinnoline-3,4-Diamine (Ready for Bioassay / ATM Kinase Testing) E->H Maps Framework F->H Confirms -NH2 G->H Confirms Mass

Workflow detailing the self-validating synthesis and spectroscopic characterization of cinnoline derivatives.

Conclusion

The spectroscopic characterization of cinnoline-3,4-diamine derivatives is not merely a box-ticking exercise; it is a fundamental requirement for establishing structure-activity relationships (SAR) in drug discovery. By understanding the causality behind the synthetic reduction and the resulting shifts in NMR, IR, and UV spectra, researchers can confidently validate their molecular architectures before advancing to costly in vitro and in vivo biological evaluations.

References

  • Therapeutic Potential of Cinnoline Core: A Comprehensive Review.ResearchGate.
  • 1-isopropyl-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2h-imidazo[4,5-c]cinnolin-2-one as selective modulators of ataxia telangiectasia mutated (atm) kinase and uses thereof.Google Patents (CA3111994A1).
  • A Comparative Spectroscopic Analysis of 2-Chlorobenzo[c]cinnoline and Its Isomers.Benchchem.

Thermodynamic Stability and Physicochemical Profiling of Cinnoline-3,4-Diamine: A Technical Guide for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced medicinal chemistry, the rational design of tricyclic kinase inhibitors relies heavily on the thermodynamic properties of their bicyclic precursors. Cinnoline-3,4-diamine (CAS 64803-94-7) has emerged as a high-value building block and screening compound[1]. By leveraging the unique ortho-diamine configuration on an electron-deficient 1,2-diazanaphthalene core, researchers can drive highly favorable cyclization reactions. This whitepaper provides an in-depth analysis of the physicochemical properties, thermodynamic stability, and synthetic utility of cinnoline-3,4-diamine, specifically focusing on its role in synthesizing Ataxia Telangiectasia Mutated (ATM) kinase modulators[2].

Physicochemical Profiling

Before deploying any building block in a synthetic pipeline, a rigorous physicochemical profile must be established. The properties of cinnoline-3,4-diamine dictate its solubility, reactivity, and behavior under thermal stress.

PropertyValueCausality / Implication for Synthesis
Compound Name Cinnoline-3,4-diamineCore scaffold for tricyclic annulation.
CAS Registry Number 64803-94-7Unique identifier for procurement and safety tracking[1].
Molecular Formula C8H8N4High nitrogen-to-carbon ratio increases polarity[1].
Molecular Weight 160.18 g/mol Low molecular weight allows for downstream elaboration without violating Lipinski’s Rule of 5[1].
Hydrogen Bond Donors 2 (Primary amines)Excellent dual-nucleophile for reactions with bifunctional electrophiles (e.g., CDI).
Hydrogen Bond Acceptors 4 (Amines + Cinnoline N)High solvation in polar aprotic solvents (e.g., THF, DMF).

Thermodynamic Stability & Molecular Dynamics

As a Senior Application Scientist, I approach the stability of heterocyclic diamines through the lens of electronic delocalization. The cinnoline core is inherently electron-deficient due to the adjacent nitrogen atoms in the aromatic system.

Resonance and Basicity: The introduction of two primary amine groups at the 3 and 4 positions creates a "push-pull" electronic environment. The lone pairs on the exocyclic amino groups delocalize into the electron-withdrawing diaza-aromatic ring. This resonance stabilization significantly lowers the overall enthalpy of formation, making the molecule thermodynamically stable under ambient conditions. However, this delocalization also reduces the basicity (pKa) of the amines compared to aliphatic analogs.

Thermodynamic Implications for Cyclization: Despite the reduced basicity, the spatial proximity (ortho-relationship) of the 3,4-diamines is entropically primed for cyclization. When exposed to a carbonyl source, the formation of a rigid, planar 5-membered imidazolone ring represents a massive thermodynamic sink. The energy released by extending the aromatic conjugation across a newly formed tricyclic system easily overcomes the activation energy required for the reaction.

Synthetic Utility: The Imidazo[4,5-c]cinnoline Thermodynamic Sink

Cinnoline-3,4-diamine derivatives are heavily utilized in the synthesis of 1,3-dihydro-2H-imidazo[4,5-c]cinnolin-2-ones[2]. This transformation relies on 1,1'-Carbonyldiimidazole (CDI) acting as a mild, dual-electrophilic carbonyl source. The reaction is driven by the thermodynamic stability of the resulting highly planar tricyclic system.

Synthesis A Cinnoline-3,4-diamine (Nucleophile) C Mono-acylated Intermediate (Transient) A->C Nucleophilic Attack B CDI (Electrophile) B->C Nucleophilic Attack D Intramolecular Cyclization (70°C, THF) C->D - Imidazole E Imidazo[4,5-c]cinnolin-2-one (Thermodynamic Sink) D->E Ring Closure

Workflow: Thermodynamic cyclization of cinnoline-3,4-diamine into an imidazo[4,5-c]cinnolin-2-one.

Biological Application: ATM Kinase Modulation

The tricyclic products derived from cinnoline-3,4-diamine are not just synthetic curiosities; they are potent modulators of Ataxia Telangiectasia Mutated (ATM) kinase[2]. In cellular biology, ATM is a critical transducer in the DNA damage response. Following DNA double-strand breaks (DSBs), ATM is recruited by the MRE11-RAD50-NBS1 (MRN) complex and initiates error-free DNA repair via Homologous Recombination (HR)[2]. By utilizing the planar imidazo[4,5-c]cinnolin-2-one core, researchers can competitively inhibit the ATP-binding pocket of ATM, effectively blocking this repair pathway—a highly desirable mechanism in targeted oncology and radiotherapy sensitization[3].

ATMPathway DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN Recruits ATM ATM Kinase MRN->ATM Activates HR Homologous Recombination ATM->HR Phosphorylates Targets Inhibitor Imidazo[4,5-c]cinnolin-2-one Inhibitor->ATM Competitive Inhibition

Pathway: ATM Kinase activation via MRN complex and targeted inhibition by tricyclic derivatives.

Self-Validating Experimental Protocols

To ensure high-fidelity results, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Objective: Determine the thermal degradation point to establish safe operating parameters for high-temperature cyclizations. Causality: Understanding the thermal envelope prevents yield loss due to pyrolytic degradation during extended reflux conditions.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of cinnoline-3,4-diamine into a standard aluminum DSC crucible. Crimp the lid to ensure optimal thermal contact.

  • Atmospheric Control: Purge the furnace with dry nitrogen gas at a flow rate of 50 mL/min. Causality: Nitrogen prevents oxidative degradation, ensuring that any recorded exothermic events are purely thermal decompositions.

  • Thermal Ramping: Heat the sample from 25°C to 300°C at a controlled rate of 10°C/min.

  • System Validation: A sharp endothermic peak will indicate the melting point. The protocol is self-validated if the baseline returns to a steady state immediately after the melt. If an uncontrolled exothermic peak follows, it marks the thermodynamic limit (decomposition point) of the compound.

Synthesis of the Tricyclic Imidazo[4,5-c]cinnolin-2-one Core

Objective: Convert a cinnoline-3,4-diamine derivative to its rigid tricyclic form using CDI[2]. Causality: CDI is selected over phosgene gas due to its safer handling profile and its ability to generate imidazole as a leaving group, which acts as a mild base to sponge liberated protons.

  • Dissolution: To a solution of the cinnoline-3,4-diamine derivative (e.g., 2.65 mmol) in anhydrous Tetrahydrofuran (THF) (20 mL) stirred at room temperature, add CDI (2.2 g, 13.3 mmol)[2]. Causality: A 5-fold molar excess of CDI is used to drive the equilibrium forward and consume any trace adventitious water in the THF.

  • Thermal Cyclization: Stir the resulting mixture at 70°C for 16 hours[2]. Causality: The 70°C temperature provides the kinetic energy required to overcome the steric strain of closing the 5-membered ring.

  • In-Process Validation: After 14 hours, draw a 10 µL aliquot and analyze via LC-MS. The reaction is validated when the starting material mass peak disappears, replaced entirely by a [M+26] peak (addition of CO, loss of 2H).

  • Isolation: Concentrate the mixture under reduced pressure and pour the residue into ice water[2]. Self-Validation: The planar, highly conjugated tricyclic product exhibits drastically lower aqueous solubility than the diamine precursor, resulting in immediate, visible precipitation. Collect the precipitate via vacuum filtration.

References

  • [1] EvitaChem. Screening Compounds P13979 (Cinnoline-3,4-diamine). Available at:

  • [2] Google Patents. CA3111994A1 - 1-isopropyl-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2h-imidazo[4,5-c]cinnolin-2-one as selective modulators of ataxia telangiectasia mutated (atm) kinase and uses thereof. Available at:

  • [3] Googleapis Patent Application. (PYRIDIN-3-YL) -1, 3-DIHYDRO-2H-IMIDAZO [4, 5-C] CINNOLIN-2-ONE AS SELECTIVE MODULATORS OF ATAXIA TELANG. Available at:

Sources

The Evolution and Synthesis of Cinnoline-3,4-diamine: From Historical Curiosity to Oncology Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Cinnoline Core

Cinnoline (1,2-diazanaphthalene) is a benzo-fused diazine heterocycle characterized by an electron-deficient aromatic ring and a bio-isosteric relationship with quinoline[1]. First conceptualized and synthesized by V. Richter in 1883, the cinnoline core remained a relatively niche topic in heterocyclic chemistry for decades[2],[1].

However, modern structure-based drug discovery has radically repositioned specific cinnoline derivatives. Cinnoline-3,4-diamine (CAS: 64803-94-7) has emerged as a highly sought-after bifunctional building block[3]. Its precise 1,2-diamine arrangement on the heterocyclic ring makes it the obligatory precursor for synthesizing imidazo[4,5-c]cinnolin-2-one derivatives—a novel class of tricyclic compounds that act as exceptionally potent and selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase[4],[5].

Historical Discovery and Early Methodologies

The parent cinnoline heterocycle was initially obtained by Richter via the cyclization of o-aminophenylpropiolic acid in water, followed by decarboxylation[2]. Subsequent classical methodologies, such as the Widman-Stoermer reaction (a ring-closing reaction of an α-vinyl-aniline with nitrous acid) and the Borsche synthesis, expanded the accessibility of substituted cinnolines[2].

Despite these advances, functionalizing the 3- and 4-positions simultaneously with amine groups proved synthetically challenging. The first reliable synthesis of 3,4-diaminocinnoline was documented in 1948 by J.R. Keneford, J.C.E. Simpson, and colleagues. Their pathway involved the amination of 3-nitrocinnoline to form 4-amino-3-nitrocinnoline, followed by a harsh reduction using tin metal and concentrated hydrochloric acid[6]. While this confirmed the viability of the molecule, the aggressive acidic conditions severely limited functional group tolerance, rendering the classical method unsuitable for modern, highly decorated pharmaceutical intermediates.

Modern Synthesis Pathways and Pharmacological Application

In the contemporary era of targeted oncology, the DNA damage response (DDR) pathway is a prime therapeutic target. ATM kinase is a critical sensor of DNA double-strand breaks (DSBs), orchestrating repair via homologous recombination (HR)[4]. Inhibiting ATM sensitizes cancer cells to DNA-damaging agents, driving them toward apoptosis[4],[5].

The discovery of AZD0156 and related compounds demonstrated that the imidazo[4,5-c]cinnolin-2-one scaffold provides superior ATM kinase inhibition with excellent pharmacokinetic profiles[5]. Synthesizing this tricyclic core relies entirely on the chemoselective reduction of a substituted 4-amino-3-nitrocinnoline to a cinnoline-3,4-diamine, followed by a precision urea cyclization[4],[7].

Synthesis A 3-Nitrocinnoline B 4-Amino-3-nitrocinnoline A->B Amination (NH2OH) C Cinnoline-3,4-diamine B->C Reduction (SnCl2) D Imidazo[4,5-c]cinnolin-2-one C->D Cyclization (CDI)

Fig 1: Stepwise synthesis pathway from 3-nitrocinnoline to the imidazo[4,5-c]cinnolin-2-one core.

ATM_Pathway DNA_Damage DNA Double-Strand Breaks MRN_Complex MRN Complex Sensor DNA_Damage->MRN_Complex ATM_Kinase ATM Kinase MRN_Complex->ATM_Kinase Recruits & Activates HR_Repair Homologous Recombination ATM_Kinase->HR_Repair Phosphorylates H2AX Inhibitor Imidazo[4,5-c]cinnolin-2-one Inhibitor->ATM_Kinase Competitive Inhibition Cell_Death Cancer Cell Apoptosis HR_Repair->Cell_Death Repair Failure

Fig 2: ATM kinase signaling pathway and targeted inhibition by imidazo[4,5-c]cinnolin-2-one.

Quantitative Evolution of Synthesis Methodologies
Table 1: Evolution of Cinnoline-3,4-diamine Synthesis Methodologies
Methodology EraPrecursorReagents & ConditionsYieldCausality & Limitations
Classical (1950s) 4-Amino-3-nitrocinnolineHCl, Sn metal, 100°C~76%Harsh acidic conditions cause degradation of sensitive functional groups; poor scalability[6].
Modern Selective (2010s) Substituted 3-nitro-cinnolin-4-amineSnCl₂·2H₂O, EtOAc, 80°C>80%Mild single-electron transfer prevents hydrodehalogenation of aryl halides; highly scalable[4].
Urea Cyclization (2020s) Substituted cinnoline-3,4-diamineCDI, THF, 70°C, 16h>85%Safely constructs the imidazo[4,5-c]cinnolin-2-one core without toxic phosgene gas[7].

Validated Experimental Protocols

The following protocols detail the modern synthesis of heavily substituted cinnoline-3,4-diamines and their subsequent cyclization. These methods are engineered for chemoselectivity and self-validation during workup.

Protocol A: Chemoselective Reduction to Cinnoline-3,4-diamine

Causality: The reduction of a 3-nitro group in the presence of sensitive halogens (e.g., 6-bromo, 7-fluoro substituents) precludes the use of standard palladium-catalyzed hydrogenation (Pd/C, H₂), which would trigger rapid hydrodehalogenation. Stannous chloride dihydrate (SnCl₂·2H₂O) serves as a mild, chemoselective single-electron transfer reducing agent that leaves aryl halides intact[4].

Step-by-Step Methodology:

  • Initiation: Dissolve the substituted 3-nitro-N-cinnolin-4-amine precursor (e.g., 900 mg, 2.43 mmol) in ethyl acetate (EtOAc, 20 mL) under a nitrogen atmosphere to prevent premature oxidation[4].

  • Reagent Addition: Add SnCl₂·2H₂O (2.2 g, 9.7 mmol, ~4 equivalents) to the stirred solution at room temperature. The 4 equivalents provide the stoichiometric electrons required for the complete reduction of the nitro group to a primary amine[4].

  • Thermal Activation: Elevate the reaction temperature to 80°C and stir for 2 hours to drive the reduction to completion[4].

  • Self-Validating Workup: Cool the crude mixture and basify heavily with aqueous NaHCO₃ or NaOH. Causality of Workup: This step is critical to precipitate the tin byproducts as insoluble tin oxides/hydroxides. If not removed, tin salts will chelate the newly formed 1,2-diamine, ruining the yield. The absence of a tin emulsion during the subsequent extraction validates the complete conversion to insoluble oxides.

  • Isolation: Filter the suspension through a Celite pad, extract the aqueous layer with EtOAc, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure cinnoline-3,4-diamine derivative.

Protocol B: Imidazolone Ring Closure via CDI

Causality: To synthesize the imidazo[4,5-c]cinnolin-2-one core, a carbonyl bridge must be inserted between the 3- and 4-amino groups. While phosgene is historically used for this transformation, 1,1'-Carbonyldiimidazole (CDI) is selected for its superior safety profile, ease of handling, and the generation of easily removable byproducts (imidazole and CO₂)[7].

Step-by-Step Methodology:

  • Initiation: Dissolve the isolated cinnoline-3,4-diamine derivative (e.g., 900 mg, 2.65 mmol) in anhydrous tetrahydrofuran (THF, 20 mL)[7].

  • Reagent Addition: Introduce CDI (2.2 g, 13.3 mmol, ~5 equivalents) at room temperature. The excess CDI acts as a thermodynamic sink to drive the formation of the cyclic urea[7].

  • Thermal Activation: Heat the mixture to 70°C for 16 hours. The elevated temperature is required to overcome the steric hindrance of the adjacent bulky substituents during the second intramolecular nucleophilic attack[7].

  • Self-Validating Workup: Concentrate the mixture to remove the THF solvent, then pour the residue directly into ice water. Causality of Workup: The desired tricyclic imidazo[4,5-c]cinnolin-2-one is highly hydrophobic and precipitates immediately. Conversely, the imidazole byproduct is highly water-soluble and remains in the aqueous phase. The formation of a clean precipitate visually validates the success of the cyclization[7].

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold water, and dry to afford the pure ATM kinase inhibitor core[7].

References[4] CA3111994A1 - 1-isopropyl-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2h-imidazo[4,5-c]cinnolin-2-one as selective modulators of ataxia telangiectasia mutated (atm) kinase and uses thereof. Google Patents. URL[7] (PYRIDIN-3-YL) -1, 3-DIHYDRO-2H-IMIDAZO [4, 5-C] CINNOLIN-2-ONE AS SELECTIVE MODULATORS OF ATAXIA TELANG. Googleapis.com. URL[2] Cinnoline - wikidoc. Wikidoc.org. URL[5] The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. ACS Publications. URL[1] A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. URL[3] Screening Compounds P13979 - EvitaChem. EvitaChem.com. URL[6] Cinnolines. II. 4-Hydroxy-3-nitrocinnoline and Derivatives. ACS Publications. URL

Sources

X-Ray Crystallography of Cinnoline-3,4-Diamine Derivatives: Structural Insights for Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cinnoline (1,2-benzodiazine) nucleus is a privileged bicyclic heterocycle in medicinal chemistry, serving as the structural foundation for numerous pharmacologically active compounds[1]. Specifically, the cinnoline-3,4-diamine scaffold and its highly substituted derivatives (e.g., 6-bromo-7-fluoro-N4-(tetrahydro-2H-pyran-4-yl)cinnoline-3,4-diamine) have emerged as critical intermediates and potent pharmacophores in the development of selective kinase inhibitors, including Ataxia Telangiectasia Mutated (ATM) kinase modulators[2] and Bruton's Tyrosine Kinase (BTK) inhibitors[3].

This technical whitepaper provides an in-depth analysis of the crystallographic properties of the cinnoline-3,4-diamine core. By detailing the quantitative structural parameters, experimental crystallization workflows, and structure-based drug design (SBDD) implications, this guide equips researchers with the foundational data required to optimize target binding and pharmacokinetic profiles.

Crystallographic Fundamentals of the Cinnoline Core

The unsubstituted cinnoline molecule is a highly planar, nitrogenous aromatic base. When substituted at the 3- and 4-positions with primary or secondary amines, the electronic distribution of the ring system shifts dramatically. Ab initio calculations and crystallographic data indicate that the co-planarity of these substituents with the bicyclic ring is essential for resonance and electron delocalization[4].

Crystal Packing and Space Groups

Cinnoline derivatives frequently crystallize in monoclinic systems, with being one of the most commonly observed space groups[5]. The highly planar nature of the 1,2-benzodiazine core promotes extensive stacking in the crystal lattice. The introduction of the 3,4-diamino moieties disrupts simple -stacking by introducing strong, directional intermolecular hydrogen bonding networks. These exocyclic nitrogens act as both hydrogen bond donors and acceptors, dictating the ultimate crystal packing arrangement and polymorphic behavior[2].

Quantitative Structural Data

High-resolution X-ray diffraction (XRD) of cinnoline derivatives reveals a consistent pattern of bond lengths and angles that define the pharmacophore's geometry. The N=N bond length is a critical parameter for identifying the oxidation state and electron delocalization of the ring.

Table 1: Consensus Crystallographic Parameters for Cinnoline Derivatives

Structural ParameterAverage Value (Å / °)Variance / Notes
N1=N2 Bond Length 1.260 – 1.339 ÅVaries based on electron-withdrawing substituents[4][5].
C3–N (Exocyclic) Length 1.337 – 1.388 ÅIndicates partial double-bond character ( hybridization)[5].
C4–N (Exocyclic) Length 1.358 – 1.382 ÅInfluenced by steric bulk of N4-substituents (e.g., tetrahydropyran)[2].
C4–C3–N2 Angle 118.9° ± 1.2°Slight distortion from ideal 120° due to adjacent amine repulsion[5].
Dihedral Angle (Ring-Amine) 0.5° – 5.4°Near-coplanar alignment maximizes resonance stabilization[5].

Experimental Workflow: Co-Crystallization and Structure Solution

To leverage the cinnoline-3,4-diamine scaffold in SBDD, it must be co-crystallized with its target protein (e.g., ATM or BTK). The following protocol outlines a self-validating methodology for obtaining high-resolution ( Å) structures[3].

XRayWorkflow A 1. Target Kinase Purification (Size Exclusion Chromatography) B 2. Ligand Co-Incubation (Cinnoline-3,4-diamine deriv.) A->B Complexation (Molar Excess) C 3. Vapor Diffusion Crystallization (Hanging Drop Method) B->C Controlled Supersaturation D 4. X-Ray Diffraction (Synchrotron Radiation) C->D Cryoprotection & Harvesting E 5. Phase Problem Solution (Molecular Replacement) D->E Electron Density Map Generation F 6. Model Refinement (R-work / R-free Validation) E->F Iterative Real-Space Fitting

X-ray crystallography workflow for cinnoline-3,4-diamine kinase complexes.

Step 1: Protein-Ligand Complexation

Purified target kinase is concentrated to 10–15 mg/mL. The cinnoline-3,4-diamine derivative (dissolved in 100% DMSO) is added at a 3:1 to 5:1 molar excess.

  • Causality: The high molar excess drives the equilibrium toward the fully occupied bound state. Because the cinnoline core is highly hydrophobic, the final DMSO concentration must be kept below 5% (v/v) to prevent protein denaturation while maintaining ligand solubility.

Step 2: Hanging-Drop Vapor Diffusion

Crystallization is performed using the hanging-drop vapor diffusion method at 4°C or 20°C. Drops consist of a 1:1 ratio of the protein-ligand complex and the reservoir solution (typically containing PEG 3350 and a buffer at physiological pH).

  • Causality: Vapor diffusion allows for a slow, controlled rate of supersaturation. Rapid precipitation would cause the highly planar cinnoline molecules to -stack indiscriminately, leading to amorphous aggregation rather than ordered crystal nucleation.

Step 3: Cryocooling and Data Collection

Crystals are harvested and briefly soaked in a mother liquor supplemented with 20–25% (v/v) glycerol or ethylene glycol before flash-cooling in liquid nitrogen (100 K).

  • Causality: Cryoprotectants prevent the formation of crystalline ice within the solvent channels of the protein lattice. Crystalline ice produces intense powder diffraction rings that obscure the high-resolution reflections necessary to accurately model the vs. character of the 3,4-diamino groups. Data is then collected at a synchrotron source to maximize the signal-to-noise ratio.

Step 4: Phasing, Refinement, and Validation

Phases are determined via Molecular Replacement (MR) using an apo-structure of the target kinase. The ligand is fit into the resulting difference electron density map.

  • Self-Validating Protocol: The refinement process is inherently self-validating through the use of the metric. A random 5% of the diffraction data is excluded from refinement. If the experimental modeling of the cinnoline ligand is physically accurate, the and values will converge (e.g., , )[3]. Furthermore, Ramachandran plot analysis ensures that the protein backbone has not been artifactually distorted to accommodate the ligand.

Pharmacophore Mapping and Binding Mechanics

The 3,4-diamine substitution pattern is not merely a synthetic handle; it is the primary driver of kinase selectivity. In targets like BTK and ATM, the ATP-binding pocket features a highly conserved "hinge region" that forms hydrogen bonds with the adenine ring of ATP.

BindingMech Core Cinnoline Core (Hydrophobic Interaction) Pocket Kinase ATP-Binding Pocket (Hinge Region) Core->Pocket pi-pi stacking with gatekeeper N3 3-Amino Group (H-Bond Donor) N3->Pocket H-bond to hinge backbone C=O N4 4-Amino Group (H-Bond Acceptor/Donor) N4->Pocket H-bond to hinge backbone N-H Effector Downstream Inhibition (e.g., DNA Repair Block) Pocket->Effector Kinase Catalytic Inactivation

Pharmacophore mapping of cinnoline-3,4-diamine in the ATP-binding pocket.

Mechanistic Causality in SBDD
  • The Cinnoline Core: Acts as an isostere for the purine ring of ATP. Its flat, rigid structure allows it to slide deep into the hydrophobic cleft of the kinase, establishing Van der Waals interactions with the gatekeeper residue.

  • The 3-Amino Group: The hybridized nitrogen acts as a strict hydrogen bond donor, interacting directly with the carbonyl oxygen of the kinase hinge region backbone.

  • The 4-Amino Group: Depending on its substitution (e.g., functionalization with a tetrahydropyran ring[2]), this group can act as a dual donor/acceptor, fulfilling the hydrogen-bonding requirements of the adjacent backbone amide nitrogen. This bidentate interaction anchors the cinnoline core, locking the kinase in an inactive conformation and preventing the phosphorylation cascades required for processes like DNA double-strand break (DSB) repair[2].

Sources

Methodological & Application

Application Note: Utilizing Cinnoline-3,4-diamine as a Precursor in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly conjugated, polycyclic heteroaromatic systems is a cornerstone of modern drug discovery and materials science. Among the myriad of ortho-diamine building blocks, cinnoline-3,4-diamine (and its substituted derivatives) stands out as a privileged scaffold. Its unique electronic topology—an electron-deficient diazanaphthalene core—imparts distinct reactivity that enables the precise construction of fused tricyclic and tetracyclic systems. This application note provides an in-depth technical guide on utilizing cinnoline-3,4-diamine for the synthesis of complex heterocycles, specifically focusing on its role in generating imidazo[4,5-c]cinnolin-2-ones (potent Ataxia Telangiectasia Mutated (ATM) kinase inhibitors) [1] and extended pyrazino[2,3-c]cinnoline systems.

Mechanistic Rationale: The Cinnoline-3,4-diamine Scaffold

The vicinal diamine motif on the cinnoline ring presents a unique nucleophilic profile. The nitrogen atoms of the cinnoline core (N1 and N2) strongly withdraw electron density via inductive and mesomeric effects. Consequently, the 3-amino group is generally less nucleophilic than the 4-amino group.

Causality in Reaction Design:

  • Regioselectivity: When reacting with mono-electrophiles, the 4-amino group typically attacks first.

  • Annulation Dynamics: To achieve complete bis-annulation (e.g., forming an imidazole or pyrazine ring), highly reactive bis-electrophiles (like 1,1'-Carbonyldiimidazole or α -dicarbonyls) and elevated thermodynamic conditions are required to overcome the reduced nucleophilicity of the 3-amino position and drive the final ring closure.

Precursor Generation: Chemoselective Nitro Reduction

Often, cinnoline-3,4-diamines are generated in situ or immediately prior to use from their 3-nitro-4-amino precursors due to oxidative instability.

Protocol: Chemoselective Reduction

  • Preparation: Dissolve the 3-nitro-cinnolin-4-amine derivative (1.0 eq) in ethyl acetate (EtOAc).

  • Reagent Addition: Add Stannous chloride dihydrate ( SnCl2​⋅2H2​O , 4.0 eq) to the stirring solution at room temperature.

  • Thermodynamic Drive: Heat the mixture to 80°C for 2 hours.

  • Workup: Basify the crude mixture with aqueous NaHCO3​ to precipitate tin salts, filter through Celite, and extract the organic layer.

Expert Insight (Causality): Why use SnCl2​ instead of standard catalytic hydrogenation ( H2​ , Pd/C)? The N-N bond within the cinnoline core is highly fragile and susceptible to reductive cleavage under standard hydrogenation conditions. SnCl2​ operates via a chemoselective single-electron transfer mechanism that exclusively reduces the nitro group to an amine while preserving the delicate diazanaphthalene scaffold [3].

Protocol A: Annulation to Imidazo[4,5-c]cinnolin-2-ones

This workflow generates the core scaffold for selective ATM kinase inhibitors, which are critical in oncology for sensitizing tumor cells to DNA double-strand breaks (DSBs) [1].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the cinnoline-3,4-diamine derivative (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert N2​ atmosphere.

    • Causality: THF is a polar aprotic solvent that fully solubilizes the polar diamine without acting as a competing nucleophile (unlike alcohols), preserving the integrity of the electrophile.

  • Electrophile Addition: Add 1,1'-Carbonyldiimidazole (CDI) (5.0 eq) in one portion.

    • Causality: A significant excess of CDI is utilized to compensate for any trace moisture in the system and to forcefully drive the double nucleophilic acyl substitution, overcoming the weak nucleophilicity of the 3-amino group.

  • Cyclization: Heat the reaction mixture to 70°C and stir for 16 hours.

  • Isolation: Concentrate the mixture in vacuo, pour the residue into ice water, and collect the resulting precipitate via vacuum filtration. Wash with cold water and dry.

Self-Validating Quality Control: Monitor the reaction via LC-MS. Successful cyclization is validated by the disappearance of the starting material mass ( [M+H]+ ) and the appearance of the product mass ( [M+CO−2H+H]+ ). In 1H -NMR, the disappearance of the broad primary/secondary amine protons and the emergence of a highly deshielded imidazolone NH proton (>10.0 ppm) confirms structural closure.

Protocol B: Condensation to Pyrazino[2,3-c]cinnolines

This protocol yields highly conjugated tetracyclic systems utilized in optoelectronics and as DNA-intercalating agents.

Step-by-Step Methodology:

  • Preparation: Suspend cinnoline-3,4-diamine (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add an α -dicarbonyl compound (e.g., Benzil) (1.1 eq).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: The acid catalyst protonates the carbonyl oxygens of the diketone, significantly increasing their electrophilicity. This lowers the activation energy for the initial nucleophilic attack by the deactivated 3-amino group, facilitating Schiff base formation.

  • Condensation: Reflux the mixture (78°C) for 4-6 hours.

  • Isolation: Cool the reaction to 0°C. Filter the crystallized pyrazino[2,3-c]cinnoline product and recrystallize from hot ethanol.

Self-Validating Quality Control: TLC monitoring under UV light (254 nm and 365 nm) will show a highly fluorescent product spot. 1H -NMR validation requires the complete absence of NH2​ signals and a shift in the aromatic protons indicative of extended π -conjugation.

Quantitative Reaction Parameters

The following table summarizes the optimized quantitative parameters for the divergent heterocyclic syntheses utilizing the cinnoline-3,4-diamine scaffold.

Target ScaffoldReagents & EquivalentsSolventTemp (°C)Time (h)Catalyst / AdditiveAvg. Yield (%)Primary Application
Imidazo[4,5-c]cinnolin-2-one CDI (5.0 eq)Anhydrous THF70°C16None75 - 85%ATM Kinase Inhibitors (Oncology)
Pyrazino[2,3-c]cinnoline Benzil (1.1 eq)Absolute EtOH78°C4 - 6Glacial Acetic Acid (0.1 eq)80 - 90%Optoelectronics / DNA Intercalators
v-Triazino[4,5-c]cinnoline NaNO2​ (1.2 eq)Aq. HCl (1M)0 - 5°C2None (Diazotization)65 - 75%Bioactive Probes

Mechanistic & Biological Workflows

SynthWorkflow A Cinnoline-3,4-diamine (Precursor) B 1,1'-Carbonyldiimidazole (CDI) THF, 70°C A->B D α-Dicarbonyls (e.g., Benzil) EtOH, Reflux A->D F Nitrous Acid (NaNO2/HCl) 0-5°C A->F C Imidazo[4,5-c]cinnolin-2-one (ATM Kinase Inhibitor Scaffold) B->C E Pyrazino[2,3-c]cinnoline (Extended Conjugated System) D->E G v-Triazino[4,5-c]cinnoline (DNA Intercalator) F->G

Figure 1: Divergent synthetic workflows utilizing cinnoline-3,4-diamine for heterocyclic annulation.

ATMPathway DSB DNA Double-Strand Breaks (DSBs) MRN MRN Complex (Sensors) DSB->MRN Recruits ATM ATM Kinase (Transducer) MRN->ATM Activates H2AX γH2AX (DNA Repair Signal) ATM->H2AX Phosphorylates Inhibitor Imidazo[4,5-c]cinnolin-2-one (Inhibitor) Inhibitor->ATM Blocks Apoptosis Cell Cycle Arrest / Apoptosis (Cancer Cell Death) H2AX->Apoptosis Promotes

Figure 2: ATM kinase signaling pathway targeted by imidazo[4,5-c]cinnolin-2-one inhibitors.

References

  • Title: 1-isopropyl-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2h-imidazo[4,5-c]cinnolin-2-one as selective modulators of ataxia telangiectasia mutated (atm) kinase and uses thereof Source: Google Patents (CA3111994A1 / WO2020056000A1) URL: [1]
  • Title: A Practical Synthetic Route to Cinnolines: Application to the Design and Synthesis of RSV NNI Inhibitor JNJ‐8003 Analogues Source: ResearchGate (Chemistry Publications) URL: [Link][1]

Sources

Advanced Applications of Cinnoline-3,4-Diamine in Targeted Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Prepared for Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In modern small molecule drug discovery, the search for novel, patentable chemical space with favorable physicochemical properties is a continuous challenge. The cinnoline scaffold—a bicyclic nitrogen heterocycle—has emerged as a highly versatile pharmacophore. Specifically, cinnoline-3,4-diamine and its substituted derivatives serve as critical building blocks for synthesizing rigidified, multi-cyclic kinase inhibitors and potent antimicrobial agents.

The strategic advantage of the 3,4-diamine functionality lies in its dual nucleophilicity. This allows for facile, regioselective cyclization into tricyclic systems, such as imidazo[4,5-c]cinnolin-2-ones. These rigid tricyclic cores are exceptionally well-suited for occupying the narrow, deep ATP-binding pockets of kinases like Ataxia Telangiectasia Mutated (ATM) kinase, providing high selectivity and overcoming common off-target liabilities (such as hERG toxicity or aldehyde oxidase degradation) [1]. Furthermore, functionalized cinnolines have demonstrated profound efficacy as PI3K inhibitors and antitubercular agents[2, 3].

Key Therapeutic Applications

Oncology: ATM Kinase Inhibition

ATM kinase is a master regulator of the DNA double-strand break (DSB) repair pathway. In cancers with homologous recombination (HR) deficiencies, inhibiting ATM induces synthetic lethality. Cinnoline-3,4-diamine derivatives are cyclized to form imidazo[4,5-c]cinnolin-2-ones, which act as highly selective, brain-penetrant ATM inhibitors [1]. The tricyclic core mimics the purine ring of ATP, while specific substitutions (e.g., tetrahydropyran or isopropyl groups) at the N1/N3 positions dictate kinase selectivity.

Oncology: PI3K Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K) pathway is frequently hyperactivated in human cancers. Recent structural activity relationship (SAR) studies have utilized the cinnoline core to develop nanomolar PI3K inhibitors. The lipophilicity of the cinnoline backbone allows for excellent cell membrane permeability, leading to potent antiproliferative activity against various human tumor cell lines [2].

Antimicrobial and Antitubercular Agents

Beyond oncology, the cinnoline nucleus is a proven antimicrobial pharmacophore (historically validated by the antibiotic cinoxacin). Modern library synthesis utilizing cinnoline derivatives has yielded compounds with significant activity against Mycobacterium tuberculosis (H37Rv strain), driven by strategic halogen and sulfonamide substitutions at the C6 and C7 positions [3].

Quantitative Bioactivity Summary

The following table summarizes the diverse pharmacological profiles achievable when utilizing cinnoline-based scaffolds in drug design.

Compound Class / DerivativePrimary Target / ApplicationObserved Activity (IC50 / MIC)Key Structural Feature Driving Activity
Imidazo[4,5-c]cinnolin-2-ones ATM Kinase (Oncology)~0.0028 μM (Cellular IC50)Rigidified tricyclic core via 3,4-diamine cyclization
Cinnoline-based chalcones PI3K (Oncology)0.264 – 2.04 μM (Cellular IC50)Lipophilic substitutions at C6/C7 positions
Pyrazole-based cinnolines M. tuberculosis (Infectious Disease)12.5 μg/mL (MIC)Sulfonamide/pyrazole functionalization

Pathway & Workflow Visualizations

To contextualize the biological mechanism of these compounds, the following diagram illustrates the ATM kinase signaling pathway and the precise intervention point of cinnoline-derived inhibitors.

G DSB DNA Double-Strand Breaks (DSBs) ATM ATM Kinase Activation DSB->ATM Targets Phosphorylation of Chk2, p53, H2AX ATM->Targets Inhibitor Imidazo-Cinnoline Inhibitor (Derived from Cinnoline-3,4-diamine) Inhibitor->ATM Blocks ATP Pocket Apoptosis Synthetic Lethality / Apoptosis (in HR-deficient tumors) Inhibitor->Apoptosis Outcome Homologous Recombination / Cell Survival Targets->Outcome

Caption: ATM Kinase Signaling Pathway and Targeted Inhibition by Cinnoline Derivatives.

Experimental Protocols

The following protocols detail the synthetic transformation of cinnoline-3,4-diamine into a bioactive tricyclic core, followed by its biological validation. These methods are designed as self-validating systems to ensure high-fidelity data generation.

Protocol 1: Synthesis of the Imidazo[4,5-c]cinnolin-2-one Core

Objective: To regioselectively cyclize a substituted cinnoline-3,4-diamine into a rigidified ATM kinase inhibitor core [1].

Causality & Rationale: 1,1'-Carbonyldiimidazole (CDI) is utilized as a safe, highly efficient phosgene equivalent. It inserts a carbonyl bridge between the adjacent 3- and 4-amino groups of the cinnoline core. Tetrahydrofuran (THF) is chosen as the solvent because it provides optimal solubility for the diamine intermediate, while heating to 70°C supplies the necessary activation energy for the dual nucleophilic attack required to close the 5-membered imidazolone ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the substituted cinnoline-3,4-diamine (e.g., 6-bromo-7-fluoro-N4-substituted-cinnoline-3,4-diamine, 1.0 eq, ~2.65 mmol) in anhydrous THF (20 mL).

  • Reagent Addition: Add CDI (5.0 eq, ~13.3 mmol) in a single portion to the stirring solution at room temperature. Note: An excess of CDI is critical to drive the reaction to completion due to the steric hindrance often present at the N4 position.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 70°C. Stir continuously for 16 hours.

  • Self-Validation (In-Process Control): Before workup, withdraw a 10 μL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the starting mass [M+H]+ is entirely consumed, and the cyclized product mass [M+CO−2H+H]+ is the dominant peak. If unreacted diamine remains, add an additional 0.5 eq of CDI and stir for 2 more hours.

  • Workup: Once complete, concentrate the mixture under reduced pressure to remove THF. Pour the resulting residue into ice-cold distilled water (50 mL).

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake with cold water (2 x 10 mL) and diethyl ether (10 mL) to remove imidazole byproducts. Dry under high vacuum to afford the imidazo[4,5-c]cinnolin-2-one derivative.

Workflow Step1 Cinnoline-3,4-diamine Core Reagent: CDI Solvent: THF Temp: 70°C Step2 Cyclization Intermediate: Imidazo[4,5-c]cinnolin-2-one Step1->Step2 16 hours Step3 Validation LC-MS & NMR Confirm Mass/Purity Step2->Step3 Precipitation Step4 Biological Screening TR-FRET Kinase Assay Selectivity Profiling Step3->Step4 >95% Purity

Caption: Synthetic and Validation Workflow for Imidazo[4,5-c]cinnolin-2-one Derivatives.

Protocol 2: High-Throughput ATM Kinase Inhibition Assay (TR-FRET)

Objective: To quantify the IC50 of the synthesized imidazo[4,5-c]cinnolin-2-one derivatives against recombinant ATM kinase.

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence assays because many nitrogen-rich heterocycles (like cinnolines) exhibit auto-fluorescence. TR-FRET utilizes a time-delayed reading window that allows short-lived background fluorescence to decay, ensuring a high signal-to-noise ratio and preventing false-positive inhibition data.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the cinnoline derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume pro-plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 μL of ATM kinase enzyme solution (diluted in assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT) to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Substrate Addition: Initiate the reaction by adding 5 μL of a substrate mix containing ATP (at its predetermined Km​ value) and a biotinylated p53-derived peptide substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 μL of a detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho-p53 antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

  • Incubation & Reading: Incubate for 2 hours in the dark. Read the plate on a multi-mode microplate reader capable of TR-FRET (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm).

  • Self-Validation (Data Integrity): Calculate the Z'-factor for the assay plate using the positive (DMSO only) and negative (no enzyme) controls.

    • Validation Check: A Z'-factor ≥0.6 validates the assay run. Calculate the IC50 by plotting the 665/615 nm emission ratio against the log of the compound concentration using a 4-parameter logistic fit.

References

  • CA3111994A1 - 1-isopropyl-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2h-imidazo[4,5-c]cinnolin-2-one as selective modulators of ataxia telangiectasia mutated (atm) kinase and uses thereof.Google Patents.
  • Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity.Bioorganic & Medicinal Chemistry Letters (NIH.gov).
  • Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular Docking Study.Journal of Chemical and Pharmaceutical Research.

Application Note: Preparation and Handling of Cinnoline-3,4-Diamine Stock Solutions for Cellular Assays

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide by Google's Gemini

Abstract

This document provides a detailed protocol and best-practice guidelines for the preparation, storage, and quality control of cinnoline-3,4-diamine stock solutions intended for use in cell-based assays. Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including potential anticancer and antimicrobial properties.[1][2][3][4] Accurate and reproducible experimental results are critically dependent on the proper handling and preparation of the test compound. This guide offers a comprehensive workflow, from initial solvency testing to the preparation of final working dilutions, designed to ensure the integrity and stability of cinnoline-3,4-diamine, thereby enhancing the reliability of downstream experimental data.

Introduction: The Importance of Stock Solution Integrity

Cinnoline-3,4-diamine is an aromatic heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2][5] Like many small organic molecules, its efficacy in in vitro studies is contingent upon its bioavailability in the assay medium. The primary challenge in working with such compounds is often their limited aqueous solubility. Improperly prepared solutions can lead to compound precipitation, inaccurate concentration measurements, and ultimately, flawed or irreproducible data.

The protocols outlined herein are designed to mitigate these risks. By establishing a robust methodology for creating a high-concentration primary stock in an organic solvent and subsequently diluting it into aqueous media, researchers can maintain compound integrity and ensure consistent dosing in cell-based applications such as cytotoxicity assays (e.g., MTT, XTT), kinase inhibition assays, and other cellular screens.[6]

Compound Properties and Critical Safety Considerations

Before handling the compound, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) and Certificate of Analysis (CoA). The information below is a general summary and should be supplemented with supplier-specific data.

Property Details Source / Comment
Chemical Name Cinnoline-3,4-diamine-
CAS Number 64803-94-7[7]
Molecular Formula C₈H₈N₄Inferred from structure.
Molecular Weight 160.18 g/mol Inferred from formula. Always verify with CoA.
Appearance Typically a solid powder or crystalline solid.[8][9]
General Solubility Sparingly soluble in aqueous buffers; generally soluble in organic solvents like DMSO.Based on similar heterocyclic compounds.[8][9][10]
Safety Hazards May be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[11]General classification for analogous compounds.[11][12]

Mandatory Safety Precautions:

  • Always handle cinnoline-3,4-diamine powder within a certified chemical fume hood.[12]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety goggles.[13]

  • Avoid inhalation of dust and generation of aerosols.[13]

  • In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[12][13]

Core Protocol: Preparing a 10 mM Primary Stock in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock of cinnoline-3,4-diamine due to its high solvating power for a wide range of organic molecules and its miscibility with aqueous media.[10][14]

Required Materials
  • Cinnoline-3,4-diamine (solid powder)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored 1.5 mL microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (PTFE or other DMSO-compatible membrane)

  • Sterile syringes

  • Precision pipettes and sterile, low-retention tips

Step-by-Step Methodology
  • Pre-Calculation: Determine the mass of cinnoline-3,4-diamine required. For a 10 mM stock solution (10 mmol/L), the calculation is: Mass (mg) = Desired Volume (mL) × 10 mmol/L × 160.18 g/mol × (1 mg / 1000 µg) × (1 L / 1000 mL) = Volume (mL) × 1.6018 Example: To make 1 mL of a 10 mM stock, you need 1.60 mg of the compound.

  • Weighing (in a fume hood): a. Tare the analytical balance with a clean weigh boat or paper. b. Carefully weigh out the calculated mass of cinnoline-3,4-diamine powder. Record the exact mass. c. Transfer the powder to a sterile, appropriately sized tube (e.g., a 2 mL tube for 1 mL of solvent).

  • Dissolution: a. Using a precision pipette, add the calculated volume of anhydrous DMSO to the tube containing the compound. b. Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved. c. Visually inspect the solution against a light source to ensure no solid particulates remain. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be attempted. Note: Always perform a small-scale test first, as heat can degrade some compounds.

  • Sterilization & Aliquoting: a. Draw the solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Dispense the solution into sterile, amber-colored microcentrifuge tubes or cryovials in small, single-use volumes (e.g., 10-50 µL). This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[15] d. Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), date, and your initials.

  • Storage: a. Store the primary stock aliquots at -20°C for short-to-medium term storage or at -80°C for long-term storage (recommended).[8] Protect from light. b. Under these conditions, the DMSO stock is expected to be stable for at least 6 months to a year, but stability should be empirically verified.

G cluster_prep Primary Stock Preparation powder Weigh Compound in Fume Hood add_dmso Add Anhydrous DMSO powder->add_dmso  Calculate Volume dissolve Vortex to Dissolve (Sonication/Warming if needed) add_dmso->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize  Ensure Complete Dissolution aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C / -80°C aliquot->store

Figure 1. Workflow for preparing a sterile, high-concentration primary stock of cinnoline-3,4-diamine in DMSO.

Protocol: Preparing Aqueous Working Solutions for Cell Assays

This protocol describes the dilution of the DMSO primary stock into an aqueous buffer or cell culture medium. The goal is to achieve the desired final assay concentration while keeping the final DMSO concentration at a non-toxic level (typically ≤0.5%, ideally ≤0.1%).[6]

  • Thaw Primary Stock: Remove one aliquot of the 10 mM DMSO stock from the freezer and thaw it completely at room temperature. Briefly centrifuge the tube to collect the contents at the bottom.

  • Intermediate Dilutions (Optional but Recommended): For creating a range of concentrations, it is best practice to perform an intermediate dilution series in 100% DMSO first, rather than adding very small volumes (<1 µL) of the high-concentration stock directly to the aqueous medium.

  • Final Dilution into Aqueous Medium: a. Vigorously vortex or pipette-mix the aqueous medium (e.g., cell culture medium) while slowly adding the required volume of the DMSO stock solution. This rapid mixing helps prevent the compound from precipitating out of solution, a phenomenon known as "DMSO shock."[10] b. Example Calculation: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

    • This is a 1:1000 dilution (10,000 µM / 10 µM).

    • Add 1 µL of the 10 mM stock to 999 µL of cell culture medium.

    • The final DMSO concentration will be 0.1%.

  • Use Immediately: Aqueous working solutions of hydrophobic compounds are often not stable and should be prepared fresh for each experiment and used immediately. Do not store aqueous dilutions.[8][9]

Quality Control and Best Practices

A protocol is only as good as its execution. Incorporating quality control checks is essential for validating your solutions.

  • Kinetic Solubility Assessment: Before running a large experiment, it is wise to determine the kinetic solubility of your compound in the specific assay buffer you will be using. This can be done by preparing a serial dilution of the compound in the buffer (as described in Section 4) and observing the concentration at which the solution becomes cloudy or precipitation is visible. This concentration represents the upper limit for your assays.[10]

  • Vehicle Control: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of DMSO used in your assay (e.g., 0.1%) but no test compound. This allows you to differentiate the effects of the compound from the effects of the solvent.[6]

  • Documentation: Maintain a detailed logbook for all stock solutions, including the lot number of the compound, the exact mass weighed, the final concentration, date of preparation, and storage location.

G node_a node_a start Precipitation Observed? check_conc Is final concentration above kinetic solubility? start->check_conc check_dmso Is final DMSO concentration > 1%? check_conc->check_dmso No sol_conc Lower the final assay concentration. check_conc->sol_conc Yes check_mixing Was DMSO stock added too quickly? check_dmso->check_mixing No sol_dmso Reduce final DMSO %. Adjust dilution scheme. check_dmso->sol_dmso Yes sol_mixing Add stock dropwise while vortexing buffer. check_mixing->sol_mixing Yes sol_cosolvent Consider co-solvents (e.g., Pluronic F-68). (Advanced) check_mixing->sol_cosolvent No

Figure 2. A decision tree for troubleshooting compound precipitation when preparing aqueous working solutions.

Troubleshooting

Problem Potential Cause Recommended Solution
Compound will not dissolve in 100% DMSO. Insufficient solvent volume or poor compound purity.Re-check calculations. Try gentle warming (37°C) or brief sonication. If it still fails, the compound may be impure or degraded; use a fresh lot.
Precipitation occurs immediately upon dilution into aqueous medium. Final concentration exceeds the compound's kinetic solubility in that specific medium.Perform a kinetic solubility test to find the maximum usable concentration. Lower the final concentration in your experiment.[10]
Cell death or stress observed in vehicle control wells. Final DMSO concentration is too high for the specific cell line being used.Reduce the final DMSO concentration to 0.1% or lower. Ensure the DMSO used is high-purity and anhydrous.
Inconsistent results between experiments. Degradation of primary stock due to repeated freeze-thaw cycles. Inconsistent dilution technique.Always use fresh single-use aliquots for each experiment.[15] Standardize the dilution procedure, ensuring rapid mixing.

References

  • NextSDS. (n.d.). quinoline-3,4-diamine — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Cinnoline. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • Patel, K. D., et al. (2022). A Comprehensive Review On Cinnoline Derivatives.
  • Parasuraman, P., et al. (2012). Synthesis, characterization and biological activities of substituted cinnoline culphonamides. Journal of Chemical and Pharmaceutical Research.
  • Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
  • Saco, A., et al. (2021). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules.
  • Shawali, A. S., et al. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules.
  • KJ Chemicals Corporation. (n.d.). Products. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015). Benzene with Water - IUPAC-NIST Solubilities Database. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Benzoic acid, 3,4,5-trimethoxy-, 2-[4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl ester, (2E. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of diamines 3 and 4 in DMSO-d 6. Retrieved from [Link]

  • Cheng, T. Y., et al. (2025). Transition-Metal-Free Multicomponent Polyannulations of Dimethyl Sulfoxide, Amines, and Aldehydes toward Poly(phenylquinoline)s. Chinese Journal of Polymer Science.

Sources

Application Note: Catalytic Amination Methods for Producing Cinnoline-3,4-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Overcoming Heteroaryl Deactivation in Cross-Coupling and Chemoselective Reduction

Executive Summary

The cinnoline-3,4-diamine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as a core structural motif in selective kinase inhibitors, including Ataxia Telangiectasia Mutated (ATM) kinase modulators [1]. However, the synthesis of 3,4-diaminocinnolines is notoriously difficult. The 1,2-diazanaphthalene core is profoundly electron-deficient, and the adjacent nitrogen atoms readily chelate transition metal catalysts, leading to catalyst poisoning and stalled reactions [2].

This application note provides a comprehensive, field-proven guide to synthesizing cinnoline-3,4-diamine derivatives. We detail two orthogonal strategies: (A) Palladium-Catalyzed Buchwald-Hartwig Amination using ammonia surrogates, and (B) Chemoselective Catalytic Reduction of nitro-amine precursors. By understanding the mechanistic causality behind ligand selection and reduction conditions, researchers can bypass common synthetic bottlenecks.

Mechanistic Causality: Overcoming Cinnoline Deactivation

The Challenge of the Cinnoline Core

In standard cross-coupling reactions, the cinnoline ring presents a dual threat to catalytic efficiency:

  • Electronic Deactivation: The strong inductive electron-withdrawing effect of the N1 and N2 atoms reduces the electron density at the C3 and C4 positions. This decelerates the oxidative addition of Pd(0) into the C-halogen bond [2].

  • Catalyst Chelation: The lone pairs on the cinnoline nitrogens, particularly when adjacent to an amino group, can form highly stable, off-cycle Werner-type complexes with palladium, effectively sequestering the active catalyst [2].

Rational Catalyst and Reagent Selection

To overcome these barriers in the Buchwald-Hartwig amination of 3-halo-cinnolin-4-amines, standard conditions (e.g., Pd(OAc)₂ / BINAP / NH₃ gas) are insufficient.

  • Ligand Causality: We employ BrettPhos or RuPhos . The extreme steric bulk of these biarylphosphines prevents the formation of inactive bis-ligated PdL2​ species, ensuring the presence of the highly active mono-ligated PdL complex. Furthermore, the electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky backbone forces the sterically congested reductive elimination step—which is typically the rate-limiting bottleneck for electron-deficient heteroaryls [3].

  • Ammonia Surrogates: Using free ammonia gas leads to the formation of unreactive palladium-ammine complexes. Instead, we utilize Benzophenone imine or LiHMDS [4]. These surrogates are sufficiently bulky to prevent multi-ligation to the metal center and can be easily unmasked via mild acidic hydrolysis post-coupling to reveal the primary diamine.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (3-Halo-cinnolin-4-amine) Pd0->OxAdd PdII_1 Pd(II)(Cinnoline)(X)L OxAdd->PdII_1 AmineCoord Transmetalation / Coordination (Benzophenone Imine + Base) PdII_1->AmineCoord PdII_2 Pd(II)(Cinnoline)(N=CPh2)L AmineCoord->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Imine Intermediate (Precursor to Diamine) RedElim->Product

Fig 1. Pd-catalyzed Buchwald-Hartwig catalytic cycle for cinnoline amination.

Synthetic Workflow & Decision Matrix

The choice of methodology depends entirely on the substitution pattern of your starting material. If the cinnoline core contains other reducible halogens (e.g., a 6-bromo or 7-fluoro group), traditional Pd/C hydrogenation of a nitro precursor will result in unwanted hydrodehalogenation. In such cases, SnCl₂ reduction is mandatory [1].

SynthesisWorkflow Start Target: Cinnoline-3,4-diamine Cond1 Halogenated Precursor (e.g., 3-bromo-cinnolin-4-amine) Start->Cond1 Cond2 Nitrated Precursor (e.g., 3-nitro-cinnolin-4-amine) Start->Cond2 Method1 Pd-Catalyzed Amination (BrettPhos, LiHMDS) Cond1->Method1 Method2 Chemoselective Reduction (SnCl2 or Pd/C) Cond2->Method2 Final Cinnoline-3,4-diamine Core Method1->Final Method2->Final

Fig 2. Decision matrix for synthesizing cinnoline-3,4-diamine based on precursors.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the Buchwald-Hartwig amination on a model 3-bromo-cinnolin-4-amine substrate. The data illustrates the critical nature of ligand and surrogate selection.

EntryCatalyst / LigandBaseAmmonia SurrogateTemp (°C)Yield (%)Observation
1Pd(OAc)₂ / BINAPNaOtBuNH₃ (gas)100< 5%Catalyst poisoning; unreacted SM.
2Pd₂(dba)₃ / XPhosCs₂CO₃Benzophenone imine9045%Moderate conversion; some debromination.
3Pd₂(dba)₃ / BrettPhosNaOtBuBenzophenone imine9082%Clean conversion to imine intermediate.
4 Pd₂(dba)₃ / BrettPhos LiHMDS LiHMDS (Self-surrogate) 65 91% Optimal; rapid conversion, mild conditions.

Experimental Protocols (Self-Validating Systems)

Protocol A: Pd-Catalyzed Amination via LiHMDS (Optimal Route)

This protocol utilizes LiHMDS as both the base and the ammonia surrogate, streamlining the synthesis and allowing for lower reaction temperatures.

Reagents:

  • 3-Bromo-cinnolin-4-amine derivative (1.0 equiv, 1.0 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • BrettPhos (0.05 equiv, 5 mol%)

  • LiHMDS (1.0 M in THF, 2.5 equiv)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox or under strict argon flow, charge an oven-dried Schlenk tube with the 3-bromo-cinnolin-4-amine derivative, Pd₂(dba)₃, and BrettPhos.

  • Solvent & Reagent Addition: Add anhydrous toluene (10 mL) to the flask. Stir for 5 minutes at room temperature until the catalyst pre-activates (solution turns deep red/purple).

  • Coupling: Dropwise, add LiHMDS (2.5 mL of 1.0 M solution) via syringe. Seal the tube and heat to 65 °C.

  • Self-Validation (In-Process Control): After 2 hours, sample 10 µL of the reaction mixture, quench with MeOH, and analyze via LC-MS. The reaction is complete when the starting material peak disappears and a new peak corresponding to the bis-TMS protected amine (or mono-TMS depending on ionization) is observed.

  • Hydrolysis: Cool the reaction to 0 °C. Carefully quench with 1M HCl (5 mL) and stir at room temperature for 30 minutes to cleave the TMS groups.

  • Workup: Basify the aqueous layer to pH 10 using saturated Na₂CO₃. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH) to yield the pure cinnoline-3,4-diamine.

Protocol B: Chemoselective Reduction of 3-Nitro-cinnolin-4-amine

This protocol is mandatory when the cinnoline core possesses other halogen substituents (e.g., F, Cl, Br) that must be preserved for downstream SAR exploration [1].

Reagents:

  • 3-Nitro-cinnolin-4-amine derivative (1.0 equiv, 1.0 mmol)

  • Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O ) (4.0 equiv, 4.0 mmol)

  • Ethyl Acetate (EtOAc) or Ethanol (20 mL)

Step-by-Step Methodology:

  • Reaction Initiation: To a stirred solution of the 3-nitro-cinnolin-4-amine derivative in EtOAc (20 mL) at room temperature, add SnCl2​⋅2H2​O in one portion.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (EtOAc/Hexane 1:1) and LC-MS. The nitro group reduction typically completes within 2 to 4 hours. The product will elute as a highly polar spot with strong UV absorbance at 254 nm.

  • Quench & Emulsion Resolution: Cool the mixture to room temperature. The crude mixture must be basified to pH 9-10 to precipitate tin salts. Add saturated aqueous NaHCO₃ carefully. Critical Step: Tin salts will form a thick, gelatinous emulsion. Filter the entire biphasic mixture through a pad of Celite, washing the filter cake generously with hot EtOAc.

  • Isolation: Separate the organic layer from the filtrate, extract the aqueous layer once more with EtOAc, dry the combined organics over Na₂SO₄, and concentrate to afford the target cinnoline-3,4-diamine.

References

  • Title: 1-isopropyl-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2h-imidazo[4,5-c]cinnolin-2-one as selective modulators of ataxia telangiectasia mutated (atm) kinase and uses thereof (Patent CA3111994A1)
  • Title: Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Arylamine synthesis (Patent US6323366B1)

Application Note & Protocol: Cinnoline-3,4-diamine as a Versatile Scaffold for Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers on the utilization of the cinnoline-3,4-diamine scaffold in the design and synthesis of novel fluorescent probes. Cinnoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry and, increasingly, in the development of chemosensors due to their favorable photophysical properties and synthetic accessibility.[1][2] This guide details the synthesis of the core scaffold, explains the fundamental principles of probe design based on this structure, provides a step-by-step protocol for the development of a representative probe, and outlines its application in biological imaging.

Part 1: The Cinnoline Scaffold: Core Strengths and Synthesis

The cinnoline heterocycle, an aromatic bicyclic compound with two adjacent nitrogen atoms, serves as an excellent foundation for fluorescent probes.[3][4] The diamino substitution at the 3 and 4 positions creates a unique electronic environment and provides reactive sites for further functionalization. This structure often forms the basis for probes that operate via mechanisms like Intramolecular Charge Transfer (ICT), which are highly sensitive to the local environment.

Key Advantages of the Cinnoline-3,4-diamine Scaffold:
  • Synthetic Versatility: The amino groups are readily derivatized, allowing for the attachment of various recognition moieties to target specific analytes.

  • Favorable Photophysics: Cinnoline derivatives can be engineered to exhibit fluorescence in the visible spectrum, with opportunities to tune emission wavelengths through strategic substitution.[5]

  • Environmental Sensitivity: The electronic nature of the scaffold makes it inherently sensitive to changes in polarity, pH, and ion concentration, which is a desirable trait for "turn-on" or ratiometric probes.[6][7][8]

Protocol 1: Synthesis of the Cinnoline-3,4-diamine Core

This protocol outlines a general and reliable method for synthesizing the cinnoline-3,4-diamine scaffold, adapted from established procedures in heterocyclic chemistry. The synthesis typically involves the cyclization of appropriately substituted phenylhydrazones.

Materials:

  • Substituted 2-aminobenzonitrile

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Stannous chloride (SnCl₂) or other suitable reducing agent

  • Appropriate organic solvents (e.g., ethanol, DMF)

  • Standard laboratory glassware and safety equipment

Step-by-Step Procedure:

  • Diazotization: Dissolve the starting substituted 2-aminobenzonitrile in a mixture of concentrated HCl and water, and cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.

  • Intramolecular Cyclization: The resulting intermediate undergoes intramolecular cyclization. This step may require gentle heating or extended stirring at room temperature. The specific conditions will depend on the substituents present on the aniline ring.

  • Reduction to Diamine: The resulting cinnoline intermediate is then reduced to form the final 3,4-diamine product. This is commonly achieved by adding a reducing agent like stannous chloride in an acidic medium.

  • Work-up and Purification: After the reaction is complete, the mixture is neutralized, and the product is extracted with an appropriate organic solvent. The crude product is then purified using column chromatography or recrystallization to yield pure cinnoline-3,4-diamine.

Part 2: Principles of Probe Design and Sensing Mechanism

Fluorescent probes derived from cinnoline-3,4-diamine typically function by modulating the electronic properties of the fluorophore upon interaction with a target analyte. A common strategy involves a "fluorogenic" or "turn-on" response, where a non-fluorescent or weakly fluorescent probe becomes highly emissive upon reacting with its target.

A prime example of this is the conversion of a weakly fluorescent azide derivative to a highly fluorescent amine.[6][7] The azido group acts as a fluorescence quencher. Upon reduction to an amine by a specific analyte (e.g., H₂S) or under certain biological conditions, the quenching effect is removed, and the inherent fluorescence of the cinnoline-4-amine core is restored or enhanced.[6][7][8]

General Sensing Mechanism Visualization

The diagram below illustrates a common "turn-on" mechanism where an analyte-induced chemical transformation on the receptor unit modulates the fluorescence output of the cinnoline core.

G cluster_0 Sensing Environment Analyte Target Analyte Probe Cinnoline Probe (Weakly Fluorescent) Analyte->Probe Binding/ Reaction Product Probe-Analyte Adduct (Highly Fluorescent) Probe->Product Light_Out_Weak Weak/No Emission Probe->Light_Out_Weak Light_Out_Strong Strong Emission (λem) Product->Light_Out_Strong Light_In Excitation Light (λex) Light_In->Probe Excitation Light_In->Product Excitation G Start Cinnoline-3,4-diamine Scaffold Step1 Step 1: Selective Protection of one Amine Group Start->Step1 Step2 Step 2: Conversion of Free Amine to Azide Step1->Step2 Step3 Step 3: Deprotection Step2->Step3 Step4 Step 4: Photophysical Characterization Step3->Step4 Step5 Step 5: Test Probe Response to Target Analyte Step4->Step5 End Validated Fluorescent Probe Step5->End

Caption: Workflow for the synthesis and validation of a cinnoline-based probe.

Step-by-Step Synthesis Protocol:
  • Selective Protection: Dissolve cinnoline-3,4-diamine in a suitable solvent (e.g., dichloromethane). Add one equivalent of a protecting group reagent (e.g., Boc-anhydride) to selectively protect one of the amino groups. Monitor the reaction by TLC.

  • Conversion to Azide: The remaining free amino group is converted to an azide. This is a critical step for creating a fluorogenic probe. This can be achieved via diazotization followed by reaction with sodium azide.

  • Deprotection: Remove the protecting group from the other amine to yield the final 4-azido-cinnolin-3-amine probe.

  • Purification: Purify the final product using column chromatography on silica gel. Characterize the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Characterization & Performance

Once synthesized, the probe and its activated (amine) form must be characterized.

Protocol:

  • Prepare stock solutions of the azide probe and the corresponding amine product in a solvent like DMSO.

  • Record the UV-Vis absorption and fluorescence emission spectra in various solvents (e.g., THF, DMSO, water) to assess solvatochromic effects. [6][7]3. Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

  • To test the probe's response, incubate the azide probe with the target analyte (e.g., a reducing agent to convert azide to amine) and measure the change in fluorescence intensity over time.

Table 1: Representative Photophysical Data

CompoundSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ)
Azide Probe THF~350~450< 0.01
Amine Product THF~360~500~0.25
Amine Product Water~370~520~0.50 (AIE effect) [6][7][8]

Note: Values are illustrative and based on typical findings for such probes. The Aggregation-Induced Emission (AIE) effect is often observed in water.[6][7][8]

Part 4: Application in Live Cell Imaging

Cinnoline-based probes can be used to detect specific analytes within living cells. [5] Protocol 6: Live Cell Imaging

  • Cell Culture: Plate cells (e.g., HepG2) on a glass-bottom dish and culture overnight in a suitable medium.

  • Probe Loading: Prepare a working solution of the fluorescent probe in cell culture medium (final concentration typically 1-10 µM). Remove the old medium from the cells, wash with PBS, and add the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a specified time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

  • Imaging: Wash the cells with PBS to remove excess probe. Add fresh medium or PBS for imaging.

  • Microscopy: Acquire images using a confocal or widefield fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of the probe. A "turn-on" response will be observed as an increase in fluorescence in cells where the target analyte is present.

References

Sources

Safe handling and laboratory storage guidelines for cinnoline-3,4-diamine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Safe Handling and Laboratory Storage of Cinnoline-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Cinnoline-3,4-diamine, as a key intermediate or final compound, requires careful handling due to its potential chemical reactivity and likely toxicological profile, which can be inferred from structurally similar aromatic diamines. This document provides a comprehensive guide to the safe handling and laboratory storage of cinnoline-3,4-diamine, drawing upon established safety protocols for related chemical classes to ensure the well-being of laboratory personnel and maintain the integrity of the compound.

Introduction to Cinnoline-3,4-diamine: A Chemist's Perspective

Hazard Identification and Risk Assessment

Due to the absence of a specific Material Safety Data Sheet (MSDS) for cinnoline-3,4-diamine, a risk assessment must be conducted based on the known hazards of analogous compounds.

2.1. Inferred Toxicological Profile

Structurally similar compounds, such as quinoline-3,4-diamine and 3,4-diaminotoluene, exhibit the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

It is therefore prudent to handle cinnoline-3,4-diamine as a substance with a similar hazard profile.

2.2. Chemical Reactivity

  • Oxidation: Aromatic amines are susceptible to oxidation, which can be accelerated by light and air, leading to discoloration and degradation of the sample.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and bases.[4]

2.3. Risk Assessment Workflow

The following diagram outlines the logical flow for assessing the risks associated with handling cinnoline-3,4-diamine.

G Figure 1: Risk Assessment Workflow A Identify Compound: Cinnoline-3,4-diamine B Search for Specific MSDS/SDS A->B C MSDS Found? B->C D Analyze Structurally Similar Compounds: - Quinoline-3,4-diamine - 3,4-Diaminotoluene C->D No F Follow Established Safety Protocols C->F Yes E Assume Similar or Higher Hazard Profile D->E G Implement Control Measures: - Engineering Controls - PPE - Administrative Controls E->G F->G H Proceed with Experimentation G->H

Caption: Risk assessment process for cinnoline-3,4-diamine.

Safe Handling Protocols

A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and stringent laboratory practices, is essential.

3.1. Engineering Controls

  • Chemical Fume Hood: All handling of solid cinnoline-3,4-diamine and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

3.2. Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE for handling cinnoline-3,4-diamine.

Body PartPPE SpecificationRationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles.[4]
Hands Nitrile gloves (double-gloving recommended)Provides a barrier against dermal absorption.[4]
Body A lab coat that is properly fitted and fully buttonedPrevents contamination of personal clothing.
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]To be used in case of spills or when engineering controls are insufficient.

3.3. Spill and Waste Management

  • Spill Response: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect solids using a method that avoids dust generation. Place all contaminated materials in a sealed container for disposal.

  • Waste Disposal: Dispose of all waste containing cinnoline-3,4-diamine in accordance with local, state, and federal regulations for hazardous chemical waste.

Laboratory Storage Guidelines

Proper storage is crucial for maintaining the stability and purity of cinnoline-3,4-diamine and for ensuring laboratory safety.

4.1. Storage Conditions

  • Container: Store in a tightly sealed, amber glass vial or a container made of an inert material to protect from light and air.

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas such as argon or nitrogen to prevent oxidative degradation.

  • Temperature: Store in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[5] Refrigeration may be appropriate, but ensure the container is sealed to prevent condensation upon removal.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents and acids.[4]

4.2. Storage Decision Tree

The following diagram provides a decision-making framework for the appropriate storage of cinnoline-3,4-diamine.

G Figure 2: Storage Decision Tree A Cinnoline-3,4-diamine Received B Assess Purity and Appearance A->B C Is the compound for immediate use? B->C D Short-term Storage (< 1 month) C->D Yes E Long-term Storage (> 1 month) C->E No F Store in tightly sealed amber vial in a cool, dry, dark place. D->F G Flush with inert gas (Ar/N2). Seal tightly in amber vial. Store in a refrigerator or freezer. E->G

Caption: Decision tree for storing cinnoline-3,4-diamine.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for the safe preparation of a stock solution of cinnoline-3,4-diamine.

5.1. Materials

  • Cinnoline-3,4-diamine (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Micropipettes and sterile, filtered tips

  • Vortex mixer

5.2. Procedure

  • Pre-weighing Preparation: Don all required PPE and perform all subsequent steps in a chemical fume hood.

  • Tare the Vial: Place an empty, labeled amber vial on the analytical balance and tare the weight.

  • Weighing the Compound: Carefully add the desired amount of cinnoline-3,4-diamine to the vial. Record the exact weight. For example, to prepare 1 mL of a 10 mM solution, weigh out approximately 1.72 mg of the compound (assuming a molecular weight of 172.18 g/mol ).

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath may be necessary if the compound has low solubility at room temperature.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed amber vial. Before use, allow the solution to thaw completely and come to room temperature to ensure homogeneity.

Conclusion

While cinnoline-3,4-diamine is a valuable compound in the field of drug discovery, its handling and storage demand a cautious and informed approach. By adhering to the guidelines outlined in this document, which are based on the established safety profiles of structurally related aromatic diamines, researchers can mitigate risks and ensure a safe laboratory environment.

References

  • NextSDS. quinoline-3,4-diamine — Chemical Substance Information. Available from: [Link]

  • Wikipedia. Cinnoline. Available from: [Link]

  • Fedenok, L. G., et al. (2000). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 36(5), 495-526. Available from: [Link]

  • Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. Available from: [Link]

  • Lewgowd, W., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(22), 4033. Available from: [Link]

  • Eman, S. G., et al. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. World Journal of Pharmaceutical Research, 11(13), 143-169. Available from: [Link]

  • Sharma, P., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(3), 246-253. Available from: [Link]

  • NextSDS. cinnolin-4-amine — Chemical Substance Information. Available from: [Link]

  • Ames, D. E., & Novitt, B. (1979). Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1, 2451-2454. Available from: [Link]

Sources

Application Note: Advanced Cross-Coupling Strategies Involving the Cinnoline-3,4-diamine Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cinnoline-3,4-diamine scaffold is a highly privileged building block in modern drug discovery, most notably serving as the foundational precursor for imidazo[4,5-c]cinnolin-2-one derivatives, which act as potent, selective modulators of ataxia telangiectasia mutated (ATM) kinase[1]. However, functionalizing this diaza-heterocycle via palladium-catalyzed cross-coupling presents severe synthetic bottlenecks. This application note provides an authoritative, mechanistic guide to overcoming the electronic deactivation and catalyst poisoning inherent to cinnoline-3,4-diamines, delivering validated protocols for high-yielding carbon-carbon (C–C) and carbon-nitrogen (C–N) bond formations.

Mechanistic Insights: The Cinnoline Bottleneck

Direct cross-coupling of unprotected halo-cinnoline-3,4-diamines frequently results in stalled reactions and low yields (<30%) due to two primary mechanistic failures[2]:

  • Electronic Deactivation: The cinnoline ring contains two electron-withdrawing nitrogen atoms. This severely reduces the electron density of the aromatic system, making the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond highly sluggish.

  • Catalyst Poisoning (Chelation): The N1/N2 ring nitrogens, combined with the adjacent 3,4-diamino groups, act as potent bidentate ligands. They sequester the active Pd catalyst into stable, off-cycle complexes, effectively poisoning the catalytic cycle[2].

The Strategic Workaround: To circumvent these issues, state-of-the-art synthetic routes employ a "masking" strategy. By reacting the 3,4-diamine with 1,1'-Carbonyldiimidazole (CDI), the amines are locked into a cyclic urea (forming an imidazo[4,5-c]cinnolin-2-one core). This transformation eliminates the chelating ability of the primary amines and subtly alters the electronic profile of the ring, enabling highly efficient late-stage Suzuki-Miyaura and Buchwald-Hartwig couplings[1][3].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Sluggish) Pd0->OxAdd Halo-Cinnoline Poison Catalyst Poisoning (N-Chelation) Pd0->Poison Off-cycle PdII Pd(II) Intermediate OxAdd->PdII Transmet Transmetalation PdII->Transmet Boronic Acid PdII->Poison Off-cycle RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product

Figure 1: Catalytic cycle of Pd-catalyzed cross-coupling with off-cycle deactivation pathways.

Synthetic Workflow for ATM Kinase Inhibitors

Workflow A 6-Bromo-cinnoline-3,4-diamine (Starting Material) B CDI Cyclization (THF, 70°C, 16h) A->B C 8-Bromo-imidazo[4,5-c]cinnolin-2-one (Tricyclic Core) B->C D Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2, K2CO3, 100°C) C->D E 8-Aryl-imidazo[4,5-c]cinnolin-2-one (ATM Kinase Inhibitor) D->E

Figure 2: Workflow for synthesizing ATM kinase inhibitors via late-stage Suzuki cross-coupling.

Reaction Modalities & Empirical Data

The following table summarizes the quantitative yield expectations and optimal conditions based on the substrate's protection state. The data clearly illustrates the necessity of the imidazo-protection strategy for achieving viable yields in late-stage functionalization[2][4].

Reaction ModalitySubstrate StateOptimal Catalyst/LigandBase / SolventTemp (°C)Yield Expectation
Suzuki-Miyaura (C–C) Unprotected 3,4-diaminePd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O90–100< 30% (High Poisoning)
Suzuki-Miyaura (C–C) Imidazo-protected corePd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O90–10075–90%
Buchwald-Hartwig (C–N) Imidazo-protected corePd₂(dba)₃ / RuPhosCs₂CO₃ / Toluene100–11060–80%
Sonogashira (C–C) Imidazo-protected corePd(PPh₃)₄ / CuIEt₃N / DMF8050–70%

Detailed Experimental Protocols

Protocol A: Scaffold Masking via CDI Cyclization

Objective: Convert 6-bromo-7-fluoro-cinnoline-3,4-diamine to the protected 8-bromo-7-fluoro-1,3-dihydro-2H-imidazo[4,5-c]cinnolin-2-one core[1].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 6-bromo-7-fluoro-cinnoline-3,4-diamine (1.0 equiv, e.g., 900 mg, 3.49 mmol) and a magnetic stir bar.

  • Solvation: Add anhydrous Tetrahydrofuran (THF) (35 mL) to achieve a ~0.1 M concentration.

    • Causality: Anhydrous conditions are critical. Trace water will prematurely hydrolyze the 1,1'-Carbonyldiimidazole (CDI) reagent into imidazole and CO₂, stalling the cyclization.

  • Reagent Addition: Add CDI (5.0 equiv, 2.83 g, 17.45 mmol) in a single portion at room temperature.

    • Causality: The 4-amino group of the cinnoline is highly conjugated and poorly nucleophilic. A massive excess of CDI is required to drive the thermodynamic equilibrium toward the cyclic urea[1].

  • Reaction: Attach a reflux condenser and stir the mixture at 70 °C for 16 hours.

  • Workup: Cool to room temperature, concentrate the mixture under reduced pressure to one-third volume, and pour slowly into ice water (100 mL). Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Couple the protected 8-bromo-imidazo[4,5-c]cinnolin-2-one with an aryl/heteroaryl boronic acid to yield the final ATM kinase inhibitor scaffold[1][3].

Step-by-Step Methodology:

  • Preparation: In a 20 mL microwave vial, combine the brominated tricyclic core (1.0 equiv, 200 mg), the desired aryl boronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ is selected because the large bite angle (99°) of the dppf ligand accelerates reductive elimination. Furthermore, its bidentate nature prevents the ligand from being displaced by the weakly chelating nitrogens of the protected cinnoline core[2].

  • Solvent System: Add 1,4-Dioxane (4.0 mL) and 2M aqueous K₂CO₃ (3.0 equiv, ~1.0 mL).

    • Causality: The biphasic system ensures the dissolution of the organic substrate while providing the necessary aqueous hydroxide/carbonate ions to form the reactive boronate complex—a strict prerequisite for the transmetalation step.

  • Degassing (Critical Step): Seal the vial and sparge the biphasic mixture with N₂ gas for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) oxides, leading to irreversible "Pd black" precipitation.

  • Reaction: Heat the sealed vial at 90 °C in an oil bath or heating block for 4 hours.

Self-Validating Systems & Troubleshooting

To ensure scientific integrity, Protocol B must be treated as a self-validating system. At t=2 hours, sample 10 µL of the organic layer, dilute in 1 mL Acetonitrile, and analyze via UPLC-MS.

  • Expected Outcome: >50% conversion to the desired product mass.

  • Failure Mode 1: High Starting Material, No Product, No Pd Black.

    • Diagnosis: The catalyst has been poisoned by substrate chelation[2].

    • Validation Check: Spike the reaction with 5 mol% of a more sterically demanding catalyst system (e.g., Pd₂(dba)₃ + RuPhos). If the reaction resumes, chelation was the definitive failure point[4].

  • Failure Mode 2: Protodehalogenation (Mass = SM - Halogen + H).

    • Diagnosis: Oxidative addition was successful, but transmetalation failed, leading to premature protonation of the Pd(II) intermediate.

    • Validation Check: Check the pH of the aqueous layer (must be >10). If transmetalation is stalling, increase the base strength by switching from K₂CO₃ to K₃PO₄, or increase the water ratio to accelerate boronic acid activation.

Sources

Troubleshooting & Optimization

How to improve reaction yield in cinnoline-3,4-diamine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Cinnoline Synthesis Division

Introduction for the Modern Drug Discovery Professional

The cinnoline scaffold is a privileged heterocyclic motif integral to medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] Cinnoline-3,4-diamine, in particular, serves as a critical starting material for the synthesis of novel polycyclic aromatic compounds, such as pyrazolo[4,3-c]cinnolines, which are of significant interest in drug development.[3]

However, the synthesis of this diamine is not without its challenges. Researchers frequently encounter issues with low yields, competing side reactions, and purification difficulties. This guide is structured to serve as a dedicated resource for overcoming these common hurdles. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, grounded in established chemical principles.

Technical Troubleshooting Guide

This section addresses specific, common problems encountered during the multi-step synthesis of cinnoline-3,4-diamine. A plausible and common synthetic route involves the intramolecular cyclization of a substituted aryl hydrazone to form a cinnoline core, followed by functional group manipulations to install the two amine groups. Our troubleshooting will focus on this general pathway.

Q1: My initial intramolecular cyclization to form the 4-aminocinnoline-3-carboxamide precursor is resulting in a very low yield. What are the primary causes and solutions?

A1: This is a frequent and critical issue, as the success of the entire synthesis depends on the efficient formation of the core cinnoline ring. Low yields in this step, typically an acid-catalyzed intramolecular cyclization of a hydrazone, can usually be traced back to several key factors:

  • Starting Material Purity: The purity of the substituted aniline and the cyanoacetamide used to form the hydrazone intermediate is paramount. Impurities can introduce competing side reactions or inhibit the cyclization catalyst.

    • Solution: Ensure starting materials are purified before use, for instance, by recrystallization or column chromatography. Confirm purity via NMR or melting point analysis.

  • Inadequate Catalyst Activity: The use of anhydrous aluminum chloride (AlCl₃) in a high-boiling solvent like chlorobenzene is a common method for this cyclization.[4] The activity of AlCl₃ is highly sensitive to moisture.

    • Solution: Use a fresh, unopened container of anhydrous AlCl₃. Ensure all glassware is oven-dried, and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[5]

  • Suboptimal Reaction Temperature: The cyclization requires significant thermal energy to overcome the activation barrier for the intramolecular electrophilic aromatic substitution.

    • Solution: Ensure the reaction is heated to a sufficiently high temperature (refluxing chlorobenzene, ~131°C) and for an adequate duration. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating will result in incomplete conversion.[6][7]

Q2: I'm observing significant side product formation during the cyclization step. What are these side products and how can I minimize them?

A2: Side product formation often competes with the desired intramolecular cyclization. The most common side reactions are intermolecular condensations or decomposition of the starting material under the harsh, acidic conditions.

  • Causality: At high concentrations and temperatures, the hydrazone intermediate can react with another molecule of itself rather than cyclizing, leading to oligomeric byproducts.

  • Preventative Strategies:

    • High Dilution: While it may seem counterintuitive, running the reaction at a lower concentration can favor the intramolecular pathway over the intermolecular one.

    • Controlled Addition: Instead of adding all reagents at once, consider the slow, dropwise addition of the hydrazone solution to the heated AlCl₃/chlorobenzene mixture. This keeps the instantaneous concentration of the reactant low, further promoting intramolecular cyclization.

Q3: The conversion of my 4-aminocinnoline-3-carboxamide to 4-aminocinnoline-3-carbonitrile is inefficient. How can I improve this dehydration step?

A3: The dehydration of the primary amide (carboxamide) to a nitrile is a standard transformation, but its efficiency is highly dependent on the choice of dehydrating agent and the reaction conditions.

  • Reagent Selection: Strong dehydrating agents are required. Phosphorus oxychloride (POCl₃) is a common and effective choice for this transformation on heterocyclic systems.[3] Other reagents like trifluoroacetic anhydride (TFAA) or phosphorus pentoxide (P₂O₅) can also be effective.

  • Optimization Steps:

    • Temperature Control: The reaction with POCl₃ is often exothermic. It's best to add the reagent slowly at a lower temperature (e.g., 0-5°C) and then gently heat the mixture to drive the reaction to completion. Refluxing is often necessary.

    • Solvent: The reaction can be run neat in excess POCl₃ or in an inert, high-boiling solvent like toluene. The choice depends on the substrate's solubility and the desired reaction temperature.

    • Workup: The workup procedure is critical. The reaction mixture must be quenched carefully by pouring it onto crushed ice to hydrolyze the excess POCl₃. This should be done slowly and in a well-ventilated fume hood due to the vigorous reaction and release of HCl gas. Basification with a suitable base (e.g., aqueous NaOH or NH₄OH) is then required to neutralize the acid and precipitate the product.[5]

Q4: My final step, the hydrolysis of the 3-carbonitrile and subsequent Curtius or Hofmann rearrangement to install the 3-amino group, is failing. What are the likely failure points?

A4: This is a challenging, multi-step transformation within a single "pot." Success hinges on carefully controlled conditions for each distinct phase of the reaction.

  • Hydrolysis of the Nitrile: The 3-carbonitrile must first be hydrolyzed to a carboxylic acid or an intermediate that can undergo rearrangement. This typically requires harsh conditions (strong acid or base and heat), which can risk degrading the sensitive cinnoline ring.

    • Troubleshooting: Attempt a two-step procedure. First, hydrolyze the nitrile to the 3-carboxamide under controlled basic conditions (e.g., H₂O₂ with NaOH). Once the amide is formed and isolated, proceed with a separate Hofmann rearrangement (using Br₂ and NaOH) or a Curtius rearrangement (via an acyl azide intermediate). This isolates the variables and allows for optimization of each step independently.

  • Rearrangement Conditions: The Hofmann and Curtius rearrangements are sensitive to steric and electronic effects. The electron-rich cinnoline ring can influence the stability of the reactive nitrene or isocyanate intermediates.

    • Solution: Carefully control the stoichiometry of the reagents, particularly the bromine in the Hofmann rearrangement. Ensure low temperatures during the initial addition to prevent side reactions. For the Curtius rearrangement, ensure the complete formation of the acyl azide before initiating the thermal rearrangement.

Frequently Asked Questions (FAQs)

What is a reliable, high-level synthetic pathway for cinnoline-3,4-diamine?

A robust, multi-step synthesis is generally required. A common and logical pathway begins with a substituted aniline, as outlined in the workflow diagram below. The key steps are:

  • Diazotization & Coupling: A substituted aniline is diazotized and coupled with an active methylene compound like cyanoacetamide to form a hydrazone.[4]

  • Intramolecular Cyclization: The hydrazone undergoes an acid-catalyzed intramolecular cyclization to form the core 4-aminocinnoline-3-carboxamide ring system.[4]

  • Amide to Amine Transformation: The 3-carboxamide group is converted to the 3-amino group, often via a Hofmann or Curtius rearrangement.

  • Final Product: The resulting product is the target cinnoline-3,4-diamine.

How do substituents on the initial aniline affect the cyclization yield?

Electron-donating groups (EDGs) like methoxy or methyl on the aniline ring generally facilitate the electrophilic aromatic substitution step of the cyclization, potentially increasing the reaction rate and yield. Conversely, strong electron-withdrawing groups (EWGs) like nitro or cyano can deactivate the ring, making the cyclization more difficult and requiring harsher conditions or resulting in lower yields.[5]

What are the most critical safety precautions when working with these reagents?

  • Hydrazine & Derivatives: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Handle it under anhydrous conditions in a fume hood. The workup procedure involving quenching with ice is highly exothermic and releases corrosive HCl gas.

  • Azide Intermediates (Curtius Rearrangement): Acyl azides can be explosive, especially when heated or subjected to shock. It is best to generate and use them in situ without isolation and to always use a blast shield during the reaction.

Optimized Protocol: A Proposed Synthesis of Cinnoline-3,4-Diamine

This protocol is a synthesized methodology based on established procedures for analogous compounds.[4][8] Researchers should perform small-scale trials to optimize conditions for their specific setup.

Step 1: Synthesis of 2-((2-cyanophenyl)hydrazono)(cyano)acetamide
  • Dissolve 2-aminobenzonitrile (1.0 eq) in a mixture of concentrated HCl and water at 0-5°C.

  • Slowly add a cold, saturated aqueous solution of sodium nitrite (1.05 eq) while maintaining the temperature below 5°C. Stir for 30 minutes.

  • In a separate flask, dissolve cyanoacetamide (1.0 eq) and sodium acetate (3.0 eq) in an ethanol/water solution and cool to 0-5°C.

  • Filter the cold diazonium salt solution directly into the cyanoacetamide solution.

  • Stir the resulting mixture vigorously for 4-6 hours, allowing it to slowly warm to room temperature.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield the hydrazone intermediate.

Step 2: Intramolecular Cyclization to 4-amino-3-cyanocinnoline
  • Suspend anhydrous aluminum chloride (AlCl₃) (3.0 eq) in anhydrous chlorobenzene in an oven-dried flask under a nitrogen atmosphere.

  • Heat the suspension to 130°C.

  • Add the hydrazone from Step 1 portion-wise over 30 minutes.

  • Maintain the reaction at reflux for 3-5 hours, monitoring by TLC.

  • Cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Stir until the dark complex decomposes. Basify the aqueous layer with concentrated NH₄OH to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol or purify by column chromatography.

Step 3: Conversion to Cinnoline-3,4-diamine
  • Suspend 4-amino-3-cyanocinnoline (1.0 eq) in a solution of aqueous sodium hydroxide.

  • Add aqueous hydrogen peroxide (30%) dropwise at room temperature and heat gently (50-60°C) until TLC indicates complete conversion of the nitrile to the 3-carboxamide.

  • Cool the solution to 0-5°C and slowly add a pre-chilled solution of bromine (1.1 eq) in aqueous NaOH (Hofmann rearrangement conditions).

  • Allow the reaction to stir at low temperature for 1 hour, then heat to 70-80°C for 1-2 hours until the reaction is complete.

  • Cool, neutralize with HCl, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.

Data & Visualization

Table 1: Influence of Reaction Parameters on Key Transformations
StepParameterCondition AYield ACondition BYield BReference Insight
Cyclization CatalystAlCl₃Moderate-GoodPPA (Polyphosphoric Acid)VariableAcid catalyst choice is critical; AlCl₃ is common for this type of cyclization.[4]
Cyclization Temperature100 °CLow130 °C (Reflux)GoodHigh temperature is required to overcome the activation energy.[6][7]
Nitrile Hydrolysis ReagentH₂SO₄ / H₂OGoodH₂O₂ / NaOHGoodBoth acidic and basic hydrolysis can be effective, but basic conditions may be milder on the heterocycle.
Rearrangement MethodHofmannGoodCurtiusGoodBoth are viable; Hofmann avoids the use of potentially explosive azide intermediates.
Diagram 1: Proposed Synthetic Workflow

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cinnoline Core Synthesis cluster_2 Step 3: Diamine Formation A 2-Aminobenzonitrile B Diazonium Salt A->B NaNO₂, HCl 0-5°C D Hydrazone Intermediate B->D Coupling C Cyanoacetamide C->D Coupling E 4-Amino-3-cyanocinnoline D->E Anhydrous AlCl₃ Chlorobenzene, Reflux F 4-Aminocinnoline-3-carboxamide E->F H₂O₂, NaOH G Cinnoline-3,4-diamine F->G Br₂, NaOH (Hofmann Rearr.)

Caption: Proposed workflow for cinnoline-3,4-diamine synthesis.

References

  • Different methods for cinnolines synthesis. ResearchGate. [Link]

  • Cinnoline - Wikipedia. Wikipedia. [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Recent Developments in the Synthesis of Cinnoline Derivatives. Bentham Science. [Link]

  • Product Class 9: Cinnolines. Thieme Chemistry. [Link]

  • Recent Developments in the Synthesis of Cinnoline Derivatives. ResearchGate. [Link]

  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides. Der Pharma Chemica. [Link]

  • Synthesis of cinnoline derivatives 5a–t. ResearchGate. [Link]

  • Methods For The Synthesis of Cinnolines. Scribd. [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? PMC. [Link]

  • Process for preparing cinnoline derivatives.
  • A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF CINNOLINE AND ITS DERIVATIVES. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. PMC. [Link]

  • A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline. Journal of the Chemical Society C: Organic. [Link]

  • Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Technical Support Center: Troubleshooting Cinnoline-3,4-diamine Solubilization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubilization of rigid, planar heterocycles in both in vitro assays and in vivo formulations. Cinnoline-3,4-diamine presents a unique physicochemical challenge: it possesses a highly hydrophobic 1,2-diazanaphthalene core coupled with dual primary amines that engage in aggressive intermolecular hydrogen bonding.

This guide provides mechanistic explanations and self-validating protocols to help you overcome the thermodynamic barriers of solubilizing this compound in Dimethyl Sulfoxide (DMSO) and aqueous systems.

Solubilization Decision Pathway

Solubilization_Pathway Start Cinnoline-3,4-diamine Solubility Troubleshooting Solvent Identify Target Solvent Start->Solvent DMSO_Path Aprotic (DMSO) Solvent->DMSO_Path Aq_Path Aqueous (Water/Buffer) Solvent->Aq_Path DMSO_1 Heat (40-50°C) & Sonicate (Overcome Lattice Energy) DMSO_Path->DMSO_1 Aq_1 pH Adjustment (Acidic) (In situ Salt Formation) Aq_Path->Aq_1 DMSO_2 Add 0.1% TFA/Acid (Disrupt H-Bonding) DMSO_1->DMSO_2 If precipitation persists Aq_2 Co-solvents / Surfactants (PEG400 / Tween 80) Aq_1->Aq_2 If pH < 4 is not tolerated Aq_3 Cyclodextrin Complexation (HP-β-CD encapsulation) Aq_2->Aq_3 For in vivo applications

Workflow for troubleshooting cinnoline-3,4-diamine solubility in DMSO and aqueous systems.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does cinnoline-3,4-diamine exhibit poor solubility in DMSO, despite DMSO being a strong, universal solvent? A1: The difficulty arises from the compound's crystal lattice energy. Cinnoline-3,4-diamine features a planar aromatic core that promotes strong π−π stacking, leading to a highly 1[1]. Furthermore, the primary amines act as potent hydrogen bond donors, forming a tight intermolecular network with the cinnoline ring nitrogens. While DMSO is an excellent hydrogen bond acceptor via its polarized S=O bond, it is fundamentally an 2[2]. It cannot donate protons to stabilize the electron-rich regions of the molecule. If the crystal lattice energy exceeds the solvation energy provided by the DMSO-amine interactions, the compound remains insoluble.

Q2: How can I force cinnoline-3,4-diamine into solution for high-concentration DMSO stocks (e.g., >10 mM) without degrading the API? A2: You must disrupt the intermolecular forces. Mild heating (40–50 °C) increases kinetic energy to overcome lattice enthalpy, while 3[3] disperses aggregates and increases the surface area for solvation. If the compound remains recalcitrant, adding a trace amount of volatile acid (e.g., 0.1% v/v Trifluoroacetic acid, TFA) protonates a fraction of the basic amines. This introduces electrostatic repulsion between solute molecules, rapidly breaking the hydrogen-bonded lattice and facilitating DMSO solvation.

Q3: When diluting my DMSO stock into an aqueous assay buffer (pH 7.4), the compound immediately precipitates. How do I prevent this "crashing out"? A3: This is a classic solvent-shift precipitation. When the DMSO stock is introduced to water, the DMSO molecules rapidly interact via4[4] with the aqueous phase, stripping the solvation shell away from the hydrophobic cinnoline core. At pH 7.4, the basic amines are largely unprotonated, rendering the molecule highly lipophilic. To prevent this, use an intermediate dilution step utilizing 5[5] (e.g., PEG400 or Tween 80) to lower the dielectric constant of the aqueous phase and form protective micelles before the final buffer introduction.

Q4: I need to formulate cinnoline-3,4-diamine for in vivo oral dosing in a purely aqueous vehicle. What is the most scientifically sound approach? A4: For basic aromatic amines, in situ salt formation is the 6[6] and the most 7[7] for increasing solubility. By lowering the vehicle pH using a pharmaceutically acceptable acid (e.g., 0.1 N HCl), you protonate the diamine, converting it into a highly water-soluble cationic salt. If acidic pH is not tolerated for your specific in vivo model, the secondary approach is utilizing cyclodextrins as 8[8] (e.g., 10-20% Hydroxypropyl- β -cyclodextrin, HP- β -CD). The hydrophobic cinnoline core inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures aqueous solubility.

Self-Validating Experimental Protocols

Protocol A: Preparation of High-Concentration DMSO Stock (10 mM)

Use this protocol to generate master stocks for high-throughput screening or in vitro assays.

  • Weighing & Initial Solvation: Weigh the required mass of cinnoline-3,4-diamine into a sterile amber glass vial. Add anhydrous, sterile-filtered DMSO to achieve a 10 mM theoretical concentration.

  • Thermal & Acoustic Disruption: Incubate the vial in a water bath at 45 °C for 10 minutes. Transfer immediately to a bath sonicator and sonicate for 5 minutes.

  • Acidic Lattice Disruption (Conditional): If microscopic particulates remain, add 0.1% (v/v) Trifluoroacetic acid (TFA). Vortex immediately for 30 seconds.

  • Validation Check: Centrifuge the solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a pellet. Measure the optical density at 600 nm (OD600) using neat DMSO as a blank; a value < 0.01 confirms a true solution devoid of colloidal aggregates.

Protocol B: Aqueous Solubilization via in situ Salt Formation (For In Vivo Dosing)

Use this protocol to generate purely aqueous formulations for oral gavage or intravenous administration.

  • Vehicle Preparation: Prepare a 0.1 N HCl aqueous solution (pH ~1.0) using sterile water for injection.

  • API Addition: Add the cinnoline-3,4-diamine powder to the acidic vehicle while stirring continuously at 500 rpm using a magnetic stir bar.

  • pH Titration: Once fully dissolved (solution should be clear and pale yellow), slowly back-titrate the pH using 0.1 N NaOH to a physiologically acceptable range (pH 3.5 - 4.5). Ensure the pH remains below the pKa of the primary amines to maintain the soluble salt form.

  • Validation Check: Perform Dynamic Light Scattering (DLS) on the final formulation. A polydispersity index (PDI) < 0.2 and the absence of large scattering peaks (>1000 nm) validate the absence of sub-visible precipitation.

Quantitative Solubilization Strategies Comparison

StrategyMechanism of ActionProsConsBest Application
pH Adjustment (Acidic) Protonates basic amines to form highly soluble cationic salts.Highest solubility gain; simple, low-cost formulation.Low pH may cause tissue irritation in vivo.Oral gavage (PK studies); IV dosing (if buffered).
Co-solvents (PEG400/PG) Lowers the dielectric constant of the aqueous vehicle.Readily available; generally recognized as safe (GRAS).High viscosity; potential precipitation upon extreme dilution.Intermediate stock dilutions; topical formulations.
Cyclodextrins (HP- β -CD) Encapsulates the hydrophobic cinnoline core in a lipophilic cavity.Excellent biocompatibility; protects API from degradation.Expensive at scale; bulk limits maximum dose volume.IV formulations; sensitive cell-based assays.
Trace Acid in DMSO Disrupts intermolecular H-bonding in the crystal lattice.Achieves >10 mM stocks easily without degradation.Residual acid may interfere with highly pH-sensitive assays.High-throughput screening (HTS) library storage.

References

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS (amazonaws.com). Available at: 9

  • Synthesis and Docking Studies of Cinnoline Derivatives for Enhanced Anti-Bacterial Activity (ijprajournal.com). Available at: 1

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug (nih.gov). Available at: 6

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development (nih.gov). Available at: 4

  • Solubilization techniques used for poorly water-soluble drugs (nih.gov). Available at: 5

  • Why Phycocyanobilin (PCB) won´t dissolve in DMSO at reported solubility? (researchgate.net). Available at: 3

  • Acidity and Solvent (csbsju.edu). Available at:2

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) (americanpharmaceuticalreview.com). Available at: 7

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies (wuxiapptec.com). Available at: 8

Sources

Technical Support Center: Optimizing Purification and Recrystallization of Crude Cinnoline-3,4-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with cinnoline scaffolds—particularly in the synthesis of kinase inhibitors (e.g., ATM kinase modulators) where high-purity intermediates are critical [1].

The isolation and purification of cinnoline-3,4-diamine (CAS: 64803-94-7) [4] presents unique challenges. Because its synthesis typically involves the reduction of a 3-nitro-cinnolin-4-amine precursor using Tin(II) chloride ( SnCl2​ ), researchers frequently encounter issues with metal chelation, oxidative degradation, and poor crystallization yields. This guide provides field-proven, mechanistically grounded solutions to these bottlenecks.

Workflow Visualization

The following diagram maps the critical path from crude reduction mixture to highly pure crystalline product.

G A Crude Cinnoline-3,4-diamine (Post-SnCl2 Reduction) B Alkaline Work-up (pH > 10, NaOH/EDTA) A->B Break Sn-chelation C Organic Extraction (EtOAc / THF) B->C Phase separation D Drying & Concentration (Na2SO4, in vacuo) C->D Isolate organics E Hot Solvent Dissolution (EtOH or MeOH/Water) D->E Crude Solid F Hot Filtration (Remove Insoluble Impurities) E->F T = 70-80 °C G Controlled Cooling (0-4 °C, Inert Atm) F->G Saturated Solution H Pure Cinnoline-3,4-diamine (Crystals) G->H Vacuum Filtration

Workflow for the isolation and recrystallization of cinnoline-3,4-diamine.

Troubleshooting & FAQs

Q1: Why does my crude cinnoline-3,4-diamine contain significant tin/metal impurities after reduction? A: The reduction of nitroaromatics to amines using SnCl2​⋅2H2​O proceeds via hydroxylamine and azo intermediates, requiring a large excess of the tin reagent (often 4-10 equivalents) [2]. The resulting 1,2-diamine motif on the cinnoline ring acts as a powerful bidentate ligand, tightly chelating Sn2+ and Sn4+ ions. Solution: To break this coordination complex, the aqueous work-up must be highly alkaline (pH > 10) using 2M NaOH or KOH . This forces the tin into highly soluble stannate ions ( [Sn(OH)6​]2− ). For stubborn emulsions, adding an aqueous chelator like EDTA during the basification step will sequester residual tin, preventing it from partitioning into the organic extraction phase.

Q2: What is the optimal solvent system for recrystallizing cinnoline-3,4-diamine derivatives? A: Unsubstituted and lightly substituted cinnoline-3,4-diamines form strong intermolecular hydrogen bonds, making them virtually insoluble in non-polar solvents (like hexane) but highly soluble in hot protic solvents [3]. The optimal system is an Ethanol/Water mixture (approx. 80:20 v/v) . Ethanol provides the necessary solubility at reflux, while water acts as the anti-solvent to drive the thermodynamic formation of the crystal lattice upon cooling.

Q3: How do I prevent oxidative degradation during the purification of the diamine? A: Electron-rich heteroaromatic diamines are notoriously susceptible to air oxidation. If your solution turns dark brown, purple, or black during hot filtration, oxidation is occurring. Solution: This is an easily preventable mechanistic failure. All recrystallization steps must be performed under an inert atmosphere (Nitrogen or Argon). Furthermore, degas your recrystallization solvents by sparging them with N2​ for 15 minutes prior to heating. This eliminates dissolved oxygen and preserves the pale yellow/off-white color of the pure diamine.

Q4: Why is my recrystallization yield so low, and how can I improve it? A: Low yields are typically the result of using too much solvent (failing to reach a supersaturated state at low temperatures) or premature precipitation (crashing out), which traps impurities rather than forming a lattice. Solution: Utilize the "Cloud Point" technique. Dissolve the crude solid in the absolute minimum volume of boiling ethanol. Slowly add hot water dropwise until the solution becomes faintly turbid (the cloud point), then add just enough hot ethanol (1-2 drops) to clear it. This guarantees the solution is perfectly saturated at the boiling point, maximizing recovery when cooled.

Standard Operating Procedure: Purification & Recrystallization

This protocol is designed as a self-validating system; visual cues (pH paper, cloud point, color) serve as built-in quality control checkpoints.

Phase 1: Isolation and Tin Removal
  • Quench & Basify: Cool the crude SnCl2​ reduction mixture (typically in EtOAc or Ethanol) to 0∘C . Slowly add 2M aqueous NaOH until the aqueous layer reaches a stable pH≥10 . Self-Validation: The initial thick white precipitate (tin hydroxides) must dissolve into a clear/slightly cloudy aqueous layer (stannate formation).

  • Extraction: Extract the mixture with Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) (3 × 50 mL ). If an emulsion forms, add 10 mL of saturated aqueous EDTA solution and filter through a pad of Celite.

  • Concentration: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the crude diamine solid.

Phase 2: Inert-Atmosphere Recrystallization
  • Degassing: Sparge 100 mL of absolute Ethanol and 50 mL of DI water with Nitrogen gas for 15 minutes.

  • Hot Dissolution: Under a nitrogen sweep, suspend the crude cinnoline-3,4-diamine in a minimal volume of the degassed Ethanol. Heat to reflux ( 78∘C ) until the solid dissolves.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel to remove insoluble polymeric impurities.

  • Cloud Point Saturation: Return the filtrate to reflux. Add hot, degassed water dropwise until a persistent cloudiness appears. Add 1-2 drops of hot Ethanol until the solution is perfectly clear.

  • Controlled Crystallization: Remove the heat source. Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath ( 0-4∘C ) for an additional 2 hours.

  • Harvesting: Collect the resulting crystals via vacuum filtration, wash with a minimal amount of ice-cold 80% EtOH , and dry under high vacuum at 40∘C overnight.

Quantitative Solvent Performance Data

The following table summarizes the expected thermodynamic and recovery outcomes when utilizing different solvent systems for cinnoline-3,4-diamine recrystallization.

Solvent SystemCrude Purity (LC-MS)Recrystallized PurityRecovery YieldMechanistic Observation
EtOH/Water (80:20) 82 - 85%> 98% 75 - 80% Optimal. Cloud-point technique enables perfect saturation; high purity and excellent crystal morphology.
Ethanol (100%) 82 - 85%96%60 - 65%Good purity, but the diamine is slightly too soluble at 0∘C , leading to moderate yield loss.
Methanol (100%) 82 - 85%94%< 50%High solubility even at cold temperatures prevents efficient lattice formation.
EtOAc / Hexane 82 - 85%N/AN/AFailure. The diamine forms an amorphous oil ("oils out") rather than a crystalline solid due to mismatched polarity.

References

  • 1-isopropyl-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2h-imidazo[4,5-c]cinnolin-2-one as selective modulators of ataxia telangiectasia mutated (atm) kinase and uses thereof. Google Patents (CA3111994A1).
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Verified URL:[Link]

  • Crystallization of quinoline derivatives and its preparation method. Google Patents (CN102344438B).

Technical Support Center: Troubleshooting Cinnoline-3,4-diamine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Synthesizing cinnoline-3,4-diamines—critical precursors for potent ATM kinase inhibitors and advanced pharmacophores—presents unique chemoselectivity challenges. The cinnoline core (1,2-diazanaphthalene) contains a highly reactive N=N double bond that competes with the target 3-nitro group during reduction.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic protocols. Here, we will dissect the causality behind unwanted side reactions (such as N-N bond cleavage, over-reduction, and dehalogenation) and provide field-proven, self-validating methodologies to ensure high-yield, chemoselective preparation.

Mechanistic Visualization: Reduction Pathways

To control the reaction, you must first understand the competing electronic pathways. The diagram below illustrates how reductant choice dictates the fate of the 3-nitro-4-aminocinnoline precursor.

Pathway Precursor 3-Nitro-4-aminocinnoline (Starting Material) Target Cinnoline-3,4-diamine (Desired Product) Precursor->Target SnCl2·2H2O, EtOAc, 80°C Hydroxylamine Hydroxylamine Intermediate (Incomplete Reduction) Precursor->Hydroxylamine Low Temp / Depleted Reductant Dihydro 1,4-Dihydrocinnoline (Over-reduction) Precursor->Dihydro Harsh H2 (Pd/C) or LiAlH4 Dehalogenated Dehalogenated Byproduct (Loss of Ar-X) Precursor->Dehalogenated Pd/C + H2 (If X=Br, Cl, F) Hydroxylamine->Target SnCl2·2H2O, 80°C Cleavage Ring-Opened Aniline (N-N Bond Cleavage) Dihydro->Cleavage Prolonged Harsh Reduction

Mechanistic pathway of 3-nitrocinnoline reduction highlighting target formation vs. side reactions.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant N-N bond cleavage and ring-opened byproducts during the reduction of my 3-nitrocinnoline precursor?

The Causality: The cinnoline ring contains a highly reactive N=N double bond. When subjected to strong reducing agents (e.g., LiAlH4​ ) or transition-metal catalyzed hydrogenation ( Pd/C+H2​ ), the N=N bond acts as a competitive electron sink. This leads to an initial 2-electron reduction to 1,4-dihydrocinnoline, followed by a subsequent 2-electron reduction that cleaves the N-N bond entirely, yielding ring-opened ortho-substituted aniline derivatives[1][2]. The Solution: You must decouple the reduction potential of the nitro group from the N=N ring bond. Switch to a chemoselective Single-Electron Transfer (SET) reductant like Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O ). This reagent preferentially targets the highly polarized N-O bonds of the nitro group without providing the necessary activation energy to cleave the aromatic N=N bond[3].

Q2: My LC-MS shows a persistent [M+16] mass peak relative to the desired cinnoline-3,4-diamine. What is this, and how do I push the reaction to completion?

The Causality: The[M+16] peak corresponds to the hydroxylamine intermediate ( -NHOH ). Nitro reduction proceeds sequentially: Nitro→Nitroso→Hydroxylamine→Amine . The first two steps are fast and exothermic. However, the final step—cleavage of the N-O single bond—has a high activation barrier and is the rate-limiting step. The Solution: If your reaction stalls at the hydroxylamine stage, it is due to insufficient thermal energy or reductant depletion. Ensure you are using at least 4.0 equivalents of SnCl2​⋅2H2​O and explicitly heat the reaction to 80°C in an appropriate solvent like Ethyl Acetate (EtOAc) to drive the N-O cleavage[3].

Q3: I am synthesizing a halogenated precursor (e.g., 6-bromo-7-fluoro-cinnoline-3,4-diamine) for ATM kinase inhibitor development. How do I prevent dehalogenation?

The Causality: Halogenated cinnolines are highly susceptible to hydrodehalogenation under standard Pd/C hydrogenation conditions. Palladium readily undergoes oxidative addition into the C-Br or C-Cl bond, followed by reductive elimination in the presence of H2​ to yield the des-bromo byproduct. The Solution: Abandon palladium catalysis. SnCl2​⋅2H2​O is completely inert toward aryl halides under standard conditions, ensuring 100% retention of your bromo/fluoro substituents[3]. Alternatively, sodium dithionite ( Na2​S2​O4​ ) can be used as a mild, halogen-compatible reductant[4].

Quantitative Data: Reductant Comparison

To assist in your experimental design, the table below summarizes the expected outcomes when applying various reducing agents to 3-nitrocinnoline derivatives.

Reducing AgentReaction ConditionsTarget Diamine Yield (%)Over-Reduction (N-N Cleavage) (%)Dehalogenation (%)Recommendation
SnCl2​⋅2H2​O EtOAc, 80°C, 2h85 - 95% < 1%< 1%Optimal for halogenated/complex substrates.
Na2​S2​O4​ THF/ H2​O , 60°C, 4h70 - 80% < 5%< 1%Good alternative for Lewis-acid sensitive molecules.
Pd/C+H2​ MeOH, RT, 1 atm10 - 20% 40 - 60%> 30%Not recommended ; destroys cinnoline core.
LiAlH4​ THF, 0°C to RT0% > 90%< 5%Highly destructive; causes immediate ring opening.

Self-Validating Experimental Protocol

The following protocol details the chemoselective reduction of 6-bromo-7-fluoro-3-nitro-cinnolin-4-amine to 6-bromo-7-fluoro-cinnoline-3,4-diamine[3]. It is designed as a self-validating system, meaning each step contains observable checkpoints to confirm success before proceeding.

Step 1: Substrate Dissolution

  • Action: Suspend the 3-nitro-4-aminocinnoline derivative (1.0 eq, e.g., 900 mg, 2.43 mmol) in Ethyl Acetate (EtOAc) (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Causality: EtOAc is a moderately polar aprotic solvent that dissolves the nitro compound upon heating and tolerates SnCl2​ without forming unwanted solvent-reductant adducts.

Step 2: Reductant Addition

  • Action: Add Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O ) (4.0 eq, 2.2 g, 9.7 mmol) in a single portion at room temperature.

  • Validation Checkpoint: The suspension will likely remain heterogeneous. A slight color shift may occur as the initial SET to the nitro group begins, forming the nitroso intermediate.

Step 3: Thermal Activation

  • Action: Attach a reflux condenser, heat the reaction mixture to 80°C, and stir for 2 hours.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material (bright yellow spot) and the transient appearance/disappearance of the hydroxylamine intermediate ([M+16] by LC-MS) confirms the thermal energy is successfully driving the rate-limiting N-O bond cleavage.

Step 4: Reaction Quenching & Basification (Critical Step)

  • Action: Cool the mixture to room temperature and pour it into ice water. Slowly add saturated aqueous NaHCO3​ or 1N NaOH until the aqueous phase reaches pH 8-9.

  • Causality: Tin byproducts ( SnCl4​ / SnO2​ ) coordinate tightly with the newly formed diamine. Basification breaks these tin-amine complexes, forcing the tin to precipitate as insoluble hydroxides/oxides and releasing the free diamine into the organic layer.

  • Validation Checkpoint: A thick, milky white/grey emulsion must form. This confirms the successful precipitation of the tin salts.

Step 5: Filtration & Extraction

  • Action: Do not attempt to separate the layers in a separatory funnel yet. Filter the entire biphasic emulsion through a tightly packed pad of Celite, washing the filter cake thoroughly with additional EtOAc. Transfer the filtrate to a separatory funnel, isolate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure cinnoline-3,4-diamine.

References

  • Title: CA3111994A1 - 1-isopropyl-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2h-imidazo[4,5-c]cinnolin-2-one as selective modulators of ataxia telangiectasia mutated (atm)
  • Source: acs.
  • Source: ethernet.edu.
  • Source: ijper.

Sources

Resolving NMR peak overlaps in cinnoline-3,4-diamine spectral analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving common challenges in the NMR spectral analysis of cinnoline-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and purity assessment. Cinnoline derivatives, with their fused aromatic ring system, often present complex ¹H NMR spectra characterized by significant peak overlap, particularly in the aromatic region. This resource provides a structured, question-and-answer approach to troubleshoot these issues, from fundamental parameter optimization to advanced multi-dimensional techniques.

Section 1: Foundational Troubleshooting of Aromatic Signal Overlap

The inherent structure of the cinnoline core means that its aromatic protons resonate in a narrow chemical shift range, leading to complex multiplets that can be difficult to assign. This section addresses the initial steps to improve spectral resolution.

Question 1: My aromatic proton signals in the ¹H NMR spectrum of cinnoline-3,4-diamine are crowded and overlapping. What are the initial steps to improve resolution?

Answer: When faced with an unresolved aromatic region, the first course of action is to manipulate the sample's chemical environment and the instrument's acquisition parameters. These non-destructive, relatively quick adjustments can often provide the needed separation without resorting to more time-consuming 2D experiments.

The primary factors to consider are the choice of solvent, sample temperature, and the magnetic field strength of the spectrometer.

  • Solvent Effects: The chemical shift of protons, especially in aromatic systems, can be significantly influenced by the choice of deuterated solvent.[1] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce differential shifts compared to common solvents like CDCl₃ or DMSO-d₆ due to anisotropic effects.[1] Changing the solvent can alter the electronic environment around the protons, breaking the magnetic equivalence and improving signal dispersion. For instance, polar solutes in benzene can experience upfield shifts, and the magnitude of this shift can vary for different protons within the same molecule.[2] Strongly polar solvents like acetone or DMSO can also cause low-field shifts due to associations with electron-deficient sites of the solute.[3]

  • Variable Temperature (VT) NMR: For molecules with conformational flexibility, temperature changes can significantly alter the NMR spectrum.[4] While cinnoline-3,4-diamine is a rigid molecule, temperature can still affect intermolecular interactions (like stacking) and the exchange rate of the amine protons.[1][5] Acquiring spectra at different temperatures (e.g., from 298 K up to 373 K, solvent permitting) may sharpen lines and slightly alter chemical shifts, potentially resolving overlapping signals.[4][6] It is crucial to use appropriate, high-quality NMR tubes (Class A glass) for VT experiments to prevent tube fracture at temperature extremes.[4]

  • Higher Magnetic Field Strength: The separation between NMR signals (in Hz) is directly proportional to the magnetic field strength of the spectrometer. If you have access to multiple instruments, acquiring the spectrum on a higher field spectrometer (e.g., moving from a 400 MHz to a 600 MHz instrument) will increase the dispersion of the signals, often turning a complex multiplet into a first-order, interpretable pattern.[7]

The following diagram outlines a decision-making process for initial troubleshooting:

G start Overlapping Aromatic Signals in ¹H NMR solvent Change Solvent (e.g., CDCl₃ to Benzene-d₆ or DMSO-d₆) start->solvent resolved1 Signals Resolved solvent->resolved1 Sufficient Resolution not_resolved Overlap Persists solvent->not_resolved No/Minor Improvement temp Perform Variable Temperature (VT) NMR temp->resolved1 Sufficient Resolution temp->not_resolved No/Minor Improvement field Use Higher Field Spectrometer (e.g., 400 MHz → 600 MHz) field->resolved1 Sufficient Resolution field->not_resolved No/Minor Improvement or Not Available not_resolved->temp not_resolved->field advanced Proceed to 2D NMR Techniques not_resolved->advanced

Caption: Initial troubleshooting workflow for peak overlap.

Section 2: Advanced Structural Elucidation with 2D NMR Spectroscopy

When basic methods are insufficient, two-dimensional (2D) NMR experiments are the workhorse for unambiguously assigning proton and carbon signals.[8] These techniques correlate nuclei through bonds, providing a detailed connectivity map of the molecule.

Question 2: Simple optimization methods failed to resolve the aromatic signals. How can I definitively assign the overlapping protons and their corresponding carbons in the cinnoline-3,4-diamine structure?

Answer: For complex, overlapping systems, a suite of 2D NMR experiments is essential for complete structural assignment. The most powerful combination for small molecules includes COSY, HSQC, and HMBC experiments.[9] These experiments disperse the signals into a second dimension, resolving overlap and revealing through-bond correlations.[10]

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the first step to establish which protons are spin-coupled to each other, typically through two or three bonds (²JHH, ³JHH).[11] Cross-peaks in a COSY spectrum connect protons that are neighbors in a spin system. For cinnoline-3,4-diamine, this will help identify adjacent protons on the benzene portion of the ring system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹JCH).[12] It is incredibly useful for resolving proton overlap because it spreads the proton signals along the much wider ¹³C chemical shift range.[13] Even if two protons overlap in the ¹H spectrum, they will likely show separate correlation peaks in the HSQC if they are attached to different carbon atoms.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key to assembling the complete molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[8] This allows you to connect different spin systems identified in the COSY and to assign quaternary (non-protonated) carbons, which are invisible in the HSQC spectrum. For cinnoline-3,4-diamine, HMBC is critical for confirming the connectivity between the diamino-substituted ring and the fused benzene ring.

The following table summarizes the utility of these core 2D NMR experiments:

ExperimentCorrelation TypeInformation ProvidedKey Use for Cinnoline-3,4-diamine
COSY ¹H ↔ ¹H (2-3 bonds)Identifies neighboring protons within a spin system.Maps the connectivity of the four protons on the fused benzene ring.
HSQC ¹H ↔ ¹³C (1 bond)Connects protons to their directly attached carbons.Resolves overlapping aromatic proton signals by spreading them into the ¹³C dimension; assigns protonated carbons.
HMBC ¹H ↔ ¹³C (2-4 bonds)Shows long-range connectivity between protons and carbons.Connects proton spin systems, assigns quaternary carbons, and confirms the overall ring structure.

A systematic workflow combining these experiments will lead to a full assignment:

G start Unassigned Spectrum cosy 1. Acquire ¹H-¹H COSY start->cosy cosy_out Identify ¹H spin systems (e.g., adjacent aromatic protons) cosy->cosy_out hsqc 2. Acquire ¹H-¹³C HSQC cosy_out->hsqc hsqc_out Correlate protons to their directly attached carbons (CH, CH₂, CH₃) hsqc->hsqc_out hmbc 3. Acquire ¹H-¹³C HMBC hsqc_out->hmbc hmbc_out Identify long-range correlations (²JCH, ³JCH) to piece together fragments and assign quaternary carbons hmbc->hmbc_out analysis 4. Combined Analysis hmbc_out->analysis result Complete, Unambiguous ¹H and ¹³C Assignment analysis->result

Caption: Workflow for structural elucidation using 2D NMR.

Section 3: Troubleshooting Amine Protons and Quantitative Analysis

Beyond the aromatic core, the amine (-NH₂) protons of cinnoline-3,4-diamine present their own unique challenges due to their chemical properties.

Question 3: The -NH₂ proton signals are very broad, and sometimes they don't appear at all. How can I reliably identify and assign them?

Answer: The broadness or even disappearance of amine proton signals is a common phenomenon caused by chemical exchange. These protons are labile and can exchange with other exchangeable protons in the sample, such as trace amounts of water in the deuterated solvent.[14] This rapid exchange, on the NMR timescale, leads to signal broadening and can even decouple them from adjacent protons.[15][16]

Here are proven methods to manage and identify these signals:

  • Use a Dry Aprotic Solvent: DMSO-d₆ is an excellent choice as it is hygroscopic and will form hydrogen bonds with the amine protons, slowing down their exchange rate and often resulting in sharper signals.[17] Ensure you are using a fresh, sealed ampule of high-purity deuterated solvent.

  • D₂O Exchange Experiment: This is the definitive method for identifying exchangeable protons.[14]

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube vigorously for about 30 seconds.

    • Re-acquire the ¹H NMR spectrum. The signals corresponding to the -NH₂ protons will disappear or significantly diminish because the protons have been replaced by deuterium, which is not observed in a standard ¹H NMR experiment.[14]

  • Low-Temperature NMR: Lowering the temperature of the experiment can slow the rate of chemical exchange, often resulting in sharper signals for the amine protons.[15] This can sometimes even reveal coupling to neighboring protons that is not visible at room temperature.

Question 4: I need to perform quantitative NMR (qNMR) to determine the purity of my cinnoline-3,4-diamine sample, but the only well-resolved signal overlaps with an impurity. What are my options?

Answer: Quantitative NMR (qNMR) is a powerful technique for determining purity without the need for a calibration curve, as the signal integral is directly proportional to the number of nuclei.[18] However, signal overlap is a significant challenge that can compromise accuracy.[19]

When direct integration is not possible, several advanced strategies can be employed:

  • Global Spectral Deconvolution (GSD): Many modern NMR software packages offer deconvolution algorithms.[20] These methods fit the overlapping signals to theoretical lineshapes (e.g., Lorentzian/Gaussian), allowing the software to calculate the area of each individual peak within the cluster. This can be a fast and effective way to quantify overlapping signals.[20]

  • Selective 1D Experiments: If your compound has a unique, non-overlapping proton that is part of a larger spin system, you can use a selective 1D experiment to "pull out" the signals of interest. A 1D TOCSY experiment, for example, allows you to selectively irradiate one proton and observe all other protons within that same spin system.[13] If the irradiated proton is unique, the resulting 1D TOCSY spectrum will only show signals from your compound of interest, free from the overlapping impurity.

  • Quantitative ¹³C NMR: While less sensitive and requiring longer acquisition times, ¹³C NMR spectra have a much larger chemical shift dispersion, meaning peak overlap is far less common. If proton overlap is insurmountable, acquiring a quantitative ¹³C spectrum (with appropriate long relaxation delays and inverse-gated decoupling) can provide highly accurate quantification.[21]

Protocol: Basic 2D HSQC Experiment

This protocol provides a general framework for acquiring a ¹H-¹³C HSQC spectrum on a typical 400 MHz spectrometer. Specific parameters may need to be optimized for your instrument and sample.

  • Sample Preparation: Prepare a solution of 5-15 mg of cinnoline-3,4-diamine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). A higher concentration is often beneficial for ¹³C-based experiments.[7]

  • Instrument Setup:

    • Insert the sample, lock the spectrometer on the deuterium signal, and tune/match the probe for both ¹H and ¹³C frequencies.[7]

    • Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.

  • Acquisition Parameters (Typical):

    • Pulse Program: Use a standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsisp on Bruker systems).[7]

    • Spectral Width (SW): ~12 ppm in the ¹H (F2) dimension and ~160 ppm in the ¹³C (F1) dimension.

    • Number of Scans (NS): 4 to 8 scans per increment.

    • Number of Increments (TD in F1): 256.

    • Relaxation Delay (D1): 1.5 seconds.

    • One-bond Coupling Constant (¹JCH): Set to an average value for aromatic C-H bonds, typically 145-165 Hz.[7]

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier Transform.

    • Carefully phase the spectrum in both dimensions.

This guide provides a foundational framework for addressing NMR peak overlap in the analysis of cinnoline-3,4-diamine. By systematically applying these troubleshooting steps and advanced experiments, researchers can achieve complete and accurate spectral assignments.

References

  • The Evolving Landscape of NMR Structural Elucid
  • qNMR of mixtures: what is the best solution to signal overlap?. (2014). Mestrelab Research.
  • Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. (1967). Bulletin of the Chemical Society of Japan.
  • A Guide to Quantit
  • Introduction to Variable Temper
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013).
  • Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). (2009). Mestrelab Research.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube.
  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. (1967). Canadian Science Publishing.
  • Troubleshooting Broad Peaks in DMSO-d6 NMR Spectra: A Technical Guide. Benchchem.
  • Variable Temper
  • NMR Spectroscopy :: 5-HMR-2 Chemical Shift. (2020).
  • Exchangeable Protons in NMR—Friend or Foe?. (2023). ACD/Labs.
  • Quantitative NMR Spectroscopy. (2017). University of Florida.
  • Variable temper
  • Resolution of overlapping signals using 2D NMR spectroscopy. (2020).
  • Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. (2004).
  • Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of 1,1-Diphenylbutane. Benchchem.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025).
  • Amine protons on NMR. (2023). Reddit.
  • Video: NMR Spectroscopy Of Amines. (2025). JoVE.
  • H NMR Spectroscopy. University of Regensburg.

Sources

Technical Support Center: Preventing Oxidative Degradation of Cinnoline-3,4-Diamine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the integrity of heterocyclic compounds during drug development. Cinnoline-3,4-diamine is a highly valuable scaffold, but its vicinal diamine functional groups make it exceptionally vulnerable to oxidative degradation.

This guide provides a mechanistic understanding of these degradation pathways and offers field-proven, self-validating protocols to ensure the absolute integrity of your compounds during long-term storage.

The Causality of Degradation (Mechanistic Insights)

To prevent degradation, we must first understand its root cause. The degradation of cinnoline-3,4-diamine is primarily driven by autoxidation—a process initiated by ground-state elemental oxygen and significantly accelerated by light, heat, and trace transition metals[1].

Mechanistically, vicinal diamines undergo hydrogen abstraction to form reactive amine radicals. These radicals subsequently oxidize into highly conjugated diimines or undergo irreversible C-N and C-C bond cleavage to form aldehydes, ketones, ammonia, and carboxylic acids[1][2][3]. Furthermore, non-ionized (free base) amines are significantly more susceptible to oxidation than their protonated counterparts; thus, pH plays a critical role in the stability of aqueous formulations[1][4].

Mechanism A Cinnoline-3,4-diamine (Intact) B Amine Radical Intermediate A->B O2 / Trace Metals (H-abstraction) C Diimine Derivative B->C Further Oxidation (-e-, -H+) D Cleavage Products (Aldehydes/Acids) C->D Hydrolysis / Deep Oxidation

Mechanistic pathway of cinnoline-3,4-diamine oxidative degradation via radical intermediates.

Frequently Asked Questions (Troubleshooting)

Q1: My cinnoline-3,4-diamine stock solutions turn dark brown after a few weeks at 4°C. What is happening? A1: The color change is a classic macroscopic indicator of oxidative polymerization or the formation of highly conjugated diimine species. At 4°C, dissolved oxygen in the solvent continues to react with the unprotonated amine groups. To prevent this, solvents must be rigorously degassed and purged with an inert gas like Argon before storage[1][3].

Q2: Does the choice of storage solvent impact the oxidation rate? A2: Absolutely. Protic solvents or those prone to peroxide formation (like THF or diethyl ether) will rapidly accelerate degradation. Reactive impurities in excipients or solvents, such as peroxides, directly initiate the oxidation of the drug substance[1]. We recommend using anhydrous, peroxide-free solvents (e.g., HPLC-grade DMSO) stored over molecular sieves.

Q3: Can I use additives to stabilize the diamine? A3: Yes. The addition of radical scavengers (like BHT at 0.01% w/v) or chelating agents (like EDTA) can significantly quench the autoxidation cascade. EDTA is particularly effective if trace metal ions (Fe²⁺, Cu²⁺) are present, as these metals catalyze the Fenton-like generation of reactive oxygen species[2][3].

Q4: How does pH influence the stability of vicinal diamines in aqueous buffers? A4: The stability of vicinal diamines is highly pH-dependent. At lower pH levels, the amine lone pairs are protonated, rendering them non-nucleophilic and protecting them from oxidative attack[4][5]. Storing the compound as a hydrochloride salt or in a slightly acidic buffer (pH 4.0 - 5.5) will drastically improve its half-life compared to neutral or basic conditions.

Quantitative Stability Data

To illustrate the impact of storage choices, the following table summarizes the expected degradation rates of cinnoline-3,4-diamine under various stressors.

Storage ConditionAtmosphereTemperatureLight ExposureAdditivesEst. Degradation (30 Days)
Aqueous Buffer (pH 7.4)Ambient Air25°CAmbientNone> 40% (Severe)
Aqueous Buffer (pH 7.4)Ambient Air4°CDarkNone15 - 20%
Aqueous Buffer (pH 4.0)Ambient Air4°CDarkNone< 5%
Anhydrous DMSOArgon Purged-20°CDarkNone< 2%
Anhydrous DMSOArgon Purged-80°CDark0.01% BHT< 0.5% (Optimal)

Experimental Protocols

Protocol A: Forced Degradation Study (Self-Validating System)

Before committing to a long-term storage strategy, you must perform a forced degradation study to establish a stability-indicating analytical method. This ensures your HPLC/MS setup can actually detect the specific degradation products of your compound[1].

  • Preparation: Prepare a 1 mg/mL solution of cinnoline-3,4-diamine in your target solvent[1].

  • Stress Induction: Aliquot the solution into three separate vials:

    • Vial 1 (Control): Store at -80°C in the dark.

    • Vial 2 (Oxidative Stress): Add H₂O₂ to a final concentration of 0.03% v/v[5].

    • Vial 3 (Thermal/Photo Stress): Expose to ambient light at 40°C.

  • Incubation: Incubate all samples for 24 to 72 hours.

  • Analysis: Analyze via HPLC-UV/MS using a C18 reverse-phase column. The goal is to achieve 5-20% degradation in the stressed samples to identify the retention times of the N-oxide and diimine degradation products[1].

  • Validation: If the control sample remains >99% pure while the stressed samples show distinct, quantifiable degradation peaks, your analytical method is validated.

Protocol B: Optimized Long-Term Storage Workflow

To ensure maximum shelf-life and reproducibility across experiments, follow this rigorous aliquoting methodology:

  • Solvent Degassing: Sparge anhydrous DMSO with high-purity Argon for 30 minutes to displace dissolved oxygen.

  • Dissolution: Dissolve cinnoline-3,4-diamine to the desired stock concentration (e.g., 10 mM). Optional: Add 0.01% w/v BHT as a radical scavenger.

  • Aliquoting: Dispense single-use volumes (e.g., 50 µL) into amber glass vials to prevent photolysis[1][5].

  • Argon Overlay: Gently blow a stream of Argon over the headspace of each vial for 5 seconds before immediately capping with a PTFE-lined septum.

  • Cryopreservation: Flash-freeze the vials in liquid nitrogen and transfer to a -80°C freezer for long-term storage. Never subject the master stock to repeated freeze-thaw cycles.

Workflow S1 1. Solvent Degassing (Argon sparging) S2 2. Dissolution (Add BHT/EDTA if needed) S1->S2 S3 3. Aliquoting (Amber glass vials) S2->S3 S4 4. Headspace Purging (Argon overlay) S3->S4 S5 5. Cryopreservation (-80°C Storage) S4->S5

Step-by-step workflow for the preparation and long-term storage of cinnoline-3,4-diamine.

References

  • Title: Technical Support Center: Oxidative Degradation of Amine-Based Compounds Source: Benchchem URL
  • Title: Stability issues of 2,4-Dimethylpentane-1,2-diamine Source: Benchchem URL
  • Title: Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)
  • Title: Technical Support Center: Optimizing Buffer Conditions for 7,8-Diaminononanoic Acid (DANA)
  • Title: Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process Source: MDPI URL
  • Title: Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes Source: Taylor & Francis URL

Sources

Technical Support Center: Mitigating Cinnoline-3,4-Diamine Cytotoxicity in In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. Cinnoline-3,4-diamine and its functionalized derivatives are critical building blocks and pharmacophores in modern medicinal chemistry, frequently utilized in the synthesis of selective kinase inhibitors (e.g., ATM kinase modulators) [1]. However, the planar bicyclic nature of the cinnoline core, combined with the electron-rich diamine moiety, often leads to unintended in vitro cytotoxicity, assay interference, and poor aqueous solubility.

This guide provides drug development professionals with causality-driven troubleshooting strategies to isolate true pharmacological effects from artifactual cell death.

Diagnostic Workflow

Before altering your compound structure, follow this diagnostic path to rule out false positives in your viability assays.

G Start Observe High Cytotoxicity CheckDMSO Is DMSO > 0.5%? Start->CheckDMSO ReduceDMSO Reduce DMSO to ≤0.1% or use co-solvents CheckDMSO->ReduceDMSO Yes CheckAssay Using MTT/MTS? CheckDMSO->CheckAssay No ChangeAssay Switch to ATP-based (CellTiter-Glo) or LDH CheckAssay->ChangeAssay Yes CheckPrecip Visible Precipitation? CheckAssay->CheckPrecip No OptimizeMedia Increase serum or use carrier proteins CheckPrecip->OptimizeMedia Yes TrueTox True Target/Off-Target Cytotoxicity CheckPrecip->TrueTox No

Workflow for diagnosing and mitigating cinnoline-3,4-diamine assay cytotoxicity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells show rapid viability loss (>80%) within 24 hours of exposure to cinnoline-3,4-diamine, even at low micromolar concentrations. Is this target-mediated? A1: Likely not. This is often a solvent-induced artifact or an off-target apoptotic response.

  • Causality: Cinnoline-3,4-diamine has limited aqueous solubility, frequently requiring high concentrations of dimethyl sulfoxide (DMSO) for stock preparation. If the final assay concentration of DMSO exceeds 0.5% (v/v), it can disrupt the plasma membrane and induce artifactual cell death [2]. Furthermore, planar cinnoline derivatives have been shown to accumulate intracellularly, triggering off-target mitochondrial depolarization, reactive oxygen species (ROS) generation, and subsequent Caspase-3/9 activation [3].

  • Mitigation: Ensure the final DMSO concentration is strictly ≤0.1%. Perform a vehicle-only control dose-response to establish the baseline solvent toxicity for your specific cell line. If precipitation occurs at ≤0.1% DMSO, formulate the compound with biocompatible co-solvents (e.g., 0.1% Tween-20) or use culture media with higher fetal bovine serum (FBS) concentrations to act as a carrier protein.

Q2: I am using an MTT assay, and the results show a massive decrease in viability, but under the microscope, the cells look confluent and healthy. What is happening? A2: You are experiencing assay interference via chemical quenching or redox cycling.

  • Causality: Tetrazolium-based assays (MTT, MTS, XTT) rely on cellular oxidoreductase enzymes to reduce the dye to formazan. The diamine groups on cinnoline-3,4-diamine can act as electron donors, either directly reducing the tetrazolium salt (causing false positives for viability) or interfering with the cellular redox potential, leading to a false indication of cytotoxicity [4]. Additionally, the intrinsic UV-Vis absorbance of the cinnoline core may overlap with the colorimetric readout.

  • Mitigation: Switch to an orthogonal, non-metabolic viability assay. ATP-based luminescent assays (e.g., CellTiter-Glo) or membrane integrity assays (e.g., LDH release) are highly recommended because they do not rely on cellular redox states.

Q3: How do I determine if the compound is actually killing the cells (cytotoxic) or just stopping them from dividing (cytostatic)? A3: Multiplex a live-cell kinetic assay with a terminal cell death marker.

  • Causality: Standard endpoint assays cannot differentiate between a compound that halts the cell cycle and one that induces necrosis/apoptosis. Monitoring viable, dead, and total cell numbers over the course of the experiment is essential to establish the cytostatic vs. cytotoxic nature of the compound [5].

  • Mitigation: Multiplex an ATP-dependent viability assay with a fluorescence-based Lactate Dehydrogenase (LDH) release assay. A cytostatic effect will show reduced ATP relative to vehicle controls but no increase in LDH release. A cytotoxic effect will show both reduced ATP and spiked LDH.

Mechanisms of Off-Target Cytotoxicity

When true cytotoxicity occurs independently of your intended target, it is often due to the planar geometry of the cinnoline ring intercalating with cellular machinery or disrupting mitochondrial membranes.

G Cinnoline Cinnoline-3,4-diamine Accumulation MitoStress Mitochondrial Depolarization Cinnoline->MitoStress Off-target binding ROS ROS Generation MitoStress->ROS Caspase Caspase-3/9 Activation MitoStress->Caspase Cytochrome c release ROS->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis

Putative off-target apoptotic signaling pathway induced by high-dose cinnoline derivatives.

Quantitative Data: Assay Compatibility & Solvent Limits

To prevent artifactual data, consult the following matrix before selecting an assay for cinnoline-3,4-diamine derivatives.

Assay TypeTarget AnalyteInterference Risk with Cinnoline-3,4-DiamineMax Recommended DMSORecommended Use Case
MTT / MTS OxidoreductasesHigh (Redox interference from diamine)0.1%Not recommended for primary screening.
CellTiter-Glo Intracellular ATPLow (Luminescent readout)0.5%Primary viability and IC50 determination.
LDH Release Extracellular LDHLow (Fluorescent/Colorimetric)0.5%Confirming necrotic/late-apoptotic cell death.
Hoechst / PI DNA IntercalationModerate (Cinnoline may compete for DNA)0.1%Live/Dead imaging; requires baseline subtraction.

Note: DNA intercalating compounds can compete for the binding of DNA dyes, potentially reducing staining efficiency and leading to an underestimation of cytotoxicity [5].

Standardized Protocols for Validated Assays

To ensure trustworthiness and self-validation in your experiments, utilize the following standardized methodologies.

Protocol 1: Orthogonal Viability Assessment (Multiplexed ATP/LDH)

Objective: To accurately quantify cell viability while controlling for cinnoline-3,4-diamine redox interference and assessing true membrane rupture.

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimized density (e.g., 5,000 cells/well) in 100 µL of complete media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of cinnoline-3,4-diamine in 100% anhydrous DMSO. Perform serial dilutions in DMSO, then dilute 1:1000 into culture media to ensure a final DMSO concentration of 0.1%.

  • Treatment: Aspirate media from the 96-well plate and add 100 µL of the compound-containing media. Include vehicle controls (0.1% DMSO) and a positive lysis control (e.g., 0.1% Triton X-100 added 45 mins before readout). Incubate for the desired time (e.g., 48 hours).

  • LDH Readout (Cytotoxicity): Transfer 50 µL of the supernatant from each well to a new clear 96-well plate. Add 50 µL of LDH assay reagent. Incubate for 30 minutes in the dark. Read absorbance at 490 nm (or fluorescence depending on the kit).

  • ATP Readout (Viability): To the remaining 50 µL of media and cells in the original opaque plate, add 50 µL of CellTiter-Glo reagent. Place on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence.

  • Data Analysis: Normalize LDH release to the maximum lysis control. Normalize ATP luminescence to the vehicle control.

Protocol 2: DMSO-Controlled Serial Dilution Workflow

Objective: To prevent solvent-induced cytotoxicity spikes at high compound concentrations by maintaining a flat DMSO gradient.

  • Prepare a deep-well plate with 100% DMSO.

  • Perform a 3-fold serial dilution of the cinnoline-3,4-diamine stock entirely within the DMSO plate.

  • Prepare an intermediate dilution plate containing complete culture media.

  • Transfer 2 µL from the DMSO plate into 198 µL of media in the intermediate plate (1:100 dilution). Mix thoroughly.

  • Transfer 10 µL from the intermediate plate into 90 µL of media in the final cell-culture plate (1:10 dilution).

  • Result: The compound is serially diluted across the desired concentration range, but the DMSO concentration remains exactly 0.1% across all wells, eliminating solvent gradient artifacts.

References
  • "1-isopropyl-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2h-imidazo[4,5-c]cinnolin-2-one as selective modulators of ataxia telangiectasia mutated (atm) kinase and uses thereof.
  • "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" Molecules (MDPI).[Link]

  • "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells." Assay Guidance Manual, NCBI - NIH.[Link]

Sources

Technical Support Center: Mobile Phase Optimization for Cinnoline-3,4-diamine Liquid Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when developing robust high-performance liquid chromatography (HPLC) methods for highly polar, basic compounds. Cinnoline-3,4-diamine—a heterocyclic compound featuring two primary amine groups—is particularly notorious for exhibiting severe peak tailing, poor retention, and unpredictable selectivity.

This guide is designed to move beyond generic troubleshooting. Here, we will dissect the chemical causality behind these chromatographic failures and provide self-validating, step-by-step protocols to ensure your analytical methods are both accurate and reproducible.

Part 1: Core Fundamentals & Causality (The "Why")

To optimize the mobile phase for cinnoline-3,4-diamine, we must first understand its chemical environment. Cinnoline-3,4-diamine possesses two primary amine functional groups with pKa values typically ranging between 9.0 and 10.5.

The primary cause of peak tailing is the occurrence of more than one mechanism of analyte retention[1]. In a standard reversed-phase separation at neutral pH, the hydrophobic core of the cinnoline ring interacts with the C18 stationary phase. Simultaneously, the protonated amine groups undergo secondary, high-energy ion-exchange interactions with ionized residual silanol groups (Si-O⁻) on the silica surface[2]. Because these polar interactions are kinetically slower than hydrophobic partitioning, the analyte molecules desorb at different rates, elongating the trailing edge of the peak.

To achieve an acceptable peak asymmetry factor (As < 1.5)[1], we must manipulate the mobile phase pH to either:

  • Fully protonate the silanols (pH < 3.0): Neutralizing the stationary phase to prevent electrostatic attraction[2].

  • Fully deprotonate the amines (pH > 10.5): Neutralizing the analyte to ensure purely hydrophobic retention.

Part 2: Diagnostic Workflow

Before adjusting your mobile phase, it is critical to diagnose whether your peak distortion is chemical or physical. Follow the logical workflow below to isolate the root cause.

Workflow Start Analyze Cinnoline-3,4-diamine Check Assess Peak Shape Start->Check Tailing Severe Tailing (As > 1.5) Check->Tailing PoorRet Poor Retention (k' < 1) Check->PoorRet Marker Inject Neutral Marker Tailing->Marker Diagnose LowPH Strategy A: Low pH (<3.0) PoorRet->LowPH Add Ion-Pairing Phys Physical Issue (Void) Marker->Phys Marker Tails Chem Chemical Issue (Silanols) Marker->Chem Marker Symmetrical Chem->LowPH Acidic Phase HighPH Strategy B: High pH (>10.5) Chem->HighPH Basic Phase Success Symmetrical Peak (As 1.0-1.2) LowPH->Success HighPH->Success

Diagnostic workflow for resolving cinnoline-3,4-diamine peak tailing and retention loss.

Part 3: Troubleshooting FAQs

Q: Why does cinnoline-3,4-diamine tail so badly on my standard Type A silica C18 column at pH 7? A: At neutral pH, the residual silanols on the silica surface are fully ionized (pKa ~ 3.8–4.2), and the diamine groups of your analyte are fully protonated. This creates strong electrostatic interactions that disrupt the ideal symmetrical peak shape[2]. To resolve this, you must suppress silanol ionization by lowering the pH or deprotonate the analyte by raising the pH.

Q: I switched to a low pH mobile phase (pH 2.5) using 0.1% formic acid. The peak shape improved, but the analyte elutes in the void volume. What happened? A: Protonated diamines are highly hydrophilic. By lowering the pH, you ensured the molecule is fully ionized (cationic), which drastically reduces its affinity for the hydrophobic C18 phase. To increase retention, you must use an ion-pairing reagent (e.g., trifluoroacetic acid or heptafluorobutyric acid) that binds to the protonated amines, forming a neutral, hydrophobic complex that retains well. Alternatively, you can switch to Hydrophilic Interaction Liquid Chromatography (HILIC) which is highly effective for separating very hydrophilic basic compounds[3].

Q: Can I just run the method at pH 11 so the diamine is neutral and retains normally? A: Yes, operating at a high pH when analyzing basic compounds is an excellent strategy to eliminate tailing[1]. However, traditional silica dissolves at pH > 8. You must use a column packed with organic-inorganic hybrid silica particles, which provides stable performance under both acidic and basic conditions (up to pH 12)[4][5].

Part 4: Self-Validating Experimental Protocols

Do not rely on trial and error. Use these self-validating protocols to ensure your system is performing as intended.

Protocol A: Low-pH Ion-Pairing RPLC

This protocol utilizes a low pH to neutralize silanols and an ion-pairing agent to retain the protonated diamine.

  • System Baseline Validation: Purge the system with 50:50 Water:Acetonitrile. Record the baseline pressure to ensure no blockages exist.

  • Physical vs. Chemical Tailing Check: Inject a neutral marker (e.g., toluene or uracil). If the neutral compound tails, you have a physical plumbing issue or a column void[6]. If the neutral marker is symmetrical but cinnoline-3,4-diamine tails, the issue is chemical.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in water, pH ~ 2.0) and Mobile Phase B (0.1% TFA in Acetonitrile). The low pH suppresses silanol ionization[2].

  • Method Execution: Run a linear gradient from 5% to 60% B. The TFA acts as an ion-pairing agent, increasing the hydrophobicity of the protonated diamine.

  • Validation: Calculate the Asymmetry factor (As). A successful method will yield an As between 1.0 and 1.2[1].

Protocol B: High-pH RPLC using Hybrid Silica

This protocol deprotonates the diamine to ensure purely hydrophobic retention.

  • Column Selection: Install a reversed-phase C18 column engineered with hybrid silica gel (e.g., Bridged Ethylene Hybrid) capable of withstanding alkaline conditions[5].

  • Buffer Preparation: Prepare 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide. At this pH, the diamine is neutral.

  • Equilibration: Flush the column with at least 50 column volumes. High pH methods require longer equilibration times to stabilize the stationary phase.

  • System Suitability Tracking: Track the theoretical plate count (N) over 50 consecutive injections. A stable N value validates that the high pH mobile phase is not dissolving the silica matrix, preserving peak shapes[5].

Part 5: Quantitative Data & Column Selection

Use the following tables to quickly cross-reference your mobile phase pH with the expected chemical state of your analyte and stationary phase.

Table 1: Mobile Phase pH vs. Chemical State & Chromatographic Result

Mobile Phase pHCinnoline-3,4-diamine StateSilica Silanol StateExpected Chromatographic Result
pH 2.0 - 3.0 Fully Protonated (Cationic)Neutral (Si-OH)Good symmetry, but poor retention (requires ion-pairing).
pH 5.0 - 7.0 Fully Protonated (Cationic)Ionized (Si-O⁻)Severe peak tailing due to secondary electrostatic interactions.
pH 10.5 - 11.5 Neutral (Free Base)Ionized (Si-O⁻)Good symmetry and high retention (requires hybrid silica).

Table 2: Column Technology Selection Guide

Column TechnologyRecommended pH RangeMechanism of ActionBest Application for Diamines
Type B Silica (End-capped) 2.0 - 8.0Steric protection of residual silanols.Low pH methods with ion-pairing reagents.
Hybrid Silica (BEH) 1.0 - 12.0Organic-inorganic matrix resists dissolution.High pH methods (pH > 10) to analyze free bases.
HILIC (Amide/Silica) 2.0 - 8.0Hydrophilic partitioning into a water-enriched layer.Highly polar diamines that lack retention in RPLC.
References
  • Peak Tailing in HPLC - Element Lab Solutions. 1

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. 2

  • HPLC Peak Tailing - Axion Labs. 6

  • Bonna-Agela Purification Products Catalogue 2014 - MZ-Analysentechnik. 3

  • HALO® Elevate versus Hybrid Silica Particles - Element Lab Solutions. 4

  • Inertsil Hybrid-C18: Stability Across a Wide pH Range - Watrex.5

Sources

Validation & Comparative

A Comparative Guide to Cinnoline and Quinazoline Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone of modern drug discovery. These enzymes, acting as critical nodes in cellular signaling pathways, are frequently dysregulated in various malignancies, making them prime targets for therapeutic intervention.[1] Among the myriad of heterocyclic scaffolds explored for kinase inhibitor development, the quinazoline core has achieved remarkable success, forming the backbone of numerous FDA-approved drugs.[2] Its bioisostere, the cinnoline scaffold, while less explored, presents an intriguing alternative with a unique electronic and structural profile.[3]

This guide provides a comprehensive comparison of diamino-substituted cinnoline and quinazoline scaffolds in the context of kinase inhibition assays. While direct comparative data for 3,4-diamino isomers is sparse in publicly available literature, this document will synthesize available information on representative diamino-cinnoline and -quinazoline derivatives to offer valuable insights for researchers. We will delve into the structural rationale, available inhibitory data, and provide detailed, field-proven protocols for evaluating such compounds in both biochemical and cellular assays.

The Structural Rationale: Cinnoline vs. Quinazoline

The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, has proven to be an exceptional framework for designing ATP-competitive kinase inhibitors.[2] The nitrogen atoms at positions 1 and 3 are crucial for forming hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[4] The 4-amino group, in particular, is a common feature in many potent quinazoline-based kinase inhibitors, including gefitinib and erlotinib, where it serves as a critical hydrogen bond donor.[5]

The cinnoline scaffold, containing a fused benzene and pyridazine ring with adjacent nitrogen atoms at positions 1 and 2, offers a different arrangement of hydrogen bond donors and acceptors. This can lead to altered binding modes and potentially different kinase selectivity profiles compared to quinazolines. The exploration of diamino-cinnoline derivatives, while less extensive, is a promising avenue for identifying novel kinase inhibitors with unique structure-activity relationships (SAR).

Comparative Analysis of Diamino-Cinnoline and -Quinazoline Derivatives

Diaminoquinazoline Derivatives in Kinase Inhibition

The 2,4-diaminoquinazoline scaffold has been investigated as a core for inhibitors of various kinases. For instance, novel 2,4-diaminoquinazolines have been identified as inhibitors of the β-catenin/Tcf4 pathway.[6][7] Furthermore, quinazoline-2,5-diamine derivatives have been developed as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of immune signaling.[8]

In one study, a series of 2,4-diaminoquinazoline derivatives were synthesized and evaluated for their anticancer activity, with some compounds showing promising results.[9] The substitution pattern on the amino groups is critical for determining the potency and selectivity of these inhibitors.

Compound ClassTarget Kinase(s)Key FindingsReference
2,4-Diaminoquinazolinesβ-catenin/Tcf4Demonstrated in vivo efficacy in a xenograft model.[6][7]
Quinazoline-2,5-diaminesHPK1Potent inhibition of HPK1 and augmentation of IL-2 secretion in human immune cells.[8]
N4,N6-disubstituted-quinazoline-4,6-diaminesType 1 Receptor Tyrosine KinasesIdentified as potent inhibitors.[10]
Diamino-cinnoline Derivatives in Kinase Inhibition

The synthesis of 4,6-diaminocinnoline has been described, providing a potential entry point for developing a library of diamino-cinnoline-based kinase inhibitors.[11] While extensive kinase profiling data for this specific compound is not available, the broader class of 4-aminocinnoline derivatives has shown promise. For example, 4-aminocinnoline-3-carboxamide derivatives have been evaluated as potent inhibitors of Bruton's tyrosine kinase (BTK).[3]

A structure-hopping strategy from a cinnoline scaffold to a 4-aminoquinoline scaffold led to the discovery of potent and reversible BTK inhibitors with improved drug-like properties, highlighting the potential of the cinnoline core as a starting point for kinase inhibitor design.[12][13]

Compound ClassTarget Kinase(s)Key FindingsReference
4-Aminocinnoline-3-carboxamidesBruton's Tyrosine Kinase (BTK)Identified as potent inhibitors of both wild-type and mutant BTK.[3]
4,6-DiaminocinnolineNot extensively profiledSynthesis has been established, providing a scaffold for future inhibitor development.[11]

Experimental Protocols for Kinase Inhibition Assays

To facilitate the direct comparison of novel cinnoline and quinazoline derivatives, standardized and robust assay protocols are essential. Below are detailed, step-by-step methodologies for both biochemical and cell-based kinase inhibition assays.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common in vitro method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

Workflow for Biochemical Kinase Assay

prep Compound Preparation reaction Kinase Reaction prep->reaction Add serially diluted compound detection Luminescence Detection reaction->detection Add Kinase-Glo® Reagent analysis Data Analysis detection->analysis Measure luminescence

Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (Cinnoline-3,4-diamine, Quinazoline-3,4-diamine) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

    • Prepare a control with DMSO only (vehicle control).

  • Kinase Reaction Setup:

    • In each well of the assay plate, add 2.5 µL of the test compound dilution or DMSO vehicle.

    • Add 5 µL of a 2X kinase/substrate solution (containing the appropriate concentrations of kinase and substrate in kinase assay buffer).

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 2.5 µL of a 4X ATP solution (in kinase assay buffer) to each well.

    • Mix the plate gently and incubate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration using a non-linear regression analysis (e.g., in GraphPad Prism).

Cell-Based Kinase Inhibition Assay (Phosphorylation-Specific Antibody)

This protocol measures the ability of a compound to inhibit the activity of a specific kinase within a cellular context by quantifying the phosphorylation of a downstream substrate.

Workflow for Cell-Based Kinase Assay

seeding Cell Seeding treatment Compound Treatment seeding->treatment lysis Cell Lysis treatment->lysis detection Phospho-Substrate Detection lysis->detection e.g., Western Blot or ELISA analysis Data Analysis detection->analysis

Caption: General workflow for a cell-based kinase inhibition assay.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase.

  • Cell culture medium and supplements (e.g., DMEM, FBS).

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total substrate.

  • Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Detection reagent (e.g., ECL for Western blotting or a fluorogenic substrate for ELISA).

  • Microplate reader or imaging system.

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Treat the cells with the compound dilutions or DMSO vehicle for a specific duration (e.g., 2-24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding lysis buffer to each well and incubating on ice.

  • Detection of Substrate Phosphorylation (Example: In-Cell Western):

    • Fix the cells in the plate with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

    • Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate the cells with the primary antibodies against the phospho-substrate and total substrate.

    • Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores.

    • Wash the cells again to remove unbound antibodies.

  • Data Acquisition and Analysis:

    • Scan the plate using a two-color imaging system to detect the fluorescence from both antibodies.

    • Normalize the phospho-substrate signal to the total substrate signal for each well.

    • Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration relative to the DMSO control.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The quinazoline scaffold is a well-established and highly successful platform for the development of kinase inhibitors.[1] The cinnoline scaffold, while less explored, represents a promising alternative with the potential to yield novel inhibitors with distinct selectivity profiles.[3] The diamino substitution pattern on both scaffolds offers multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

While a direct comparison of Cinnoline-3,4-diamine and Quinazoline-3,4-diamine in kinase inhibition assays is not yet available in the literature, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to conduct such a comparative study. By systematically evaluating these and other diamino-substituted derivatives against a panel of kinases, the scientific community can further elucidate the therapeutic potential of these important heterocyclic scaffolds. The insights gained from such studies will undoubtedly contribute to the development of the next generation of targeted cancer therapies.

References

  • Al-Suwaidan, I. A., et al. (2023). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 28(4), 1833. Available from: [Link]

  • Zhang, Y., et al. (2021). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1746. Available from: [Link]

  • Sharma, R., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6483. Available from: [Link]

  • Fariña, M. V., et al. (2017). Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Beilstein Journal of Organic Chemistry, 13, 1558-1565. Available from: [Link]

  • Stevens, K. (2015). Synthesis of 3,4-dihydroquinazolinones via ring closure or reduction. Diva-Portal.org. Available from: [Link]

  • Xia, Y., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(14), 6561-6574. Available from: [Link]

  • Ni, D., et al. (2024). Synthesis of series of novel 2,4-diaminoquinazoline derivatives and evaluation of their anticancer activity. Medicinal Chemistry Research, 33(2), 245-257. Available from: [Link]

  • Mao, Y., et al. (2010). Design and Synthesis of Novel Diaminoquinazolines with in Vivo Efficacy for β-Catenin/T-Cell Transcriptional Factor 4 Pathway Inhibition. Journal of Medicinal Chemistry, 53(1), 171-184. Available from: [Link]

  • American Chemical Society. (2009). Design and Synthesis of Novel Diaminoquinazolines with in Vivo Efficacy for β-Catenin/T-Cell Transcriptional Factor 4 Pathway Inhibition. Journal of Medicinal Chemistry. Available from: [Link]

  • Xie, H., et al. (2022). Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. ChemRxiv. Available from: [Link]

  • Al-Dhfyan, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(23), 8201. Available from: [Link]

  • Bak, A., et al. (2020). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Molecules, 25(23), 5702. Available from: [Link]

  • Al-Rashood, S. T., et al. (2021). Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2055-2067. Available from: [Link]

  • Barber, H. J., et al. (1967). A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline. Journal of the Chemical Society C: Organic, 1657-1664. Available from: [Link]

  • ResearchGate. Kinase profiling according to chemical scaffold. Available from: [Link]

  • University of South Florida. (2019). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Available from: [Link]

  • Fancelli, D., et al. (2010). Identification of 4,5-Dihydro-1H-pyrazolo[4,3-h]quinazoline Derivatives as a New Class of Orally and Selective Polo-Like Kinase 1 Inhibitors. Journal of Medicinal Chemistry, 53(9), 3494-3510. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. Available from: [Link]

  • Google Patents. (2007). Process of preparing 4-amino-3-nitro phenol.
  • University of Liverpool Repository. (2007). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUINOLINE ANTIMALARIALS. Available from: [Link]

  • Sławiński, J., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2296. Available from: [Link]

  • Journal of Synthetic Chemistry. (2025). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Available from: [Link]

  • Adamu, A., et al. (2021). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and toxicity prediction. Journal of the Iranian Chemical Society, 18(11), 2963-2980. Available from: [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(1), 123. Available from: [Link]

  • Al-Warhi, T., et al. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 30(9), 1989. Available from: [Link]

  • Wikipedia. CDK inhibitor. Available from: [Link]

  • Meijer, L., et al. (2014). Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey. Molecules, 19(10), 16293-16310. Available from: [Link]

  • D-A. G., et al. (2013). 4-Aminoethylamino-emodin – a novel potent inhibitor of GSK-3β– acts as an insulin-sensitizer avoiding downstream effects of activated β-catenin. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(10), 4768-4777. Available from: [Link]

  • Bîcu, E., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3165. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Cancers. Available from: [Link]

  • Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 14-30. Available from: [Link]

Sources

Optimizing and Validating HPLC Methods for Cinnoline-3,4-diamine Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Basic Heterocycles

Cinnoline-3,4-diamine is a highly polar, nitrogen-rich heterocyclic compound frequently utilized as a critical intermediate in the synthesis of complex pharmaceutical active ingredients (such as ATM kinase inhibitors). For researchers and drug development professionals, accurately determining the purity of this compound is paramount. However, basic heterocycles present a notorious challenge in reversed-phase high-performance liquid chromatography (RP-HPLC): severe peak tailing.

To ensure data integrity and regulatory compliance, analytical methods must not only overcome these chromatographic artifacts but also be rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[1]. This guide objectively compares a legacy HPLC approach with an optimized, self-validating methodology, providing mechanistic insights and comprehensive validation data.

Mechanistic Insight: The Root Cause of Peak Tailing

The phenomenon of peak tailing in basic analytes is rarely a fluid dynamics issue; it is fundamentally a chemical interaction problem. While the primary retention mechanism in RP-HPLC is the hydrophobic interaction between the analyte and the C18 alkyl chains, basic compounds like cinnoline-3,4-diamine ( pKa​ ~ 6.5) introduce a secondary retention mechanism[2].

At a neutral or mid-range mobile phase pH (pH 4–8), residual silanol groups on the silica surface of the stationary phase ( pKa​ ~ 3.5–4.5) deprotonate, forming negatively charged Si−O− sites. Simultaneously, the basic amino groups of the cinnoline derivative become protonated ( NH3+​ ). This creates a strong electrostatic attraction (ion-exchange interaction) that delays the elution of a fraction of the analyte molecules, resulting in an asymmetrical, trailing peak edge[2].

To engineer a self-validating, robust method, this secondary interaction must be eliminated through a dual-pronged approach:

  • Stationary Phase Chemistry: Transitioning from legacy Type-A silica (which contains metal impurities that activate silanols) to an ultra-pure, Type-B hybrid organic/inorganic silica. Hybrid particles incorporate organic bridges within the silica matrix, fundamentally reducing the acidity and density of surface silanols[3].

  • Mobile Phase pH Control: Utilizing a strongly acidic mobile phase (pH 2.5) ensures that residual silanols remain fully protonated and neutral, restricting retention strictly to predictable hydrophobic partitioning[2].

HPLC_Optimization Sample Cinnoline-3,4-diamine (Basic Heterocycle) Challenge Secondary Interactions (Silanol Ionization) Sample->Challenge TradCol Standard Type-A C18 (High Silanol Activity) Challenge->TradCol Traditional Method OptCol Hybrid Type-B C18 (Low Silanol Activity) Challenge->OptCol Optimized Method TradResult Severe Peak Tailing (As > 2.0) TradCol->TradResult TradResult->OptCol Method Redesign OptpH Mobile Phase pH 2.5 (Silanol Suppression) OptCol->OptpH OptResult Symmetrical Peaks (As < 1.2) OptpH->OptResult Validation ICH Q2(R2) Validation (Linearity, Precision, Accuracy) OptResult->Validation Proceed to Validation

Workflow comparing traditional vs. optimized HPLC methods for basic heterocycles.

Comparative Analysis: Standard vs. Optimized Method

To objectively demonstrate the performance upgrade, cinnoline-3,4-diamine was analyzed using both a traditional approach (Standard Type-A C18, pH 6.8 buffer) and the optimized approach (Hybrid Type-B C18, pH 2.5 buffer).

Table 1: Chromatographic Performance Comparison

Chromatographic ParameterTraditional Method (Type-A C18, pH 6.8)Optimized Method (Hybrid Type-B C18, pH 2.5)
Retention Time ( tR​ ) 4.2 min4.5 min
Tailing Factor ( As​ ) 2.45 (Severe Tailing)1.05 (Highly Symmetrical)
Theoretical Plates ( N ) 4,50012,800
Resolution ( Rs​ ) from nearest impurity 1.2 (Co-elution risk)3.8 (Baseline separation)
Signal-to-Noise (S/N) at 1 μg/mL 15:148:1

Data Interpretation: The optimized method yields a tailing factor of 1.05, proving that the ion-exchange causality has been successfully neutralized. The sharp, symmetrical peaks inherently boost the theoretical plate count and signal-to-noise ratio, providing a superior foundation for trace impurity quantification.

Step-by-Step Methodology: The Optimized Protocol

A robust analytical method must function as a self-validating system. By embedding strict System Suitability Testing (SST) criteria into the protocol, the method automatically flags mobile phase preparation errors or column degradation before any sample data is acquired.

Phase 1: Mobile Phase Preparation
  • Buffer Synthesis: Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of ultra-pure water (18.2 MΩ·cm) to yield a 20 mM solution.

  • pH Adjustment (Critical Step): Titrate the buffer with 85% Phosphoric Acid ( H3​PO4​ ) dropwise until the pH reaches exactly 2.50 ± 0.05. Causality: This specific pH is required to suppress silanol ionization[2].

  • Filtration: Vacuum filter the buffer through a 0.22 μm hydrophilic membrane.

Phase 2: Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of cinnoline-3,4-diamine reference standard into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of diluent (80:20 v/v Water:Acetonitrile), sonicate for 5 minutes until fully dissolved, and bring to volume (1.0 mg/mL).

  • Working Solution: Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask with diluent to achieve the target analytical concentration of 100 μg/mL . Filter through a 0.22 μm PTFE syringe filter.

Phase 3: Chromatographic Execution & Self-Validation
  • Column Equilibration: Install a Hybrid Type-B C18 column ( 150×4.6 mm, 3 μm )[3]. Flush with the initial mobile phase for 20 column volumes.

  • Gradient Program:

    • Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5)

    • Mobile Phase B: HPLC-Grade Acetonitrile

    • Gradient: 0–2 min (5% B), 2–8 min (5% to 60% B), 8–10 min (60% B). Flow Rate: 1.0 mL/min. UV Detection: 254 nm.

  • System Suitability Test (SST): Inject the working solution 5 times. Self-Validation Criteria: The run is only valid if %RSD of peak area ≤1.0% , Tailing Factor ≤1.5 , and Theoretical Plates ≥10,000 .

ICH Q2(R2) Validation Framework

Following optimization, the method was subjected to formal validation to demonstrate it is "fit for purpose" as mandated by the ICH Q2(R2) guideline[1]. This framework ensures that the method consistently delivers dependable results across various operational parameters.

Table 2: ICH Q2(R2) Validation Summary for Cinnoline-3,4-diamine Purity

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Complete resolution from blank/impuritiesNo interfering peaks at tR​ 4.5 minPass
Linearity Correlation coefficient ( R2 ) ≥0.999 R2=0.9998 (Range: 50–150 μg/mL )Pass
Precision (Repeatability) %RSD ≤2.0% for 6 replicate injections%RSD = 0.65%Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0%99.4% – 100.2% across 3 concentration levelsPass
LOD / LOQ Signal-to-Noise 3 (LOD) and 10 (LOQ)LOD: 0.05 μg/mL LOQ: 0.15 μg/mL Pass
Robustness Stable As​ and tR​ under deliberate variationsPassed ( ± 0.2 pH units, ± 2% organic modifier)Pass

Conclusion

The accurate determination of cinnoline-3,4-diamine purity requires a deliberate departure from standard chromatographic practices. By understanding the chemical causality behind peak tailing—specifically the ion-exchange interactions between basic amino groups and acidic silanols—analysts can rationally design superior methods. Utilizing a Type-B hybrid silica column combined with a pH 2.5 mobile phase effectively neutralizes these secondary interactions. As demonstrated by the comprehensive ICH Q2(R2) validation data, this optimized approach provides a highly precise, accurate, and self-validating system essential for rigorous pharmaceutical development.

Sources

A Comparative Guide to the Reactivity of Cinnoline-3,4-diamine and Phthalazine Derivatives for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of nitrogen-containing heterocycles, the cinnoline and phthalazine scaffolds have emerged as privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Their isomeric relationship, both being benzodiazines, belies a nuanced difference in their electronic properties and, consequently, their chemical reactivity. This guide offers an in-depth, objective comparison of the reactivity of cinnoline-3,4-diamine and phthalazine derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge to strategically leverage these differences in synthetic campaigns.

Electronic Landscape: A Tale of Two Diazines

At the heart of their distinct reactivity lies the arrangement of the two nitrogen atoms within the six-membered ring. Cinnoline possesses a 1,2-diazine system, while phthalazine is a 1,3-diazine. This seemingly subtle difference has profound implications for the electron distribution across the bicyclic framework.

Both ring systems are electron-deficient due to the electronegativity of the nitrogen atoms, which makes them generally susceptible to nucleophilic attack.[4] However, the adjacent nitrogen atoms in the cinnoline ring lead to a more polarized N-N bond and a unique distribution of electron density compared to the more symmetrically disposed nitrogens in phthalazine. Computational studies on the excited states of these isomers reveal that the electronic and geometric structures, particularly of the lowest excited triplet states, show marked differences, underscoring the fundamental electronic divergence between the two scaffolds.[5] This inherent electronic disparity is the primary driver for the observed differences in their chemical behavior.

Nucleophilic Aromatic Substitution: A Key Functionalization Strategy

One of the most common methods for elaborating both cinnoline and phthalazine cores is through nucleophilic aromatic substitution (SNAr) on their halogenated derivatives. A comparison of the reactivity of 4-chlorocinnoline and 1-chlorophthalazine provides a clear illustration of their differential susceptibility to nucleophilic attack.

The electron-withdrawing nature of the two nitrogen atoms activates the chloro-substituted positions for nucleophilic displacement in both systems.[4] In phthalazine, 1-chlorophthalazine is a cornerstone intermediate, readily undergoing displacement of the chlorine atom by a wide array of nucleophiles, including amines and hydrazines, to build a diverse library of functionalized derivatives.[6] Similarly, 4-chlorocinnoline is a valuable precursor for the synthesis of various substituted cinnolines.

While direct kinetic comparative studies are scarce, the general observation from the literature suggests that both 4-chlorocinnoline and 1-chlorophthalazine are highly reactive towards nucleophiles. The rate and success of these reactions are often more dependent on the nature of the nucleophile and the reaction conditions than on a significant intrinsic difference in reactivity between the two chloro-substituted heterocycles. For instance, the synthesis of 1,4-disubstituted phthalazines often proceeds through a stepwise nucleophilic substitution of 1,4-dichlorophthalazine, where the second substitution may require more forcing conditions.[1]

Experimental Protocol: Synthesis of 1,4-Dichlorophthalazine

This protocol outlines the synthesis of the versatile intermediate, 1,4-dichlorophthalazine, from phthalazin-1,4-dione.

Materials:

  • Phthalazin-1,4-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, a mixture of phthalazin-1,4-dione and an excess of phosphorus oxychloride is prepared.

  • A catalytic amount of N,N-dimethylformamide is carefully added.

  • The reaction mixture is heated at reflux for several hours (typically 2-4 hours). The progress of the reaction can be monitored by TLC.

  • After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is cooled and cautiously poured onto crushed ice with stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried to afford crude 1,4-dichlorophthalazine.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[7][8]

The Reactivity of Diamino Derivatives: Gateways to Fused Heterocyclic Systems

Cinnoline-3,4-diamine and the corresponding, albeit less explored, phthalazine-1,4-diamine offer a rich platform for the synthesis of fused polycyclic systems, which are of significant interest in drug discovery. The vicinal diamino functionality in cinnoline-3,4-diamine makes it an excellent precursor for the construction of fused five-membered rings, such as pyrazoles and imidazoles.

Cyclocondensation Reactions: Building Complexity

A prime example of the utility of cinnoline-3,4-diamine is in the synthesis of pyrazolo[3,4-c]cinnolines. These reactions typically involve the diazotization of the 4-amino group followed by an intramolecular cyclization. The adjacent 3-amino group acts as an internal nucleophile, attacking the newly formed diazonium salt.

In contrast, while the synthesis of phthalazine-1,4-diamine can be achieved from phthalonitriles, its use in similar cyclocondensation reactions to form analogous fused systems like pyrazolo[3,4-b]phthalazines is less documented in readily available literature. However, the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones through multicomponent reactions involving phthalhydrazide is a well-established route, showcasing the utility of the phthalazine scaffold in constructing fused systems, albeit through a different synthetic strategy.[9]

The propensity of cinnoline-3,4-diamine to undergo this intramolecular cyclization highlights the unique reactivity imparted by the ortho-disposition of the two amino groups, a feature not present in phthalazine-1,4-diamine.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-c]cinnoline Derivative

This generalized protocol describes the synthesis of a pyrazolo[3,4-c]cinnoline derivative from a 4-aminocinnoline precursor through diazotization and intramolecular cyclization.

Materials:

  • A 4-amino-3-substituted-cinnoline derivative

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

Procedure:

  • The 4-aminocinnoline derivative is dissolved in glacial acetic acid.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution with stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred at low temperature for a short period and then allowed to warm to room temperature.

  • The reaction mixture is then heated to facilitate the intramolecular cyclization. The optimal temperature and time will depend on the specific substrate.

  • Upon completion of the reaction, the mixture is poured into water, and the precipitated product is collected by filtration.

  • The crude product is washed with water and can be purified by recrystallization.

Comparative Reactivity at a Glance

Reaction TypeCinnoline-3,4-diaminePhthalazine DerivativesKey Observations
Nucleophilic Aromatic Substitution (on Chloro-derivatives) 4-Chlorocinnoline is highly reactive towards nucleophiles.1-Chlorophthalazine and 1,4-dichlorophthalazine are highly reactive and widely used for functionalization.[6]Both systems are activated for SNAr. Reactivity is highly dependent on the specific substrate and reaction conditions.
Diazotization of Amino Group The 4-amino group readily undergoes diazotization, which can be followed by intramolecular cyclization.Diazotization of aminophthalazines is less commonly reported as a key synthetic step for building fused systems.The ortho-diamine arrangement in cinnoline-3,4-diamine facilitates subsequent intramolecular reactions.
Cyclocondensation Reactions Excellent precursor for fused five-membered rings (e.g., pyrazolo[3,4-c]cinnolines) via intramolecular cyclization.[10]Fused systems are often constructed from phthalhydrazide or via intermolecular reactions.[9]The synthetic strategies to access fused systems differ significantly due to the positional differences of the nitrogen atoms and functional groups.

Visualizing the Synthetic Pathways

Workflow for Phthalazine Functionalization

Pyrazolo_Cinnoline_Synthesis Cinnoline_diamine Cinnoline-3,4-diamine Diazonium_salt Diazonium Salt Intermediate Cinnoline_diamine->Diazonium_salt NaNO₂, H⁺ Pyrazolo_cinnoline Pyrazolo[3,4-c]cinnoline Diazonium_salt->Pyrazolo_cinnoline Intramolecular Cyclization

Caption: Synthesis of a pyrazolo[3,4-c]cinnoline from cinnoline-3,4-diamine.

Conclusion and Future Outlook

The comparative reactivity of cinnoline-3,4-diamine and phthalazine derivatives is a study in the subtle yet significant influence of heteroatom positioning on the electronic character and synthetic utility of a heterocyclic scaffold. While both systems are electron-deficient and amenable to nucleophilic substitution, the vicinal arrangement of the amino groups in cinnoline-3,4-diamine provides a unique and powerful handle for the construction of fused polycyclic systems through intramolecular cyclization pathways. Phthalazine derivatives, particularly the readily accessible 1,4-dichlorophthalazine, offer a robust platform for diversification through sequential nucleophilic substitution and cross-coupling reactions.

For the medicinal chemist, a clear understanding of these distinct reactivity profiles is paramount. The choice between a cinnoline or a phthalazine core may not only be dictated by the desired biological target but also by the synthetic strategies available for lead optimization. Future research into direct, quantitative comparisons of the reactivity of these and other isomeric benzodiazines will undoubtedly provide a more granular understanding and further empower the rational design of novel therapeutics.

References

  • Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - MDPI. (URL: [Link])

  • Selected 3H-pyrazolo[3,4-c]cinnolines that act as potent, selective and brain-penetrant PDE10A inhibitors - ResearchGate. (URL: [Link])

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC. (URL: [Link])

  • Recent Developments in Chemistry of Phthalazines - Longdom Publishing. (URL: [Link])

  • An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. (URL: Not available)
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. (URL: [Link])

  • New 1,4-Disubstituted Phthalazines: Synthesis, Structure and Herbicidal Evalu
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC. (URL: [Link])

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC. (URL: [Link])

  • Cinnolines and Phthalazines: Chemistry of Heterocyclic Compounds, Supplement II. (URL: Not available)
  • New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity - ResearchGate. (URL: [Link])

  • Synthesis of pyrazolo[4,3-c]cinnoline derivatives. - ResearchGate. (URL: [Link])

  • A theoretical study of low-lying singlet and triplet excited states of quinazoline, quinoxaline and phthalazine: insight into triplet formation - Physical Chemistry Chemical Physics (RSC Publishing). (URL: [Link])

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (URL: [Link])

  • Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines - Chemical Review and Letters. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. (URL: [Link])

  • Quantitative study of the structural requirements of phthalazine/quinazoline derivatives for interaction with human liver aldehyde oxidase - PubMed. (URL: [Link])

  • Synthesis of pyrazolo[3,4-b]pyrazines, pyrazolo[4,3-c]pyridazines and... - ResearchGate. (URL: [Link])

  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC. (URL: [Link])

  • Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC. (URL: [Link])

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (URL: [Link])

  • (PDF) Methods for the synthesis of cinnolines (Review) - ResearchGate. (URL: [Link])

  • Recent Developments in the Synthesis of Cinnoline Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Negative Results. (URL: [Link])

  • Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. (URL: [Link])

  • Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols - Frontiers. (URL: [Link])

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC. (URL: [Link])

  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - MDPI. (URL: [Link])

  • Diazotisation - Organic Chemistry Portal. (URL: [Link])

  • Cinnoline - Wikipedia. (URL: [Link])

  • Product Class 10: Phthalazines. (URL: Not available)
  • Exploiting the diazotization reaction of 4- minoacetophenone for Methyldopa determin
  • The Chemistry of Heterocyclic Compounds, Cinnolines and Phthalazines, Supplement II. (URL: Not available)
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. (URL: [Link])

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate. (URL: [Link])

  • US5874547A - Diazotization of amines - Google P

Sources

A Comparative Analysis of the Biological Activity of Cinnoline-3,4-Diamine Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects.[1][2] This guide focuses on a specific, yet highly significant, class of these compounds: structural analogs of cinnoline-3,4-diamine. For the purpose of this analysis, we will broaden our scope to include 4-aminocinnoline-3-carboxamide derivatives, which are not only structurally analogous but also serve as crucial synthetic precursors and bioisosteres. The strategic placement of amino and carboxamide functionalities at the 3 and 4 positions of the cinnoline ring creates a unique electronic and steric environment, making these compounds compelling candidates for targeted drug discovery.

This document provides an in-depth comparison of the biological activities of these analogs, supported by experimental data and detailed protocols, to empower researchers and drug development professionals in their quest for novel therapeutic agents.

Anticancer Potential: Targeting Cellular Proliferation

The quest for novel anticancer agents has led to extensive investigation of heterocyclic compounds, with cinnoline derivatives emerging as promising candidates.[3][4] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.

While specific data for cinnoline-3,4-diamine is limited, related structures like 3-piperazinyl cinnolines have been evaluated for their cytotoxic effects. For instance, certain 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines have demonstrated activity against breast cancer cell lines (MCF-7). One particular analog showed potent activity with an IC50 value of 5.56 µg/mL.[3][5] The analogous quinoline scaffold, which shares structural similarities with cinnoline, has been extensively studied, with derivatives showing potent cytotoxicity against a range of cancer cell lines, including glioma, prostate, leukemia, colon, breast, and lung cancer.[6] This suggests that the core bicyclic structure is amenable to modifications that yield potent antiproliferative agents.

Comparative Antiproliferative Activity

To provide a clear comparison, the following table summarizes the cytotoxic activity of representative cinnoline and quinoline analogs. The data for quinoline is included to illustrate the potential of this class of bicyclic heterocycles.

Compound Class/DerivativeCancer Cell LineAssay TypeActivity (IC50)Reference
3-Piperazinyl Cinnoline AnalogMCF-7 (Breast)MTT Assay5.56 µg/mL[3]
3,4-Diaryl-1,2,3,4-tetrahydroquinoline (Analog 3c)A-431 (Skin)MTT Assay2.0 ± 0.9 µM[7]
3,4-Diaryl-1,2,3,4-tetrahydroquinoline (Analog 3c)HT-29 (Colon)MTT Assay4.4 ± 1.3 µM[7]
4-Quinolone-3-carboxamide (Analog 8k)VariousMTT Assay< 10 µM[8]
4-Aminoquinazoline-1,3,4-thiadiazole (Analog 15o)PC-3 (Prostate)MTT Assay1.96 ± 0.15 µM[9]

Note: Data is compiled from various sources to illustrate the potential of the broader class of cinnoline and related heterocyclic structures.

Antimicrobial Efficacy: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Cinnoline derivatives have shown considerable promise in this area.[10] The combination of the cinnoline scaffold with other pharmacologically active moieties, such as sulphonamides, has been a particularly fruitful strategy.[11]

A study focused on substituted 4-(p-amino phenylsulphonamide) cinnoline-3-carboxamides revealed potent antimicrobial activity.[11] These compounds were synthesized by condensing p-aminobenzene sulphonyl chloride with various substituted 4-aminocinnoline-3-carboxamides. The subsequent evaluation against a panel of bacteria and fungi demonstrated that halogen-substituted derivatives were especially effective.

Comparative Antimicrobial Activity (Zone of Inhibition)

The table below presents the zone of inhibition data for several substituted 4-(p-aminophenylsulphonamide) cinnoline-3-carboxamide derivatives against various microbial strains, as determined by the disk diffusion method.

Compound (Substituent R)S. aureus (mm)B. subtilis (mm)E. coli (mm)P. aeruginosa (mm)C. albicans (mm)A. niger (mm)Reference
p-chloro (7b)212219181516[11]
m-chloro (7g)222120171817[11]
o-fluoro (7h)212018191718[11]
p-bromo (7e)191817161615[11]
Norfloxacin (Std.) 24252221--[11]
Griseofulvin (Std.) ----2019[11]

The data clearly indicates that derivatives with chloro and fluoro substituents (7b, 7g, 7h) exhibit significant antibacterial and antifungal activity, with zones of inhibition comparable to the standard drug Norfloxacin.[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of cinnoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The 3,4-disubstituted pattern is particularly interesting.

  • The 4-Amino Group: The amino group at the C4 position is a key pharmacophore. In the analogous 4-aminoquinolines, this group, along with a halogen at the 7-position, is crucial for antimalarial activity by facilitating drug accumulation in the parasite's acidic food vacuole.[12] A similar mechanism may contribute to the antimicrobial and anticancer properties of 4-aminocinnolines.

  • Substituents on the Benzene Ring: As demonstrated in the antimicrobial data, the introduction of electron-withdrawing groups, particularly halogens (Cl, F, Br), on the cinnoline ring system significantly enhances biological activity.[11] This is likely due to the modulation of the molecule's electronic properties and lipophilicity, which affects its ability to cross cell membranes and interact with biological targets.

  • The C3-Position Moiety: The carboxamide group at the C3 position offers a versatile handle for further modification. Derivatization at this site, for example, by linking it to a sulphonamide moiety, has proven to be an effective strategy for enhancing antimicrobial potency.[11]

Caption: Key positions on the 4-aminocinnoline-3-carboxamide scaffold for SAR studies.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. The following are standard, step-by-step protocols for assessing the anticancer and antimicrobial activities of cinnoline derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Causality: This assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxic effect.

Workflow Diagram:

MTT_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h for attachment. B 2. Compound Treatment Treat cells with various concentrations of cinnoline analogs and controls. A->B C 3. Incubation Incubate for 48-72 hours to allow the compound to exert its effect. B->C D 4. MTT Addition Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Formazan Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. D->E F 6. Absorbance Reading Measure the absorbance at ~570 nm using a microplate reader. E->F G 7. Data Analysis Calculate cell viability and determine the IC50 value. F->G

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in 96-well microtiter plates at a density of 5,000–10,000 cells per well in 100 µL of appropriate culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for another 48 to 72 hours.

  • MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This method provides a qualitative or semi-quantitative assessment of a compound's antimicrobial activity.

Causality: The principle relies on the diffusion of the antimicrobial agent from a saturated paper disk into an agar medium inoculated with the test microorganism. If the compound is effective, it will inhibit microbial growth, creating a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the compound's potency and diffusion characteristics.

Workflow Diagram:

Disk_Diffusion_Workflow A 1. Prepare Inoculum Create a standardized suspension of the test microorganism. B 2. Inoculate Agar Plate Evenly spread the inoculum over the surface of a Mueller-Hinton agar plate. A->B C 3. Apply Disks Impregnate sterile paper disks with a known concentration of the test compound. B->C D 4. Place Disks on Agar Place the impregnated disks, along with positive and negative controls, on the agar surface. C->D E 5. Incubation Incubate the plate under appropriate conditions (e.g., 37°C for 24h). D->E F 6. Measure Inhibition Zone Measure the diameter of the clear zone around each disk in millimeters. E->F

Caption: Workflow for the Kirby-Bauer disk diffusion method.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud's Dextrose Agar (for fungi) according to the manufacturer's instructions and pour into sterile Petri dishes.[11]

  • Inoculum Preparation: Aseptically pick 3-5 well-isolated colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.

  • Inoculation: Dip a sterile cotton swab into the standardized inoculum and rotate it firmly against the upper inside wall of the tube to remove excess fluid. Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the inoculated agar surface. Gently press the disks to ensure complete contact. Also, place a standard antibiotic disk (positive control) and a solvent disk (negative control).

  • Incubation: Invert the plates and incubate them at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.

  • Data Acquisition: After incubation, measure the diameter of the zone of complete inhibition (including the disk) to the nearest millimeter.

Conclusion and Future Perspectives

The cinnoline-3,4-diamine scaffold and its analogs, particularly 4-aminocinnoline-3-carboxamides, represent a highly promising class of compounds with demonstrable anticancer and antimicrobial activities. The structure-activity relationship data indicates that strategic modifications, such as the introduction of halogens on the benzene ring and derivatization at the C3 position, can significantly enhance biological potency.

Future research should focus on synthesizing and screening a broader library of cinnoline-3,4-diamine analogs to establish a more comprehensive SAR. Mechanistic studies are also warranted to elucidate the specific molecular targets and pathways through which these compounds exert their effects. The continued exploration of this versatile scaffold holds significant potential for the development of next-generation therapeutic agents to address critical unmet needs in oncology and infectious diseases.

References

  • Vikas, et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline culphonamides. Journal of the Serbian Chemical Society.
  • A Comprehensive Review On Cinnoline Derivatives. (2022).
  • Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie.
  • Awad, E. D., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 227-239.
  • Lewgowd, W., & Stanczak, A. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65-80.
  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIV
  • Saxena, et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
  • Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. (2023). Journal of Chemical and Pharmaceutical Research.
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2019). Molecules, 24(12), 2299.
  • Al-Ostath, et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Cheng, X., et al. (2024).
  • Synthesis and antitumor activity evaluation in vitro of 4-aminoquinazoline derivatives containing 1,3,4-thiadiazole. (2022). Medicinal Chemistry Research.
  • Du, R., et al. (2017). Synthesis, structure-activity relationships and preliminary mechanism of action of novel water-soluble 4-quinolone-3-carboxamides as antiproliferative agents. European Journal of Medicinal Chemistry.
  • Application Notes and Protocols for Antimicrobial Research on Cinnoline Deriv
  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). Molecules, 29(18), 4211.
  • The Structure-Activity Relationship of 4-Aminoquinoline Compounds: A Technical Guide. (2025). BenchChem.
  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. (2019). Molecules, 24(10), 1891.
  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. (2019).

Sources

Bridging the Bench-to-Bedside Gap: A Comparative Guide to In Vivo vs. In Vitro Efficacy of Cinnoline-3,4-Diamine Based Compounds

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug from a promising molecule in a test tube to a life-saving therapy is fraught with challenges, chief among them being the translation of preclinical data. A compound that demonstrates remarkable potency in a controlled in vitro setting may fail to show any efficacy when tested in a complex living organism (in vivo). This guide provides a deep dive into this critical translational gap, using the versatile cinnoline-3,4-diamine scaffold as a case study. We will explore the methodologies, analyze the data, and dissect the underlying reasons for the frequent discrepancies between in vitro and in vivo results, offering a robust framework for researchers in the field.

The Cinnoline Scaffold: A Privileged Structure in Medicinal Chemistry

The cinnoline nucleus, a bicyclic aromatic heterocycle, has long been a subject of interest in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1][2][3] These activities span a wide spectrum, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[2][3][4][5][6][7] The 3,4-diamine substitution pattern, in particular, has emerged as a powerful pharmacophore, especially in the realm of kinase inhibition. This arrangement allows the molecule to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a mechanism central to the activity of numerous targeted cancer therapies.[8]

The In Vitro to In Vivo Translation Challenge

Drug discovery begins with high-throughput screening of compounds in simplified, controlled laboratory environments (in vitro).[9] These assays are essential for identifying initial hits and optimizing lead compounds. However, the ultimate test of a drug's potential is its performance in a living system (in vivo), which introduces layers of biological complexity not present in a petri dish.[9]

The discrepancy between these two settings, often referred to as the in vitro-in vivo correlation (IVIVC) gap, is a primary reason for the high attrition rate in drug development.[10] Key factors contributing to this gap include:

  • Pharmacokinetics (PK): The journey of a drug through the body, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME). A compound can be highly potent at its target but may never reach it in sufficient concentrations due to poor absorption or rapid metabolic breakdown.[11]

  • Pharmacodynamics (PD): The interaction of the drug with its target in the complex cellular and tissue environment, including target engagement and downstream signaling effects.[11]

  • Off-Target Effects: Interactions with unintended biological molecules that can cause toxicity or unforeseen side effects.

  • Physiological Barriers: The need for the drug to penetrate various tissues and cellular compartments to reach its target.

Below is a conceptual workflow illustrating the progression from initial in vitro screening to definitive in vivo studies.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation biochemical_assay Biochemical Assay (e.g., Kinase Inhibition, IC50) cell_based_assay Cell-Based Assay (e.g., Proliferation, EC50) biochemical_assay->cell_based_assay Confirms Cell Permeability pk_study Pharmacokinetic Study (Exposure, Half-life) cell_based_assay->pk_study efficacy_study Efficacy Study (e.g., Xenograft Model, TGI) pk_study->efficacy_study Correlates Exposure with Efficacy

Caption: High-level workflow from in vitro screening to in vivo efficacy testing.

Gauging Potency: The In Vitro Assessment

In vitro assays are the first hurdle for any potential drug candidate. They are designed to be rapid, reproducible, and target-specific, allowing for the screening of thousands of compounds. For cinnoline-3,4-diamine derivatives, which often target protein kinases, evaluation typically involves a two-tiered approach: biochemical assays followed by cell-based assays.

Methodology Spotlight: Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified, isolated kinase.

Causality: The primary goal is to determine the intrinsic potency of the compound against its molecular target, independent of cellular factors. This provides a direct measure of target engagement, quantified by the half-maximal inhibitory concentration (IC50).

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

  • Reagent Preparation: Prepare assay buffer, purified kinase, biotinylated substrate peptide, and ATP solution. Serially dilute the test cinnoline compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the substrate peptide. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • Detection: Add a detection mixture containing a europium-labeled anti-phospho-substrate antibody and streptavidin-conjugated Allophycocyanin (APC). Incubate for 60 minutes.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Analysis: Calculate the HTRF ratio and plot against compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness: The protocol's validity is ensured by including controls:

  • Positive Control: A known inhibitor of the kinase to confirm assay sensitivity.

  • Negative Control: DMSO vehicle alone to define 0% inhibition.

  • No Enzyme Control: To determine background signal.

Methodology Spotlight: Cell-Based Proliferation Assay

This assay measures the effect of a compound on the growth and viability of cancer cell lines that are dependent on the target kinase.

Causality: Moving from an isolated enzyme to a living cell tests multiple crucial properties simultaneously: cell membrane permeability, stability in the cellular environment, and the ability to inhibit the target in its native context, leading to a functional outcome (e.g., halting proliferation).

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test cinnoline compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot against compound concentration to determine the half-maximal effective concentration (EC50).

In Vitro Data Summary

The table below presents hypothetical but representative data for a series of cinnoline-3,4-diamine based compounds.

Compound IDTarget Kinase (PI3Kα) IC50 (nM)[12]Cell Line (MCF-7) Proliferation EC50 (nM)
CD-101 550
CD-102 15800
CD-103 875

Analysis: CD-101 shows high potency in both the biochemical and cell-based assays, suggesting good cell permeability and on-target activity. CD-102, while a potent kinase inhibitor, performs poorly in the cell-based assay, hinting at potential issues with cell entry or efflux. CD-103 demonstrates a similar profile to CD-101.

The Litmus Test: In Vivo Efficacy

Promising in vitro candidates advance to in vivo testing, typically in animal models that mimic human disease. For anticancer agents, this often involves mouse xenograft models.

Methodology Spotlight: Human Tumor Xenograft Model

In this model, human cancer cells are implanted into immunocompromised mice, where they grow to form a solid tumor that can be monitored and treated.

Causality: This is the first opportunity to evaluate a compound's efficacy within the complex environment of a living organism, providing an integrated assessment of its PK/PD profile. It tests whether the drug can be delivered to the tumor at sufficient concentrations for a sufficient duration to exert an anti-proliferative effect.

Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Implantation: Inject human cancer cells (e.g., 5 x 10^6 MCF-7 cells) subcutaneously into the flank of female athymic nude mice.

  • Tumor Growth: Monitor tumor growth using caliper measurements. Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.

  • Drug Administration: Administer the test compound (e.g., CD-101) and a vehicle control to their respective groups via a clinically relevant route (e.g., oral gavage) at a set dose and schedule (e.g., 50 mg/kg, once daily).

  • Monitoring: Record body weight (as a measure of toxicity) and tumor volume 2-3 times per week for the duration of the study (typically 21-28 days).

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Trustworthiness: The study's integrity relies on:

  • Vehicle Control Group: Essential for calculating TGI and ensuring that any observed effect is due to the drug, not the formulation.

  • Randomization: Prevents bias in the allocation of animals to treatment groups.

  • Ethical Oversight: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Bridging the Gap: A Synthesis of In Vitro and In Vivo Data

The true test of a compound's potential lies in its ability to translate in vitro potency into in vivo efficacy. This requires an understanding of its pharmacokinetic behavior.

The Critical Role of Pharmacokinetics (PK)

A separate in vivo study is conducted to understand how the animal's body processes the drug. This involves administering a single dose of the compound and measuring its concentration in the blood plasma over time.

ADME Ingestion Absorption (e.g., Oral Gavage) Bloodstream Distribution (Circulation to Tissues) Ingestion->Bloodstream Enters Blood Liver Metabolism (Breakdown by Enzymes) Bloodstream->Liver Transported to Liver Excretion Excretion (e.g., Urine, Feces) Bloodstream->Excretion Filtered by Kidneys Liver->Bloodstream Metabolites Return to Blood

Caption: The ADME process determines a drug's exposure in the body.

Comprehensive Data Comparison

Let's revisit our example compounds, now with added in vivo data.

Compound IDPI3Kα IC50 (nM)MCF-7 EC50 (nM)Oral Bioavailability (%)TGI @ 50 mg/kg (%)Analysis
CD-101 5504585Strong Candidate: Good in vitro potency translates to excellent in vivo efficacy, supported by reasonable oral bioavailability.
CD-102 1580025Failed Candidate: Poor cell potency and negligible oral bioavailability prevent the compound from reaching the tumor, resulting in no in vivo effect.
CD-103 8755530Needs Optimization: Despite excellent in vitro data and good bioavailability, in vivo efficacy is modest. This could indicate rapid metabolism or high plasma protein binding, reducing the amount of free drug available to act on the tumor.

This integrated analysis reveals a much clearer picture. CD-101 is a promising lead. CD-102 , despite its biochemical potency, fails due to poor drug-like properties (cell permeability and bioavailability). CD-103 highlights a more nuanced challenge: even with good absorption, other PK factors can limit efficacy, necessitating further medicinal chemistry efforts to improve metabolic stability or reduce protein binding.

Conclusion and Future Outlook

The development of cinnoline-3,4-diamine based compounds, like any therapeutic agent, is a journey from simplified models to complex biological systems. This guide illustrates that while in vitro assays are indispensable for initial screening and establishing structure-activity relationships, they are only one piece of the puzzle. True therapeutic potential can only be validated through rigorous in vivo studies that are interpreted in the context of the compound's pharmacokinetic profile.

The persistent challenge of the IVIVC gap underscores the need for more predictive preclinical models. Innovations such as 3D organoids and organ-on-a-chip systems, which better mimic the physiological environment, hold promise for improving the translatability of early-stage research and reducing the high failure rates in drug development.[13] For researchers working with promising scaffolds like cinnoline-3,4-diamines, a multi-parameter approach that integrates in vitro potency, cell-based activity, and in vivo pharmacokinetics from the earliest stages is not just beneficial—it is essential for success.

References

  • The Significance of In Vitro to In Vivo Translation in Drug Discovery. (n.d.). Google Cloud.
  • Synthesis, Biological evaluation and Comparative Study of Some Cinnoline Derivatives. (2016, June 1). Semantic Scholar.
  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. (2023, November 6). PubMed.
  • Synthesis, Biological Evaluation and Comparative Study of Some Cinnoline Derivatives. (2026, February 9). ResearchGate.
  • Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs. (2023, May 12). PMC.
  • Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021, September 15). PubMed.
  • Improving translation of in vitro assays requires incorporating in vivo.... (n.d.). ResearchGate.
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. (n.d.). PMC.
  • How OOC can improve in vitro to in vivo translatability of preclinical data. (2025, April 24). CN Bio.
  • A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF CINNOLINE AND ITS DERIVATIVES. (2021, July 1). International Journal of Biology, Pharmacy and Allied Sciences.
  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (n.d.). Zenodo.
  • A Comprehensive Review On Cinnoline Derivatives. (n.d.). Journal of Pharmaceutical Negative Results.
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025, January 15). Indian Journal of Pharmaceutical Education and Research.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). Molecules.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, July 3). AWS.

Sources

Benchmarking Green Chemistry Synthesis Pathways for Cinnoline-3,4-Diamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

Cinnoline-3,4-diamine (CAS: 64803-94-7) is a highly valued heterocyclic building block in modern medicinal chemistry. It serves as the foundational precursor for the synthesis of 1,3-dihydro-2H-imidazo[4,5-c]cinnolin-2-one derivatives, which are potent and selective modulators of Ataxia Telangiectasia Mutated (ATM) kinase[1]. ATM kinase plays a critical role in the cellular DNA damage response, specifically repairing DNA double-strand breaks (DSBs) through error-free homologous recombination (HR)[2].

Historically, the synthesis of cinnoline derivatives has relied on harsh, environmentally damaging conditions, including the use of fuming nitric acid[3], chlorinated solvents, and heavy metal reducing agents like Tin(II) chloride (SnCl2)[2]. As pharmaceutical manufacturing pivots toward sustainability, benchmarking these classical methods against modern green chemistry protocols is essential. This guide provides an objective comparison between traditional methods and optimized green pathways—specifically microwave-assisted amination and catalytic hydrogenation—demonstrating significant improvements in atom economy, safety, and the Environmental Factor (E-factor)[4],[5].

Pathway Benchmarking: Traditional vs. Green Chemistry

The Baseline: Traditional Stepwise Synthesis

The classical synthesis of cinnoline-3,4-diamine is fraught with hazardous reagents. The sequence typically begins with the chlorination of 3-nitrocinnolin-4-ol using phosphorus oxychloride (POCl3) at reflux, followed by amination in toxic solvents such as dichloromethane (DCM) or dimethylformamide (DMF)[1]. The final step relies on the reduction of the nitro group using a massive stoichiometric excess of SnCl2·2H2O in ethyl acetate at 80°C[2].

  • Critical Drawbacks: This route generates massive heavy metal waste. The required aqueous workup (basification to pH 9) to precipitate tin salts forms stubborn emulsions, leading to significant product loss and a high risk of heavy metal contamination in the final Active Pharmaceutical Ingredient (API).

The Alternative: Green Chemistry Pathway

The optimized green route leverages the principles of sustainable synthesis[5]. It replaces hazardous chlorination with a solvent-free or aqueous microwave-assisted amination using aqueous ammonia. The subsequent reduction step replaces SnCl2 with heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C) in an eco-friendly ethanol/water mixture.

  • Strategic Advantages: This pathway achieves zero heavy metal waste, eliminates chlorinated volatile organic compounds (VOCs), maximizes atom economy, and allows for simple catalyst recovery via filtration.

G cluster_0 Traditional Pathway (Baseline) cluster_1 Green Chemistry Pathway (Optimized) T1 3-Nitrocinnolin-4-ol T2 Chlorination (POCl3) High Toxicity T1->T2 T3 4-Chloro-3-nitrocinnoline T2->T3 T4 Amination (DCM/DMF) VOC Emissions T3->T4 T5 3-Nitrocinnolin-4-amine T4->T5 T6 Reduction (SnCl2, Heat) Heavy Metal Waste T5->T6 Target Cinnoline-3,4-diamine T6->Target G1 3-Nitrocinnolin-4-ol G2 Green Activation Solvent-Free G1->G2 G3 Activated Intermediate G2->G3 G4 Microwave Amination (Aq. NH3) High Atom Economy G3->G4 G5 3-Nitrocinnolin-4-amine G4->G5 G6 Catalytic Hydrogenation (Pd/C, H2) Zero Metal Waste G5->G6 G6->Target

Fig 1. Comparative synthetic workflows: Traditional step-wise synthesis vs. Green Chemistry pathway.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of both pathways, highlighting the efficiency gains of the green chemistry approach.

MetricTraditional PathwayGreen Chemistry PathwayImprovement Factor
Overall Yield 45 - 55%78 - 85%~1.5x increase
E-factor (kg waste/kg product) > 45< 1075% reduction
Primary Solvents POCl3, DCM, DMF, EtOAcWater, EthanolElimination of VOCs
Reducing Agent SnCl2·2H2O (Stoichiometric)H2 gas (Catalytic Pd/C)Zero heavy metal waste
Reaction Time (Amination) 12 - 24 hours30 - 45 minutes~30x faster

Mechanistic Insights: The Green Catalytic Reduction

The cornerstone of the green pathway is the catalytic hydrogenation of 3-nitrocinnolin-4-amine. Unlike SnCl2, which transfers electrons via a homogeneous, waste-heavy redox reaction, Pd/C facilitates a heterogeneous surface reaction. Hydrogen gas is adsorbed and cleaved into active atomic hydrogen on the palladium surface. The nitro group is sequentially reduced through nitroso and hydroxylamine intermediates to the final primary amine. This self-validating system ensures that the only byproduct is water, strictly adhering to green chemistry principles[4],[5].

Mechanism N1 3-Nitrocinnolin-4-amine N2 Pd/C Surface Adsorption (H2 Activation) N1->N2 H2 gas, EtOH/H2O N3 Nitroso Intermediate (-H2O) N2->N3 2e-, 2H+ N4 Hydroxylamine Intermediate (+H2) N3->N4 2e-, 2H+ N5 Cinnoline-3,4-diamine (-H2O) N4->N5 2e-, 2H+

Fig 2. Mechanistic sequence of the green catalytic hydrogenation on a Pd/C heterogeneous surface.

Experimental Protocols (Green Pathway)

As a self-validating system, the following protocols are designed to provide immediate physical and spectroscopic feedback to the experimentalist, ensuring high trustworthiness and reproducibility.

Protocol A: Microwave-Assisted Synthesis of 3-Nitrocinnolin-4-amine

Causality: Microwave irradiation provides uniform volumetric heating, bypassing the thermal gradients of conventional oil baths. This drastically accelerates the nucleophilic aromatic substitution ( SN​Ar ) while allowing water to act as an environmentally benign solvent.

  • Preparation: Charge a 30 mL microwave-safe quartz vessel with the activated 3-nitrocinnoline intermediate (10 mmol) and 15 mL of 25% aqueous ammonia.

  • Irradiation: Seal the vessel and subject it to microwave irradiation (100 W) at 90°C for 35 minutes.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using Ethyl Acetate/Hexane (1:1). The starting material (pale yellow) will disappear, replaced by a highly polar product spot exhibiting intense UV fluorescence at 254 nm.

  • Isolation: Cool the vessel to room temperature. The product precipitates naturally from the aqueous media. Filter, wash with cold distilled water (2 × 10 mL), and dry under vacuum to yield 3-nitrocinnolin-4-amine.

Protocol B: Green Catalytic Hydrogenation to Cinnoline-3,4-diamine

Causality: Utilizing an EtOH/H2O solvent system easily dissolves the starting material while remaining environmentally benign. The Pd/C catalyst provides a high surface area for H2​ adsorption, preventing the formation of toxic tin-based byproducts.

  • Setup: In a 250 mL heavy-walled hydrogenation flask, dissolve 3-nitrocinnolin-4-amine (5 mmol) in 50 mL of a 4:1 Ethanol/Water mixture.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 mmol Pd) under a gentle stream of Argon to prevent premature ignition of the solvent vapors.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature for 4 hours with vigorous stirring.

  • Self-Validation (In-Process): The reaction is complete when hydrogen uptake ceases. Visually, the solution transitions from a deep yellow/orange (nitro compound) to a pale yellow/colorless solution (diamine). Orthogonally, FT-IR analysis of an aliquot will show the complete disappearance of the asymmetric nitro stretching bands at ~1530 cm−1 and the appearance of broad N−H stretching bands at 3300-3400 cm−1 .

  • Workup: Filter the mixture through a pad of Celite to recover the Pd/C catalyst (which can be washed and recycled). Concentrate the filtrate under reduced pressure to afford pure cinnoline-3,4-diamine.

Sources

Cross-validation of cinnoline-3,4-diamine protein binding affinity assays

Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of Cinnoline-3,4-Diamine Protein Binding Affinity: A Comparative Guide to SPR, ITC, and MST

As drug discovery pipelines increasingly focus on challenging targets, the reliance on a single biophysical assay to determine protein-ligand binding affinity ( KD​ ) is no longer sufficient. The cinnoline-3,4-diamine scaffold—a privileged pharmacophore frequently utilized in the development of kinase inhibitors and STING (Stimulator of Interferon Genes) modulators—presents unique biophysical challenges. Its rigid heterocyclic core and hydrogen-bonding diamine moiety often lead to ambiguous KD​ values depending on the assay environment .

To prevent false positives and ensure scientific integrity during lead optimization, researchers must employ orthogonal cross-validation. This guide provides an in-depth, objective comparison of three foundational techniques: Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Microscale Thermophoresis (MST) .

Mechanistic Context: The Cinnoline-3,4-Diamine Scaffold

Cinnoline-3,4-diamine derivatives are highly effective at penetrating deep hydrophobic pockets while anchoring themselves via the diamine group. In the context of STING modulation, the binding of the cinnoline derivative to the STING dimer interface forces a closed protein conformation. This structural shift is the causal trigger for the recruitment of TBK1 and subsequent IRF3 phosphorylation, culminating in Type I interferon (IFN-β) production.

Pathway Ligand Cinnoline-3,4-Diamine STING STING Dimerization Ligand->STING Binds Dimer Interface TBK1 TBK1 Recruitment STING->TBK1 Conformational Shift IRF3 IRF3 Phosphorylation TBK1->IRF3 Kinase Activation IFN IFN-β Transcription IRF3->IFN Nuclear Translocation

Figure 1: Mechanistic pathway of STING activation by cinnoline-3,4-diamine derivatives.

The Biophysical Triad: Causality Behind the Techniques

When a small molecule (MW < 500 Da) binds to a large target protein (MW > 30 kDa), the biophysical signals are inherently small. Relying on a single method risks capturing an artifact of the assay rather than true biological affinity.

  • SPR (Kinetics): Measures the change in refractive index near a sensor surface in real-time. It provides the association ( kon​ ) and dissociation ( koff​ ) rates. However, tethering the protein to a 2D surface can occlude binding pockets or restrict conformational flexibility, artificially altering the KD​ .

  • ITC (Thermodynamics): The gold standard for solution-state binding. It directly measures the heat released or absorbed ( ΔH ) during binding. It proves how the cinnoline compound binds (e.g., confirming enthalpy-driven hydrogen bonding of the diamine group).

  • MST (Solution-State Mobility): Measures the directed movement of molecules along a microscopic temperature gradient. Because binding alters the hydration shell and charge of the protein, MST detects affinity in native-like free solution without the high sample constraints of ITC .

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. Below are the optimized workflows for evaluating a cinnoline-3,4-diamine derivative against a target protein (e.g., STING).

Protocol A: Surface Plasmon Resonance (SPR)

Objective: Determine kon​ , koff​ , and KD​ while correcting for bulk refractive index shifts.

  • Immobilization: Covalently couple the target protein to a CM5 sensor chip via standard EDC/NHS amine coupling. Self-Validation: Leave Flow Cell 1 (FC1) unmodified and activated/deactivated as a reference channel to subtract non-specific binding.

  • Solvent Correction: Cinnoline derivatives are hydrophobic, requiring DMSO for solubility. Because DMSO has a massive refractive index, prepare a 0.5% to 1.5% DMSO calibration curve. Causality: If the DMSO concentration in the sample slightly mismatches the running buffer, the bulk shift will mask the tiny response of the small molecule. The calibration curve mathematically subtracts this artifact.

  • Analyte Injection: Inject the cinnoline compound in a 2-fold dilution series (e.g., 3.12 nM to 100 nM) using multi-cycle kinetics.

  • Data Integrity Check: Ensure the Rmax​ (maximum response) aligns with the theoretical Rmax​ calculated from the molecular weight ratio of the ligand to the protein.

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Extract the thermodynamic signature ( ΔG , ΔH , −TΔS ) to confirm specific binding.

  • Buffer Matching (Critical Step): Dialyze the target protein extensively against the assay buffer (e.g., PBS, pH 7.4). Dissolve the cinnoline compound in the exact same dialysate. Causality: Any mismatch in buffer pH or salt concentration will generate a massive "heat of dilution" upon injection, completely overwhelming the heat of binding.

  • Titration: Load the protein (e.g., 20 µM) into the sample cell and the cinnoline ligand (e.g., 200 µM) into the syringe. Perform 20 injections of 2 µL each at 25°C.

  • Self-Validation: Perform a control titration of the cinnoline ligand injected into the bare buffer. Subtract this background heat from the experimental data to isolate the true binding enthalpy.

Protocol C: Microscale Thermophoresis (MST)

Objective: Validate the KD​ in free solution to rule out SPR immobilization artifacts.

  • Labeling: Label the target protein using an NHS-ester RED fluorophore. Keep the protein concentration constant at 10 nM.

  • Titration Series: Prepare a 16-point serial dilution of the cinnoline derivative (from 10 µM down to sub-nM) in the assay buffer containing 0.05% Tween-20. Causality: Tween-20 prevents the hydrophobic cinnoline compound from sticking to the glass capillary walls, which would artificially lower the effective concentration.

  • Measurement: Load samples into standard treated capillaries and apply medium MST power.

  • Self-Validation: Check the initial capillary fluorescence before the IR laser is turned on. If fluorescence fluctuates across the 16 capillaries, the ligand is either quenching the fluorophore or causing protein aggregation, invalidating the KD​ .

Data Presentation & Comparative Analysis

When cross-validating a lead cinnoline-3,4-diamine compound, the resulting data will often show slight variances. The table below illustrates a representative data profile and objective comparison of the three platforms.

ParameterSPR (Kinetics)ITC (Thermodynamics)MST (Solution-State)
Representative KD​ 12.5 nM18.2 nM15.0 nM
Primary Output kon​ , koff​ , KD​ ΔH , ΔS , KD​ , Stoichiometry (n) KD​
Throughput Medium-High (Automated)Low (1-2 assays/day)High (Minutes per assay)
Sample Consumption Low (Ligand), Very Low (Protein)High (Ligand and Protein)Low (Ligand), Very Low (Protein)
Immobilization Required? Yes (Sensor Chip)No (Free Solution)No (Free Solution)
Strengths Real-time kinetic profiling; identifies fast vs. slow binders.No labeling/immobilization; proves mechanism of interaction.Works in complex buffers/lysates; highly sensitive to hydration changes.
Limitations Surface artifacts; mass transport limitations.Low throughput; requires high concentrations of pure protein.Requires fluorescent labeling (unless using label-free UV systems).

Strategic Integration: Resolving Discrepancies

If the KD​ values across platforms disagree by more than an order of magnitude (e.g., SPR = 5 nM, ITC = 200 nM), the discrepancy must be investigated.

  • If SPR shows high affinity but ITC/MST show low affinity, the cinnoline derivative may be binding non-specifically to the dextran matrix of the SPR chip.

  • If ITC/MST show high affinity but SPR shows low affinity, the amine-coupling process in SPR likely damaged the protein's binding pocket.

By integrating all three platforms, researchers create a closed-loop validation system that guarantees only true, biologically relevant binders advance to cellular assays.

CrossValidation A Cinnoline-3,4-Diamine Hit B SPR (Kinetics & Affinity) A->B C ITC (Thermodynamics) A->C D MST (Solution-State Affinity) A->D E Data Integration & KD Consensus B->E k_on / k_off C->E Enthalpy (ΔH) D->E Solution KD F In Vivo / Cellular Assays E->F Validated Hit

Figure 2: Orthogonal cross-validation workflow for resolving protein-ligand binding discrepancies.

References

  • Title: WO2021042024A1 - Sting modulators, compositions, and methods of use Source: Google Patents URL
  • Title: Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target Source: bioRxiv URL: [Link]

  • Title: Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI Source: Reichert SPR URL: [Link]

  • Title: SPR vs ITC vs MST vs BLI || Exploring Optimal Interaction Techniques Source: Nicoya Lifesciences URL: [Link]

Safety Operating Guide

Navigating the Disposal of Cinnoline-3,4-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Hazard Profile: A Precautionary Approach

Given the chemical structure of Cinnoline-3,4-diamine, which features an aromatic diamine system, it is prudent to handle it with the assumption that it possesses hazards similar to related compounds. Structurally similar chemicals like 3,4-Diaminotoluene are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Key Assumed Hazards:

  • Acute toxicity (oral, dermal, inhalation)

  • Skin and eye irritant

  • Potential for environmental toxicity

Pre-Disposal: Segregation and Storage of Waste

Proper disposal begins at the point of generation. Meticulous segregation of waste streams is paramount to prevent unintended chemical reactions and to ensure compliant disposal.

Step-by-Step Waste Segregation and Storage:

  • Designate a Specific Waste Container: All waste contaminated with Cinnoline-3,4-diamine, including solid residues, contaminated labware (e.g., pipette tips, weighing boats), and used PPE, should be collected in a dedicated, clearly labeled, and chemically resistant container.

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "Cinnoline-3,4-diamine" and any solvents used. The approximate concentration or quantity should also be noted.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect in a robust, sealable plastic bag or a designated solid waste container. Do not mix with non-hazardous lab trash.

    • Liquid Waste: If Cinnoline-3,4-diamine is in a solution, collect it in a sealed, leak-proof container. Avoid mixing with other incompatible waste streams. Pay close attention to solvent compatibility with the container material.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated, away from sources of ignition, and secondary containment should be used to mitigate spills.

Disposal Procedures: A Decision-Making Framework

The disposal of Cinnoline-3,4-diamine must be handled by a licensed hazardous waste disposal company.[1][2] Adherence to local, state, and federal regulations is mandatory.[2][3]

The following workflow provides a logical approach to managing Cinnoline-3,4-diamine waste:

DisposalWorkflow start Waste Generation (Cinnoline-3,4-diamine) segregate Segregate Waste (Solid vs. Liquid) start->segregate containerize Containerize and Label 'Hazardous Waste' segregate->containerize storage Store in Satellite Accumulation Area containerize->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs provide_info Provide Waste Information (Composition, Quantity) contact_ehs->provide_info Initiate Disposal Request schedule_pickup Schedule Waste Pickup provide_info->schedule_pickup licensed_disposal Licensed Hazardous Waste Vendor Disposal schedule_pickup->licensed_disposal

Caption: Decision workflow for the disposal of Cinnoline-3,4-diamine waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Size Procedure
Minor Spill 1. Alert personnel in the immediate area. 2. Wear appropriate PPE (gloves, lab coat, safety goggles). 3. Absorb the spill with an inert material (e.g., vermiculite, sand). 4. Collect the absorbent material into a designated hazardous waste container. 5. Clean the spill area with a suitable solvent and then soap and water. 6. All cleanup materials must be disposed of as hazardous waste.
Major Spill 1. Evacuate the immediate area. 2. Alert your institution's Environmental Health & Safety (EHS) department and, if necessary, emergency services. 3. Prevent the spill from entering drains or waterways. 4. Only trained personnel should attempt to clean up a major spill.

Decontamination of Labware

All non-disposable labware that has come into contact with Cinnoline-3,4-diamine must be thoroughly decontaminated.

Recommended Decontamination Protocol:

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the compound. Collect this rinse as hazardous liquid waste.

  • Secondary Wash: Wash the glassware with soap and hot water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of Cinnoline-3,4-diamine is a critical component of laboratory safety and environmental stewardship. By following these guidelines, which are grounded in the known hazards of structurally similar compounds and best practices for chemical waste management, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal protocols and your EHS department for guidance.

References

  • NextSDS. (n.d.). quinoline-3,4-diamine — Chemical Substance Information. Retrieved from [Link]

  • The University of Tokyo, Environmental Science Center. (n.d.). Chemically hazardous waste. Retrieved from [Link]

  • Environmental Protection Department, The Government of the Hong Kong Special Administrative Region. (2025, May 23). Chemical Waste Control. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Regulations of Waste Management and Public Cleansing Law. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Waste Disposal and Recycling Measures. Retrieved from [Link]

  • Chemwatch. (n.d.). 3,4-Diaminopyridine.
  • University of St Andrews, Safety Office. (n.d.). Disposal of Chemical Waste. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, November 12). Safety Data Sheet: 3,4-Toluenediamine.
  • WIT Press. (n.d.). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]

Sources

Navigating the Handling of Cinnoline-3,4-diamine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: April 2026

For the researcher dedicated to advancing drug discovery and development, the introduction of novel heterocyclic compounds like Cinnoline-3,4-diamine into the workflow is a routine yet critical event. While these molecules hold immense potential, they also demand a rigorous and well-informed approach to laboratory safety. This guide moves beyond a simple checklist, offering a deep-dive into the causality behind our recommended personal protective equipment (PPE) and handling protocols for Cinnoline-3,4-diamine. Our objective is to build a self-validating system of safety, ensuring that every step is grounded in scientific principles and field-proven experience.

The Foundation of Safety: Understanding the Risks

Cinnoline-3,4-diamine is an aromatic diamine. This class of compounds warrants careful handling due to the potential for skin and eye irritation, and possible toxicity if inhaled or absorbed through the skin.[1] The primary routes of exposure in a laboratory setting are inhalation of airborne particulates, dermal contact, and accidental ingestion. Therefore, our PPE strategy is designed to create a comprehensive barrier against these risks.

Core Personal Protective Equipment (PPE)

A baseline of appropriate PPE is non-negotiable when handling Cinnoline-3,4-diamine in any quantity. This includes:

  • Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2]

  • Protective Clothing: A standard laboratory coat is sufficient for handling small quantities. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron or coveralls should be considered.[3]

  • Gloves: The selection of appropriate gloves is critical. Given the aromatic amine structure, standard lightweight latex gloves may not provide sufficient protection. Nitrile or neoprene gloves are recommended for their broader resistance to organic chemicals.[4][5] It is crucial to always inspect gloves for any signs of degradation or perforation before use.

Task-Specific PPE Recommendations

The level of PPE should be escalated based on the specific procedure being performed. The following table provides a clear summary of recommended PPE for common laboratory tasks involving Cinnoline-3,4-diamine.

TaskEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionProtective Clothing
Weighing (Solid) Chemical Fume Hood or Ventilated Balance EnclosureDouble-glove with nitrile or neoprene glovesChemical safety gogglesN95 respirator (or higher) if not in a ventilated enclosureLaboratory coat
Solution Preparation Chemical Fume HoodNitrile or neoprene glovesChemical safety goggles and face shieldRecommended if there is a risk of aerosolizationLaboratory coat
Reaction Setup & Monitoring Chemical Fume HoodNitrile or neoprene glovesChemical safety gogglesNot typically required if in a fume hoodLaboratory coat
Work-up & Purification Chemical Fume HoodChemically resistant gloves (e.g., neoprene)Chemical safety goggles and face shieldRecommended if there is a risk of aerosolization or dust generationLaboratory coat and chemically resistant apron
Spill Cleanup N/AHeavy-duty, chemically resistant glovesChemical safety goggles and face shieldHalf-mask respirator with organic vapor cartridgesChemically resistant coveralls

Experimental Protocol: Donning, Doffing, and Disposal of PPE

A self-validating safety system relies on meticulous procedures. The following protocol for donning and doffing PPE is designed to prevent cross-contamination.

1. Donning PPE:

  • Hand Hygiene: Wash and dry hands thoroughly.
  • First Pair of Gloves: Don a pair of nitrile gloves.
  • Protective Clothing: Put on a clean, properly fitting laboratory coat, ensuring it is fully buttoned.
  • Respiratory Protection (if required): Perform a fit check for the selected respirator.
  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if necessary.
  • Second Pair of Gloves: Don a second pair of nitrile or neoprene gloves over the first pair.

2. Doffing PPE:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.
  • Protective Clothing: Unbutton the lab coat and remove it by folding it in on itself, avoiding contact with the outer surface.
  • Hand Hygiene: Wash and dry hands thoroughly.
  • Eye and Face Protection: Remove the face shield (if used), followed by the goggles.
  • Respiratory Protection (if used): Remove the respirator.
  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
  • Final Hand Hygiene: Wash and dry hands thoroughly.

3. Disposal Plan:

  • All disposable PPE (gloves, respirators) that has come into contact with Cinnoline-3,4-diamine should be considered hazardous waste.
  • Place all contaminated disposable items in a designated, sealed waste container for chemical waste.
  • Follow your institution's specific guidelines for hazardous waste disposal.[6]

Visualizing the PPE Selection Process

The following workflow illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling Cinnoline-3,4-diamine.

PPE_Selection_Workflow start Start: Handling Cinnoline-3,4-diamine task_assessment Assess Task: - Scale (mg vs. g) - Physical form (solid vs. solution) - Potential for dust/aerosol generation start->task_assessment ppe_baseline Baseline PPE: - Lab Coat - Double Nitrile/Neoprene Gloves - Safety Goggles task_assessment->ppe_baseline weighing Weighing Solid? in_hood In Fume Hood or Ventilated Enclosure? weighing->in_hood Yes add_respirator Add N95 Respirator weighing->add_respirator No solution_handling Handling Solution? in_hood->solution_handling Yes/No spill_risk High Splash/Spill Risk? solution_handling->spill_risk Yes end_ppe Final PPE Configuration solution_handling->end_ppe No add_face_shield Add Face Shield spill_risk->add_face_shield add_apron Add Chemical Apron spill_risk->add_apron ppe_baseline->weighing add_respirator->in_hood add_face_shield->end_ppe add_apron->end_ppe

Caption: PPE Selection Workflow for Cinnoline-3,4-diamine.

Spill Management and Disposal

In the event of a spill, evacuate the area and ensure it is well-ventilated.[2] For small spills of solid material, carefully sweep it up to avoid generating dust and place it in a sealed container for disposal.[7] For liquid spills, use an inert absorbent material. In all cases, wear the appropriate PPE as outlined in the spill cleanup section of the table.

All waste containing Cinnoline-3,4-diamine, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3][8] Do not dispose of this material down the drain or in general waste.

By adhering to these evidence-based protocols, researchers can confidently and safely work with Cinnoline-3,4-diamine, minimizing personal risk and ensuring a secure laboratory environment.

References

  • Tokyo Chemical Industry. (2025). Safety Data Sheet for 3,4-Diaminotoluene.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • NextSDS. (n.d.). quinoline-3,4-diamine — Chemical Substance Information.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Santa Cruz Biotechnology, Inc. (n.d.). 3,4-Diaminopyridine Safety Data Sheet. Retrieved from Santa Cruz Biotechnology, Inc. website.
  • Cayman Chemical. (2025). Safety Data Sheet.
  • Penta. (2025). Quinoline - SAFETY DATA SHEET.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2010). 3,4-Diaminotoluene Safety Data Sheet.
  • University of Nebraska-Lincoln. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from University of Nebraska-Lincoln website.
  • SKS Science Products. (n.d.). Chemical Resistance of Glove Materials.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinnoline-3,4-diamine
Reactant of Route 2
Reactant of Route 2
Cinnoline-3,4-diamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。